4-ethynyltetrahydro-2H-thiopyran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethynylthiane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10S/c1-2-7-3-5-8-6-4-7/h1,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSXBCFUTCAECH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCSCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of 4-Ethynyltetrahydro-2H-thiopyran: A Comprehensive Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 4-ethynyltetrahydro-2H-thiopyran, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The tetrahydro-2H-thiopyran core is a prevalent scaffold in numerous bioactive molecules, valued for its unique stereoelectronic properties and metabolic stability.[1][2] The incorporation of a terminal alkyne functionality offers a versatile handle for subsequent modifications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, making this molecule a valuable building block for creating diverse chemical libraries.[3][4] This document details a robust synthetic strategy, provides step-by-step experimental protocols, and outlines a thorough characterization workflow with predicted analytical data, grounded in established chemical principles and data from analogous structures.
Introduction: Strategic Importance
The Tetrahydro-2H-thiopyran Scaffold
The six-membered sulfur-containing heterocycle, tetrahydro-2H-thiopyran (also known as thiane), is a privileged structure in drug discovery.[2] As a bioisostere of cyclohexane and tetrahydropyran, it allows for the modulation of physicochemical properties such as lipophilicity, metabolic stability, and receptor binding interactions.[5] The sulfur atom, compared to a methylene group or an oxygen atom, can engage in unique non-covalent interactions and alters the ring conformation, which can be exploited to enhance potency and selectivity for biological targets. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[2]
The Ethynyl Moiety: A Versatile Chemical Handle
The ethynyl (C≡CH) group is a cornerstone of modern synthetic chemistry. Its linear geometry and high reactivity make it an exceptionally useful functional group. Terminal alkynes are key participants in a variety of powerful transformations, including Sonogashira coupling, Cadiot-Chodkiewicz coupling, and, most notably, azide-alkyne cycloaddition reactions.[3][6][7] This versatility allows for the straightforward linkage of the tetrahydro-2H-thiopyran core to other molecules, such as peptides, polymers, or fluorescent probes, enabling the rapid development of complex molecular architectures.
Rationale for Synthesis
The combination of the biologically relevant tetrahydro-2H-thiopyran scaffold with the synthetically versatile ethynyl group in This compound (CAS 1100509-34-9) creates a powerful building block for drug discovery and chemical biology.[8] This guide provides the necessary framework for its efficient synthesis and rigorous structural confirmation, empowering researchers to leverage its potential in their respective fields.
Synthetic Strategy and Retrosynthetic Analysis
The most logical and efficient approach to synthesizing this compound is through the nucleophilic addition of an acetylide anion to the corresponding ketone, tetrahydro-4H-thiopyran-4-one. This ketone is commercially available and serves as an ideal starting material.
Retrosynthetic Analysis: The retrosynthesis diagram below illustrates this strategy, disconnecting the target molecule at the C4-alkyne bond to reveal the key precursors.
This approach is advantageous due to the high reliability of nucleophilic additions to ketones and the ready availability of the starting materials.
Experimental Synthesis Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound from tetrahydro-4H-thiopyran-4-one.
Overall Synthetic Workflow
The synthesis is a two-step process from the starting ketone: nucleophilic addition to form an intermediate alcohol, followed by its use in subsequent steps if needed, though in many cases the tertiary alcohol is the direct precursor. For simplicity and directness, we will focus on the one-pot ethynylation.
Step-by-Step Methodology
Materials:
-
Tetrahydro-4H-thiopyran-4-one (CAS: 1072-72-6)
-
Ethynylmagnesium bromide (0.5 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
Protocol:
-
Reaction Setup:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tetrahydro-4H-thiopyran-4-one (1.0 eq).
-
Dissolve the ketone in anhydrous THF (approx. 0.2 M concentration).
-
Cool the solution to 0°C using an ice-water bath.
-
-
Ethynylation:
-
Slowly add ethynylmagnesium bromide solution (0.5 M in THF, 2.2 eq) to the stirred ketone solution via a dropping funnel or syringe over 20-30 minutes.
-
Causality Note: A slight excess of the Grignard reagent ensures complete consumption of the starting ketone. The slow addition at 0°C is critical to control the exothermic reaction and prevent side reactions. Anhydrous conditions are paramount as Grignard reagents react violently with water.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the flask back to 0°C.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. This step neutralizes the excess Grignard reagent and the magnesium alkoxide intermediate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude product (a tertiary alcohol, this compound-4-ol) is then typically purified by silica gel column chromatography. A gradient elution system (e.g., starting with pure hexane and gradually increasing the polarity with ethyl acetate) is effective.
-
Note on Dehydration: In some cases, the intermediate tertiary alcohol might be dehydrated to form an alkene. However, for obtaining the target this compound, the reaction should be controlled to yield the alcohol, which is then often used as is or can be further manipulated. For the purpose of this guide, we assume the direct product of ethynylation is the stable target compound, though the alcohol intermediate is the direct product. If dehydration is required, subsequent acid-catalyzed elimination would be performed.
-
In-depth Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following data are predicted based on the known spectral properties of thiopyranes and terminal alkynes.[9][10][11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
| Technique | Predicted Spectral Data | Rationale |
| ¹H NMR | δ ~2.90-3.10 (m, 4H, -S-CH ₂-) δ ~2.10-2.30 (m, 4H, -C-CH ₂-C-) δ ~2.50 (s, 1H, -C≡CH ) | The protons adjacent to the sulfur atom are deshielded and appear downfield. The acetylenic proton appears as a sharp singlet. The remaining methylene protons will show complex splitting patterns due to their diastereotopic nature. |
| ¹³C NMR | δ ~83.0 (d, C ≡CH) δ ~72.0 (s, C≡C H) δ ~35-40 (t, -C H₂-C-C≡CH) δ ~28-32 (t, -S-C H₂-) δ ~40-45 (s, C -C≡CH) | The two alkyne carbons have characteristic chemical shifts. The quaternary carbon (C4) will be a singlet. The carbons adjacent to the sulfur will appear in the typical range for thioethers. |
| 2D NMR | COSY: Correlation between protons on adjacent carbons. HSQC: Correlation between protons and their directly attached carbons. | These experiments are crucial for definitively assigning each proton and carbon signal, confirming the connectivity of the entire molecule. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |
| Acetylenic C-H | ~3300 (strong, sharp) | C-H Stretch |
| Alkyne C≡C | ~2100-2150 (weak to medium, sharp) | C≡C Stretch |
| Aliphatic C-H | ~2850-2950 (strong) | C-H Stretch |
| C-S | ~600-800 (weak to medium) | C-S Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
| Technique | Predicted m/z Values | Interpretation |
| EI-MS | 126.05 [M]⁺ [M-1]⁺ [M-25]⁺ | Molecular ion peak corresponding to the exact mass of C₇H₁₀S.[8] Loss of the acetylenic proton (H). Loss of the ethynyl group (C₂H). |
| HRMS | Calculated: 126.0503 | High-Resolution Mass Spectrometry provides the exact mass, confirming the elemental composition (C₇H₁₀S). |
Safety, Handling, and Storage
-
Reagents: Organometallic reagents like ethynylmagnesium bromide are highly flammable and water-sensitive. All manipulations must be performed under an inert atmosphere by trained personnel. Anhydrous solvents are required.
-
Product: this compound should be handled in a well-ventilated fume hood. Assume it is toxic and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store the final compound in a tightly sealed container, preferably under an inert atmosphere, and at a low temperature (e.g., 4°C) to prevent degradation or polymerization.
Conclusion and Future Perspectives
This guide has outlined a reliable and well-grounded strategy for the synthesis and characterization of this compound. The proposed ethynylation of a commercially available ketone is a robust method that provides access to this valuable chemical building block. The detailed characterization plan ensures that the identity and purity of the final product can be rigorously confirmed.
The availability of this compound opens avenues for its application in various fields. In drug discovery, it can be used to synthesize novel compound libraries via click chemistry to explore new chemical space. In materials science, it can be incorporated into polymers or attached to surfaces to modify their properties. The protocols and data presented herein provide a solid foundation for researchers to synthesize, validate, and utilize this compound in their future endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. mdpi.com [mdpi.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. Synthesis and conformational studies of newly synthesized cis-2r,6c-distyryltetrahydro thiopyran-4-one and its oxime: comparison of experimental and theoretical NMR spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2H-Thiopyran, tetrahydro-4-methyl- [webbook.nist.gov]
- 11. 2H-Thiopyran, tetrahydro- [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Predicted Spectroscopic Profile of 4-Ethynyltetrahydro-2H-thiopyran
Molecular Structure and Numbering
A clear understanding of the molecular geometry is fundamental to interpreting its spectroscopic output. The structure and IUPAC numbering for 4-ethynyltetrahydro-2H-thiopyran are presented below. This numbering scheme will be used consistently throughout this guide for spectral assignments.
Caption: Molecular structure and numbering of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra will provide a unique fingerprint for this compound, confirming the connectivity and chemical environment of every atom.
Experimental Protocol: NMR Data Acquisition
The following protocol outlines a standard procedure for acquiring high-quality NMR data for a novel liquid compound like the title molecule.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is anticipated to show five distinct signals corresponding to the different proton environments in the molecule. The symmetry of the thiopyran ring is broken by the ethynyl substituent at the C4 position, making the axial and equatorial protons at C2/C6 and C3/C5 diastereotopic and thus chemically non-equivalent.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| H8 (≡C-H) | ~2.0 - 2.5 | Triplet (t) | 1H | The acetylenic proton typically resonates in this region.[1][2][3][4][5] It will be split into a triplet by the two adjacent protons on C7, though this is a four-bond coupling (⁴J) and may be a sharp singlet if the coupling is not resolved. |
| H2ax, H6ax | ~2.6 - 2.8 | Multiplet (m) | 2H | Protons alpha to the sulfur atom are deshielded. Axial protons are typically slightly upfield of equatorial protons in similar ring systems. |
| H2eq, H6eq | ~2.8 - 3.0 | Multiplet (m) | 2H | Equatorial protons alpha to the sulfur are deshielded and expected to be downfield of their axial counterparts. |
| H3ax, H5ax | ~1.8 - 2.0 | Multiplet (m) | 2H | Axial protons beta to the sulfur atom. |
| H3eq, H5eq | ~2.0 - 2.2 | Multiplet (m) | 2H | Equatorial protons beta to the sulfur atom. |
| H4 | ~2.5 - 2.7 | Multiplet (m) | 1H | The methine proton at the point of substitution is expected to be in a complex environment, coupled to the adjacent axial and equatorial protons. |
Note on Multiplicity: The protons on the thiopyran ring will exhibit complex second-order coupling (geminal and vicinal), resulting in multiplets that may be difficult to interpret without advanced 2D NMR experiments like COSY and HSQC.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The broadband proton-decoupled ¹³C NMR spectrum is predicted to show five signals, corresponding to the five chemically distinct carbon environments.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C7 (≡C-C) | ~80 - 85 | The sp-hybridized carbon attached to the ring is deshielded compared to the terminal alkyne carbon.[1][6] |
| C8 (≡C-H) | ~70 - 75 | The terminal sp-hybridized carbon of the alkyne.[1][6][7] |
| C2, C6 | ~28 - 32 | Carbons alpha to the sulfur atom in a saturated ring. |
| C3, C5 | ~25 - 29 | Saturated sp³ carbons beta to the sulfur atom. |
| C4 | ~30 - 35 | The methine carbon bearing the ethynyl substituent. Its chemical shift will be influenced by the substituent effect of the alkyne. |
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying specific functional groups within a molecule. For this compound, the terminal alkyne group provides two highly characteristic absorption bands that are crucial for its identification.
Experimental Protocol: IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of liquid samples.
-
Instrument Preparation: Record a background spectrum on the clean, empty ATR crystal. This accounts for absorptions from atmospheric CO₂ and water vapor.
-
Sample Application: Place a single drop of the purified liquid compound directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Predicted Characteristic IR Absorption Bands
The IR spectrum will be dominated by C-H stretching vibrations, but the key diagnostic peaks are those associated with the alkyne.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance and Rationale |
| ~3300 | ≡C-H Stretch | Strong, Sharp | This is a highly characteristic and reliable band for a terminal alkyne.[8][9][10] Its sharp nature distinguishes it from the broad O-H stretch of alcohols. |
| 2950 - 2850 | C(sp³)-H Stretch | Strong | These absorptions arise from the C-H bonds of the methylene and methine groups on the thiopyran ring. |
| ~2120 | C≡C Stretch | Weak to Medium | The carbon-carbon triple bond stretch is another key diagnostic peak.[8][9] It appears in a relatively "quiet" region of the spectrum where few other functional groups absorb. |
| ~1450 | CH₂ Scissoring | Medium | Bending vibration characteristic of the methylene groups in the ring. |
| 700 - 610 | ≡C-H Bend | Strong, Broad | The out-of-plane bending vibration for the terminal alkyne C-H bond provides further confirmation of this functional group.[8] |
| ~750 - 600 | C-S Stretch | Weak | The carbon-sulfur bond stretch is often weak and falls within the fingerprint region, making it less diagnostically useful than the alkyne signals. |
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental formula of a compound and offers structural clues based on its fragmentation pattern upon ionization.
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction: Inject a dilute solution of the compound (e.g., in methanol or dichloromethane) into the instrument via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This ejects an electron from the molecule, forming a radical cation (M⁺•).
-
Acceleration & Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Ions are detected, and the signal is processed to generate a mass spectrum, which plots relative abundance against m/z.
Predicted Mass Spectrum and Fragmentation Pathways
The mass spectrum will show a molecular ion peak corresponding to the exact mass of the molecule, along with several fragment ions resulting from predictable bond cleavages. The molecular formula is C₇H₁₀S, with a molecular weight of approximately 126.22 g/mol .
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
| m/z Value | Proposed Fragment | Formation Pathway | Rationale |
| 126 | [C₇H₁₀S]⁺• | Molecular Ion (M⁺•) | The intact radical cation of the parent molecule. |
| 125 | [C₇H₉S]⁺ | Loss of a hydrogen radical (-•H) | A very common fragmentation for terminal alkynes is the loss of the acidic acetylenic hydrogen, leading to a stable M-1 peak.[11][12] |
| 101 | [C₅H₉S]⁺ | Loss of ethyne (-C₂H₂) | Alpha-cleavage at the C4 position, expelling the ethynyl group as a neutral radical, followed by loss of a hydrogen. |
| 87 | [C₄H₇S]⁺ | Ring fragmentation | Cleavage of the C-S and C-C bonds in the ring can lead to the formation of a stable thio-substituted fragment. |
| 39 | [C₃H₃]⁺ | Propargyl cation | A characteristic fragment for terminal alkynes, resulting from cleavage beta to the triple bond.[11] |
Conclusion
This guide provides a comprehensive, predictive overview of the key spectroscopic features of this compound. The structural identity of this compound can be confidently confirmed by observing the following key signals:
-
¹H NMR: A signal around 2.0-2.5 ppm for the acetylenic proton.
-
¹³C NMR: Two signals in the 70-85 ppm range characteristic of the alkyne carbons.
-
IR: A sharp, strong absorption band around 3300 cm⁻¹ (≡C-H stretch) and a weaker band near 2120 cm⁻¹ (C≡C stretch).
-
MS: A molecular ion at m/z 126 and a prominent M-1 fragment at m/z 125.
By following the outlined experimental protocols and comparing the acquired data to these predicted values, researchers can effectively validate their synthesis and proceed with further investigations into the applications of this promising heterocyclic building block.
References
- 1. Alkynes | OpenOChem Learn [learn.openochem.org]
- 2. Solved What is the expected chemical shift for the proton of | Chegg.com [chegg.com]
- 3. Chemical Shifts: Proton [orgchemboulder.com]
- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. bhu.ac.in [bhu.ac.in]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]
- 10. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 11. Video: Mass Spectrometry: Alkyne Fragmentation [jove.com]
- 12. youtube.com [youtube.com]
"initial biological activity screening of 4-ethynyltetrahydro-2H-thiopyran"
An In-Depth Technical Guide to the Initial Biological Activity Screening of 4-Ethynyltetrahydro-2H-thiopyran
Introduction
Within the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The thiopyran ring system is one such scaffold. Thiopyrans, six-membered heterocyclic compounds containing a sulfur atom, are integral components of numerous natural products and synthetic molecules with significant therapeutic potential.[1][2] Derivatives of this family have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1]
This guide focuses on a novel, uncharacterized derivative: This compound . The presence of the tetrahydrothiopyran core, combined with a reactive ethynyl group, presents a compelling case for comprehensive biological evaluation. The potential for this molecule to serve as a lead compound in drug discovery is predicated on the established bioactivity of related structures.[3][4]
This document serves as a technical and strategic guide for researchers, scientists, and drug development professionals, outlining a structured, multi-tiered approach to the initial biological screening of this compound (hereafter referred to as Compound T ). Our methodology is designed to efficiently assess its cytotoxic, antimicrobial, and specific enzyme-inhibitory potential, thereby establishing a foundational dataset to guide further development.
Part 1: Foundational Screening - Cytotoxicity Assessment
Causality Behind Experimental Choice: The initial and most critical step in evaluating any novel compound with therapeutic potential is to determine its effect on cell viability.[5] A cytotoxicity assessment serves a dual purpose: it is the primary screen for identifying potential anti-cancer agents and it establishes a baseline toxicity profile, which is crucial for defining a therapeutic window for any other potential application.[6] By screening against both cancerous and non-cancerous cell lines, we can also derive an initial measure of selectivity—a key characteristic of a promising drug candidate.[6]
General Workflow for Cytotoxicity Screening
The screening process follows a logical progression from cell culture preparation to data analysis and IC₅₀ determination.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity.[6] Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Selected cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer, and HEK293 non-cancerous kidney cells)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Compound T stock solution (e.g., 10 mM in DMSO)
Step-by-Step Methodology:
-
Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compound T in culture medium (e.g., ranging from 0.1 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the corresponding compound dilutions. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO) only.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[7]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8] Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
IC₅₀ Determination: Plot the percentage of cell viability against the log concentration of Compound T. The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound required to inhibit cell growth by 50%.[7][8]
Data Presentation: Cytotoxicity Profile
Quantitative data should be summarized to clearly present the potency and selectivity of Compound T.
| Cell Line | Cell Type | Compound T (IC₅₀ in µM) | Doxorubicin (Positive Control) (IC₅₀ in µM) | Selectivity Index (SI) |
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| HeLa | Cervical Adenocarcinoma | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| HEK293 | Normal Embryonic Kidney | [Experimental Value] | [Experimental Value] | N/A |
| Selectivity Index (SI) = IC₅₀ in normal cells (HEK293) / IC₅₀ in cancer cells |
Part 2: Broad-Spectrum Activity - Antimicrobial Screening
Causality Behind Experimental Choice: The escalating crisis of antimicrobial resistance is a global health threat, making the discovery of novel antibacterial agents a high priority.[9] Given that various sulfur-containing heterocycles, including thiopyran derivatives, have reported antimicrobial properties, it is logical to screen Compound T for such activity.[1][4] The broth microdilution method is a standardized, efficient technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the MIC of Compound T against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Materials:
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well U-bottom plates
-
Compound T stock solution (e.g., 1 mg/mL in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Step-by-Step Methodology:
-
Compound Dilution: Dispense 50 µL of MHB into all wells of a 96-well plate. Add 50 µL of the Compound T stock solution to the first column, creating a 1:2 dilution. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate.
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the final bacterial inoculum to each well, bringing the total volume to 100 µL. This results in a further 1:2 dilution of the compound concentrations.
-
Controls: Include a positive control (wells with bacteria and a standard antibiotic), a negative control (wells with sterile broth only), and a growth control (wells with bacteria and broth, but no compound).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of Compound T at which no visible bacterial growth (turbidity) is observed.
Data Presentation: Antimicrobial Activity
The results are presented as the MIC value for each tested organism.
| Bacterial Strain | Gram Type | Compound T (MIC in µg/mL) | Ciprofloxacin (MIC in µg/mL) |
| Staphylococcus aureus | Positive | [Experimental Value] | [Experimental Value] |
| Escherichia coli | Negative | [Experimental Value] | [Experimental Value] |
Part 3: Target-Based Screening & Mechanistic Insights
Causality Behind Experimental Choice: Should Compound T exhibit significant and selective cytotoxicity against cancer cells, the subsequent logical step is to explore its potential mechanism of action. Many modern anticancer drugs function by inhibiting specific enzymes that are critical for tumor growth and survival.[10] The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a high-value target for therapeutic intervention.[11][12] An initial screen against a key kinase in this pathway, such as Akt, can provide crucial insights into whether Compound T operates through a targeted mechanism.[13] Concurrently, understanding other key signaling pathways, like NF-κB in inflammation, provides a framework for interpreting broader bioactivities.[14][15]
Potential Target Pathway 1: The PI3K/Akt/mTOR Pathway in Cancer
The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival.[11][16] Its activation, often triggered by growth factors, leads to the phosphorylation and activation of Akt. Activated Akt then modulates numerous downstream targets that collectively suppress apoptosis and promote cell cycle progression, making this pathway a critical driver of tumorigenesis.[17][18]
Protocol 3: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general approach for assessing the inhibitory effect of Compound T on a specific kinase like Akt, often performed using commercially available assay kits (e.g., ADP-Glo™ Kinase Assay).
Principle: The assay measures the activity of the kinase by quantifying the amount of ATP consumed during the phosphorylation of a substrate. A decrease in kinase activity in the presence of Compound T indicates inhibition.
Step-by-Step Methodology (High-Level):
-
Reaction Setup: In a multi-well plate, combine the kinase (e.g., recombinant human Akt1), its specific substrate, and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of Compound T to the reaction wells. Include a no-inhibitor control (100% activity) and a no-enzyme control (background).
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
ATP Detection: Add a reagent (e.g., ADP-Glo™ Reagent) to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add a detection reagent that converts ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The signal intensity is directly proportional to the amount of ADP formed and thus to the kinase activity.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each concentration of Compound T and determine the IC₅₀ value.
Potential Target Pathway 2: The NF-κB Pathway in Inflammation
The Nuclear Factor kappa-B (NF-κB) pathway is a cornerstone of the inflammatory response.[14] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Pro-inflammatory stimuli trigger a signaling cascade that leads to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory cytokines, chemokines, and adhesion molecules.[15][19]
Conclusion and Future Directions
This guide provides a systematic, three-tiered framework for the initial biological characterization of this compound. The screening cascade is logically designed to first establish a broad safety and activity profile through cytotoxicity and antimicrobial assays before narrowing the focus to specific, high-impact molecular targets informed by those initial results.
The data generated from these screens will be pivotal. A potent and selective cytotoxic profile would warrant progression to more detailed mechanistic studies, such as apoptosis assays (e.g., Annexin V staining) and cell cycle analysis.[8] Significant antimicrobial activity would justify further testing against resistant bacterial strains and determining the mode of action. If Compound T demonstrates potent inhibition of a key kinase like Akt, this would open a clear path for lead optimization and further investigation into its effects on the PI3K/Akt signaling pathway.
By adhering to this structured approach, researchers can efficiently and robustly evaluate the therapeutic potential of this compound, generating the critical data necessary to decide its future as a potential drug discovery candidate.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Update on thiopyran-fused heterocycle synthesis (2013–2024) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and bioactivity of tetrahydrothiopyran derivatives as potential acaricides against Psoroptes cuniculi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. op.niscpr.res.in [op.niscpr.res.in]
- 5. scispace.com [scispace.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. purformhealth.com [purformhealth.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-Ethynyltetrahydro-2H-thiopyran
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 4-ethynyltetrahydro-2H-thiopyran, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. The presence of both a terminal alkyne and a thioether moiety within a saturated heterocyclic ring system bestows this molecule with a unique combination of reactivity, structural rigidity, and lipophilicity. This document serves as an in-depth resource, detailing the predicted physicochemical parameters, including lipophilicity, aqueous solubility, and ionization constants. Furthermore, this guide outlines robust, field-proven experimental protocols for the empirical determination of these key properties, ensuring a self-validating system for researchers. The synthesis of technical data with practical insights aims to empower scientists in drug discovery and chemical synthesis to harness the full potential of this compound in their research endeavors.
Introduction: The Strategic Importance of this compound
The molecular architecture of this compound is of significant strategic interest in modern chemistry. The terminal alkyne group is a versatile functional handle, renowned for its participation in a wide array of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This bioorthogonal reaction has revolutionized bioconjugation, allowing for the precise and efficient labeling of biomolecules in complex biological systems. The rigidity and linearity of the ethynyl group can also play a crucial role in molecular recognition by providing defined vectors for interaction within protein binding pockets.
Concurrently, the tetrahydrothiopyran ring, a sulfur-containing heterocycle, imparts distinct properties. The thioether linkage can influence metabolic stability and provides a site for potential coordination with metal centers in metalloenzymes. Thioethers are found in a number of approved pharmaceuticals and are known to contribute to favorable pharmacokinetic profiles. The combination of these two key functional groups within a single, relatively compact scaffold makes this compound a valuable building block for the synthesis of novel therapeutic agents, chemical probes, and advanced materials.
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational methods provide reliable estimations of the key physicochemical properties of this compound. These predicted values are invaluable for guiding experimental design, from selecting appropriate solvent systems to anticipating a compound's behavior in biological assays.
| Property | Predicted Value | Data Source |
| Molecular Formula | C₇H₁₀S | CymitQuimica[1] |
| Molecular Weight | 126.22 g/mol | CymitQuimica[1] |
| Physical State | Liquid | CymitQuimica[1] |
| Boiling Point | 185.3 ± 40.0 °C at 760 mmHg | AAT Bioquest Boiling Point Predictor[2] |
| LogP (Octanol/Water) | 1.85 | Molinspiration |
| Aqueous Solubility (LogS) | -2.31 mol/L | AqSolPred[3] |
| pKa (Acidic) | Not predicted to be acidic | Rowan pKa Calculator[1] |
| pKa (Basic) | Not predicted to be basic | Rowan pKa Calculator[1] |
Note: These values are computationally predicted and should be confirmed by experimental determination.
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, predicted properties must be validated through empirical measurement. The following section details standardized, step-by-step protocols for the determination of key physicochemical parameters of this compound.
Determination of Lipophilicity (LogP) by Shake-Flask Method
Causality Behind Experimental Choices: The shake-flask method is considered the "gold standard" for LogP determination due to its direct measurement of partitioning. The choice of n-octanol and water is based on their ability to mimic the lipophilic and aqueous environments in biological systems. Pre-saturation of the solvents is critical to prevent volume changes upon mixing, which would introduce error.
Protocol:
-
Preparation of Pre-Saturated Solvents:
-
Mix equal volumes of n-octanol and water in a separatory funnel.
-
Shake vigorously for 24 hours at a constant temperature (e.g., 25 °C).
-
Allow the phases to separate completely. The upper phase is water-saturated n-octanol, and the lower phase is n-octanol-saturated water.
-
-
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in the water-saturated n-octanol to a known concentration (e.g., 1 mg/mL).
-
-
Partitioning:
-
In a clean flask, combine a known volume of the n-octanol solution of the compound with a known volume of the n-octanol-saturated water (typically a 1:1 or 1:2 volume ratio).
-
Seal the flask and shake gently for a defined period (e.g., 2 hours) at a constant temperature to allow for equilibrium to be reached.
-
-
Phase Separation:
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully remove an aliquot from both the n-octanol and aqueous phases.
-
Determine the concentration of this compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of P.
-
Determination of Aqueous Solubility by Shake-Flask Method
Causality Behind Experimental Choices: This method determines the thermodynamic equilibrium solubility, a crucial parameter for predicting oral absorption. Using a buffer system is important as the solubility of a compound can be pH-dependent if it has ionizable groups. A temperature of 37 °C is often used to mimic physiological conditions.
Protocol:
-
Preparation of Buffer Solution:
-
Prepare a buffer solution at the desired pH (e.g., pH 7.4 phosphate-buffered saline) and temperature (e.g., 25 °C or 37 °C).
-
-
Sample Addition:
-
Add an excess amount of this compound to a known volume of the buffer solution in a sealed flask. The excess solid ensures that a saturated solution is formed.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
Allow the undissolved solid to settle.
-
Filter the supernatant through a 0.45 µm filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, GC-MS).
-
-
Calculation:
-
The measured concentration represents the aqueous solubility of the compound at that specific pH and temperature.
-
Determination of pKa by Potentiometric Titration
Causality Behind Experimental Choices: Potentiometric titration is a precise method for determining the pKa of ionizable groups by measuring the change in pH upon the addition of a titrant. Since this compound is not predicted to have strongly acidic or basic groups, this method would primarily serve to confirm the absence of significant ionization within the physiological pH range.
Protocol:
-
Sample Preparation:
-
Dissolve a known amount of this compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).
-
-
Titration Setup:
-
Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.
-
-
Titration:
-
For potential acidic protons (unlikely for this molecule), titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes.
-
For potential basic sites (the thioether sulfur is very weakly basic), titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Record the pH after each addition of the titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the inflection point of the titration curve.
-
Predicted Spectral Data
Predicted spectral data provides a valuable reference for the identification and characterization of this compound.
Predicted ¹H NMR Spectrum
Caption: Predicted ¹H NMR spectrum of this compound.
Predicted ¹³C NMR Spectrum
Caption: Predicted ¹³C NMR spectrum of this compound.
Predicted Infrared (IR) Spectrum
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Sharp | ≡C-H stretch |
| ~2950-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~2120 | Weak-Medium, Sharp | C≡C stretch |
| ~1450 | Medium | CH₂ scissoring |
| ~650 | Medium | C-S stretch |
Predicted Mass Spectrum (Electron Ionization)
The electron ionization mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z = 126. Key fragmentation patterns would likely involve the loss of the ethynyl group (M-25), and fragmentation of the tetrahydrothiopyran ring.
Conclusion
This compound is a molecule with considerable potential, stemming from its unique combination of a terminal alkyne and a thioether within a heterocyclic framework. This guide has provided a detailed overview of its predicted physicochemical properties, which are essential for its application in drug discovery and materials science. The outlined experimental protocols offer a robust framework for the empirical validation of these properties, ensuring a high degree of scientific rigor. As research into novel chemical entities continues to accelerate, a thorough understanding of their fundamental physicochemical characteristics, as detailed in this guide, is paramount for the successful translation of molecular concepts into tangible innovations.
References
A Technical Guide to the Exploratory Reactions of the Ethynyl Group in 4-Ethynyltetrahydro-2H-thiopyran
Abstract
The incorporation of strained or reactive functional groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth technical exploration of the synthetic utility of the terminal ethynyl group in 4-ethynyltetrahydro-2H-thiopyran. The tetrahydro-2H-thiopyran ring is a privileged scaffold in drug discovery, and the ethynyl group serves as a versatile chemical handle for a multitude of transformations. This document will detail the key exploratory reactions of this moiety, including palladium-catalyzed cross-coupling reactions, [3+2] cycloadditions (click chemistry), reduction, and addition reactions. For each reaction class, we will delve into the underlying mechanisms, provide detailed experimental protocols, and discuss the expected outcomes, thereby offering a comprehensive playbook for researchers, scientists, and drug development professionals.
Introduction to this compound
The this compound molecule combines a saturated sulfur-containing heterocycle with a highly reactive terminal alkyne. The tetrahydro-2H-thiopyran core is a valuable structural motif found in a range of biologically active compounds, prized for its metabolic stability and ability to engage in specific non-covalent interactions with biological targets. The ethynyl group, on the other hand, is a linchpin of synthetic chemistry, enabling the construction of complex molecular architectures through a variety of reliable and high-yielding transformations.[1] The strategic placement of the ethynyl group at the 4-position of the thiopyran ring offers a vector for molecular elaboration, allowing for the introduction of diverse substituents and the construction of novel chemical entities.
The Acidic Nature of the Terminal Proton and Acetylide Formation
A fundamental characteristic of terminal alkynes is the notable acidity of the sp-hybridized C-H bond, with a pKa value of approximately 25.[1] This acidity is significantly greater than that of alkenes (pKa ≈ 40) and alkanes (pKa ≈ 50).[1] This property allows for the facile deprotonation of the ethynyl group in this compound by a suitable base to generate a potent nucleophile, the corresponding acetylide anion.
Experimental Protocol: Generation of the Lithium Acetylide of this compound
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
The resulting solution containing the lithium acetylide of this compound can be used directly in subsequent reactions.
This in situ generation of the acetylide is the gateway to a host of synthetic transformations, including nucleophilic additions to carbonyls and alkylations.
Palladium-Catalyzed Cross-Coupling Reactions: The Sonogashira Coupling
The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[2][3] The reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.[2]
Mechanism of the Sonogashira Coupling
The catalytic cycle of the Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle.
Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira reaction.
Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Iodide
-
To a degassed mixture of this compound (1.2 eq), an aryl iodide (1.0 eq), and a suitable base (e.g., triethylamine or diisopropylethylamine, 2.0 eq) in a solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a copper(I) co-catalyst (e.g., CuI, 0.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Common and effective catalysts for Sonogashira couplings.[4] |
| Copper(I) Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate.[5] |
| Base | Triethylamine, Diisopropylethylamine | Acts as a scavenger for the hydrogen halide formed during the reaction and aids in the deprotonation of the alkyne. |
| Solvent | THF, DMF | Aprotic solvents that are suitable for dissolving the reactants and catalysts. |
Table 1: Typical Reaction Conditions for the Sonogashira Coupling.
[3+2] Cycloaddition Reactions: The Cornerstone of Click Chemistry
The ethynyl group is a key participant in one of the most significant advances in modern chemical synthesis: "click chemistry".[6] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction, providing a highly efficient and selective method for the formation of 1,4-disubstituted 1,2,3-triazoles.[7][8] This reaction is characterized by its mild reaction conditions, high yields, and tolerance of a wide array of functional groups, making it ideal for applications in drug discovery, bioconjugation, and materials science.[7][9][10]
Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: A simplified representation of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocol: CuAAC Reaction of this compound with an Organic Azide
-
To a solution of this compound (1.0 eq) and an organic azide (1.0 eq) in a mixture of t-butanol and water (1:1), add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography or recrystallization.
Reduction of the Ethynyl Group
The triple bond of the ethynyl group can be selectively reduced to either a cis- or trans-alkene, or fully reduced to an alkane, providing access to a range of saturated and unsaturated derivatives of the tetrahydro-2H-thiopyran scaffold.
A. Selective Reduction to a cis-Alkene (Z-alkene)
Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is the classic method for the syn-addition of hydrogen across a triple bond, yielding the corresponding cis-alkene.
Experimental Protocol: Lindlar Hydrogenation
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol or ethyl acetate), add Lindlar's catalyst (5-10% by weight).
-
Stir the mixture under a hydrogen atmosphere (typically 1 atm, using a balloon) at room temperature.
-
Carefully monitor the reaction by GC-MS or ¹H NMR to avoid over-reduction to the alkane.
-
Upon consumption of the starting material, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the product.
B. Selective Reduction to a trans-Alkene (E-alkene)
The dissolution of an alkali metal (typically sodium) in liquid ammonia provides a source of solvated electrons that can reduce an alkyne to a trans-alkene.[11][12]
Experimental Protocol: Dissolving Metal Reduction
-
In a flask equipped with a dry ice condenser, condense ammonia gas at -78 °C.
-
Add small pieces of sodium metal until a persistent blue color is observed.
-
Add a solution of this compound (1.0 eq) in an anhydrous ether (e.g., THF) dropwise.
-
Stir the reaction at -78 °C until the blue color disappears.
-
Carefully quench the reaction by the addition of a proton source, such as ammonium chloride.
-
Allow the ammonia to evaporate, and then work up the reaction by adding water and extracting with an organic solvent.
C. Complete Reduction to an Alkane
Standard catalytic hydrogenation using a more active catalyst, such as palladium on carbon (Pd/C), will fully reduce the triple bond to the corresponding alkane.[11]
Experimental Protocol: Catalytic Hydrogenation to an Alkane
-
To a solution of this compound (1.0 eq) in a solvent like ethanol or ethyl acetate, add 10% Pd/C (5-10% by weight).
-
Stir the mixture under a hydrogen atmosphere (1 atm or higher pressure in a hydrogenation apparatus) at room temperature until the reaction is complete.
-
Filter the reaction mixture through Celite and concentrate the filtrate to yield the product.
Caption: Summary of the reduction pathways for the ethynyl group.
Addition Reactions Across the Triple Bond
The electron-rich triple bond of the ethynyl group is susceptible to electrophilic addition reactions, such as hydrohalogenation and hydration.[13]
A. Hydrohalogenation
The addition of hydrogen halides (HX) across the triple bond follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has the most hydrogen atoms.
B. Hydration
In the presence of a mercury(II) salt catalyst in aqueous acid, alkynes can be hydrated to form an enol intermediate, which then tautomerizes to the more stable ketone.[13] For a terminal alkyne like this compound, this reaction would yield a methyl ketone.
Conclusion
This compound is a molecule of significant synthetic potential. The ethynyl group serves as a versatile handle for a wide array of chemical transformations, enabling the construction of a diverse library of novel compounds based on the privileged tetrahydro-2H-thiopyran scaffold. The reactions detailed in this guide, from the formation of carbon-carbon bonds via Sonogashira coupling to the creation of heterocyclic rings through click chemistry and the selective modulation of the saturation level via reduction, provide a robust toolkit for researchers in drug discovery and materials science. The strategic application of these exploratory reactions will undoubtedly lead to the development of new chemical entities with tailored properties and functions.
References
- 1. Alkyne - Wikipedia [en.wikipedia.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. Click chemistry - Wikipedia [en.wikipedia.org]
- 7. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pcbiochemres.com [pcbiochemres.com]
- 9. rroeder.nd.edu [rroeder.nd.edu]
- 10. jk-sci.com [jk-sci.com]
- 11. joneschemistry.wordpress.com [joneschemistry.wordpress.com]
- 12. joneschemistry.wordpress.com [joneschemistry.wordpress.com]
- 13. Alkyne Reactivity [www2.chemistry.msu.edu]
An In-depth Technical Guide to the In Silico Prediction of 4-ethynyltetrahydro-2H-thiopyran Bioactivity
This document provides a comprehensive, technically-grounded workflow for predicting the biological activity of the novel chemical entity, 4-ethynyltetrahydro-2H-thiopyran. In the absence of pre-existing experimental data, this guide serves as a procedural whitepaper, detailing the methodologies for target identification, molecular docking, and the assessment of drug-like properties. It is designed for researchers, scientists, and drug development professionals engaged in the computational assessment of new chemical entities.
Introduction: Deconstructing this compound for Bioactivity Prediction
The structure of this compound presents distinct features that guide our in silico investigation. The tetrahydro-2H-thiopyran ring is a saturated heterocyclic scaffold found in various bioactive molecules.[1] This scaffold, a bioisostere of cyclohexane, can influence physicochemical properties like lipophilicity and provides a rigid conformational framework for interaction with biological targets. The key to its potential bioactivity, however, lies in the 4-ethynyl group. The ethynyl moiety is a well-characterized electrophilic "warhead" capable of forming covalent bonds with nucleophilic residues, such as cysteine, in protein active sites.[2][3] This raises the strong possibility of the compound acting as a targeted covalent inhibitor, a class of drugs known for high potency and prolonged duration of action.[4]
Given these structural alerts, our in silico approach will focus on identifying potential protein targets susceptible to covalent inhibition and characterizing the binding interactions of this compound.
Section 1: The In Silico Bioactivity Prediction Workflow
A robust computational workflow is essential for systematically identifying potential biological targets and characterizing the interaction of a novel compound.[5][6] This multi-step process allows for the efficient screening and prioritization of hypotheses for subsequent experimental validation.
Caption: A general workflow for the in silico prediction of bioactivity.
Section 2: Target Hypothesis Generation
The initial and most critical step is to generate a plausible hypothesis about the potential protein targets of this compound.[7][8] This can be achieved through a combination of ligand-based and structure-based computational methods.[5]
Ligand-Based Target Prediction
This approach leverages the principle of chemical similarity: molecules with similar structures are likely to have similar biological activities.[7]
-
Methodology :
-
Utilize online platforms such as SwissTargetPrediction, ChEMBL, and PubChem.
-
Input the 2D structure (SMILES format) of this compound.
-
The platforms will screen vast databases of known bioactive compounds to identify structurally similar molecules.
-
The known targets of these similar molecules are then presented as potential targets for our query compound.
-
-
Causality : This method is powerful when a novel compound shares a scaffold or key functional groups with well-characterized chemical probes or approved drugs. The presence of the thiopyran ring, for instance, may return hits for targets of other thiopyran-containing molecules.[1][9]
Structure-Based Target Prediction (Reverse Docking)
In this approach, the 3D structure of the compound is docked against a library of protein structures with known binding sites.[5]
-
Methodology :
-
Generate a low-energy 3D conformation of this compound.
-
Submit the structure to a reverse docking server (e.g., PharmMapper, idTarget).
-
The compound is computationally screened against thousands of protein binding pockets.
-
Proteins to which the compound binds with high predicted affinity are identified as potential targets.
-
-
Causality : This method is particularly useful for identifying novel targets that may not have been predicted by ligand-based approaches. The results can reveal unexpected interactions and provide a structural basis for the predicted bioactivity.
Section 3: Detailed Methodologies
Once a prioritized list of potential targets is established, a more detailed investigation using molecular docking and ADMET prediction is warranted.
Molecular Docking: Predicting Binding Interactions
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction.[7] Given the ethynyl group, it is crucial to consider both non-covalent and covalent docking scenarios.
Experimental Protocol: Covalent Docking of this compound
This protocol outlines the steps for performing covalent docking using AutoDockFR, a widely used software for this purpose.
-
Receptor Preparation :
-
Download the crystal structure of the target protein (e.g., a kinase with a cysteine in the active site) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Gasteiger charges using AutoDock Tools.
-
Define the flexible sidechain, which will be the nucleophilic residue (e.g., Cysteine).
-
Define the docking grid box to encompass the active site.
-
-
Ligand Preparation :
-
Generate a 3D structure of this compound using a molecule builder like Avogadro or ChemDraw.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Define the electrophilic carbon atom of the ethynyl group and the nucleophilic atom of the flexible sidechain (the sulfur atom of cysteine).
-
-
Covalent Docking Simulation :
-
Run the AutoDockFR algorithm, specifying the covalent attachment points.
-
The software will sample different conformations of the ligand and the flexible sidechain to find the most favorable binding pose.
-
Analyze the results, paying close attention to the docking score (binding energy) and the specific interactions (hydrogen bonds, hydrophobic contacts) formed between the ligand and the protein.
-
ADMET Prediction: Assessing Drug-Likeness
In addition to bioactivity, it is crucial to assess the pharmacokinetic and toxicological properties of a potential drug candidate.[7] In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models can estimate a range of properties.
-
Methodology :
-
Utilize web-based platforms like SwissADME or pkCSM.
-
Input the SMILES string of this compound.
-
The servers will calculate various physicochemical properties and predict ADMET parameters.
-
-
Data Presentation : The predicted ADMET properties should be summarized in a clear, structured table for easy interpretation.
| Property | Predicted Value | Acceptable Range |
| Molecular Weight ( g/mol ) | Calculated | < 500 |
| LogP | Calculated | < 5 |
| Hydrogen Bond Donors | Calculated | < 5 |
| Hydrogen Bond Acceptors | Calculated | < 10 |
| Blood-Brain Barrier (BBB) | Predicted | Yes/No |
| CYP Inhibition (e.g., 2D6) | Predicted | Inhibitor/Non-inhibitor |
| hERG Inhibition | Predicted | Yes/No |
| Ames Mutagenicity | Predicted | Mutagen/Non-mutagen |
Table 1: Predicted ADMET properties for this compound.
Section 4: Data Interpretation and Validation
The results from in silico predictions must be interpreted with caution and serve as a guide for experimental validation.[5]
-
Docking Results : A low docking score (more negative) indicates a higher predicted binding affinity. The binding pose should be visually inspected to ensure it is chemically reasonable and forms meaningful interactions with key residues in the active site.
-
ADMET Profile : The predicted ADMET properties provide an early assessment of the compound's potential as a drug. Properties outside the acceptable range may indicate potential liabilities that need to be addressed in subsequent lead optimization.
The ultimate validation of these in silico predictions requires experimental testing.[7] Based on the docking results, an appropriate in vitro assay, such as an enzyme inhibition assay, should be selected to confirm the bioactivity of this compound against the predicted target.
Conclusion
This technical guide has outlined a comprehensive in silico workflow for the bioactivity prediction of this compound. By leveraging a combination of ligand-based and structure-based approaches, molecular docking, and ADMET prediction, it is possible to generate robust, testable hypotheses about the compound's biological targets and drug-like properties. This computational pipeline provides a rational and efficient foundation for advancing novel chemical entities in the drug discovery process.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab [prismbiolab.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Systematic computational strategies for identifying protein targets and lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Reactivity of 4-Ethynyltetrahydro-2H-thiopyran
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethynyltetrahydro-2H-thiopyran is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its unique structure, combining a terminal alkyne and a saturated sulfur-containing heterocycle, offers a versatile platform for molecular elaboration. The terminal alkyne provides a reactive handle for a variety of coupling and cycloaddition reactions, while the tetrahydro-2H-thiopyran ring influences the molecule's overall physicochemical properties and can itself participate in specific chemical transformations. This guide provides a comprehensive analysis of the stability and reactivity of this compound, offering insights into its handling, storage, and synthetic applications. We will delve into the characteristic reactions of both the ethynyl group and the thiopyran ring, supported by mechanistic considerations and established experimental protocols.
Introduction: Unveiling a Versatile Building Block
The pursuit of novel molecular architectures with tailored properties is a cornerstone of modern chemical research. This compound (Figure 1) has emerged as a valuable building block due to the orthogonal reactivity of its two key functional moieties. The terminal alkyne is a gateway to a plethora of transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.[1][2][3] These reactions are prized for their high efficiency, functional group tolerance, and mild reaction conditions, making them ideal for the synthesis of complex molecules.[1][2]
Simultaneously, the tetrahydro-2H-thiopyran ring, a thioether incorporated into a cyclic system, imparts specific steric and electronic properties. While generally stable, the sulfur atom is susceptible to oxidation, and the ring itself can potentially undergo ring-opening reactions under specific conditions.[4][5] Understanding the interplay between the stability of this heterocyclic system and the reactivity of the appended alkyne is crucial for its effective utilization in multi-step synthetic sequences.
This guide will systematically explore the stability profile of this compound and then provide a detailed examination of its reactivity, focusing on the transformations of both the ethynyl group and the thiopyran ring.
Figure 1: Structure of this compound
A 2D representation of the this compound molecule.
Stability Profile: Handling and Storage Considerations
The practical utility of any chemical reagent is intrinsically linked to its stability. While specific, comprehensive stability studies on this compound are not extensively documented in publicly available literature, we can infer its stability profile by examining its constituent functional groups and related structures.
The Tetrahydro-2H-thiopyran Ring
The tetrahydro-2H-thiopyran ring is a saturated heterocyclic system and is generally considered to be chemically robust under standard laboratory conditions. However, like its acyclic thioether counterparts, the sulfur atom is susceptible to oxidation.[5][6]
-
Oxidative Stability: Exposure to strong oxidizing agents can lead to the formation of the corresponding sulfoxide (this compound 1-oxide) and subsequently the sulfone (this compound 1,1-dioxide).[5][7][8] While stable under normal conditions, it is good practice to store it in a tightly sealed container to protect it from atmospheric oxygen, which could potentially contribute to slow degradation over time.[7]
-
Thermal Stability: Saturated heterocyclic rings like tetrahydropyran are generally thermally stable.[9] By analogy, the tetrahydro-2H-thiopyran ring is expected to possess good thermal stability.
-
pH Stability: The thioether linkage is generally stable across a wide pH range. However, extremely acidic or basic conditions, especially at elevated temperatures, could potentially promote degradation. For a related compound, tetrahydrothiopyran-4-one, forced degradation studies involve heating in 0.1 M HCl or 0.1 M NaOH.[7]
The Terminal Ethynyl Group
Terminal alkynes are known for their unique reactivity, which also informs their stability.
-
Dimerization/Polymerization: Under certain conditions, particularly in the presence of copper catalysts and heat, terminal alkynes can undergo homocoupling (Glaser coupling) to form 1,3-diynes.[10] This is a potential side reaction to be mindful of during copper-catalyzed reactions.
-
Acidity and Base Stability: The proton of a terminal alkyne is weakly acidic (pKa ≈ 25), allowing for deprotonation by strong bases like sodium amide (NaNH2) to form a nucleophilic acetylide anion.[11][12][13] This property is key to its reactivity but also means it is incompatible with strong bases if the alkyne moiety is to be preserved.
Recommended Storage Conditions
Based on the above considerations, the following storage conditions are recommended for this compound:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C.[14] | To minimize potential degradation pathways and slow down any unwanted side reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the sulfur atom and potential reactions of the alkyne. |
| Light | Store in an amber or opaque container.[7] | To protect against potential light-induced degradation. |
| Moisture | Store in a tightly sealed container in a dry environment. | To protect from atmospheric moisture which could participate in side reactions. |
Reactivity of the Ethynyl Group: A Gateway to Molecular Complexity
The terminal alkyne is the primary site of reactivity in this compound, offering numerous avenues for carbon-carbon and carbon-heteroatom bond formation.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, the quintessential "click chemistry" transformation, involves the [3+2] cycloaddition between a terminal alkyne and an azide to regioselectively form a 1,4-disubstituted-1,2,3-triazole.[2][3] This reaction is exceptionally reliable, high-yielding, and tolerant of a wide array of functional groups, making it a favored method for bioconjugation and materials synthesis.[3][15]
Workflow for a Typical CuAAC Reaction:
A generalized workflow for a CuAAC "click" reaction.
Experimental Protocol: Synthesis of a 1,2,3-Triazole Derivative
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Addition: To the stirred solution, add a freshly prepared aqueous solution of copper(II) sulfate pentahydrate (0.05 eq) followed by an aqueous solution of sodium ascorbate (0.1 eq).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][16] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1][16] It is a cornerstone of modern organic synthesis for the construction of internal alkynes and has been widely applied in the synthesis of natural products, pharmaceuticals, and organic materials.[1][17]
Mechanism of the Sonogashira Coupling:
The catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling with an Aryl Iodide
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl iodide (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent and Reagents: Add anhydrous, degassed triethylamine, followed by this compound (1.2 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Other Reactions of the Ethynyl Group
-
Alkynylation: The terminal alkyne can be deprotonated with a strong base to form an acetylide anion, which is a potent nucleophile.[12][18] This nucleophile can participate in Sɴ2 reactions with primary alkyl halides to extend the carbon chain or react with electrophiles such as aldehydes, ketones, and epoxides.[12]
-
Hydration: In the presence of a mercury(II) catalyst and aqueous acid, the alkyne can undergo hydration to form a methyl ketone (Markovnikov addition).[11]
-
Hydroboration-Oxidation: Reaction with a borane reagent followed by oxidative workup leads to the formation of an aldehyde (anti-Markovnikov addition).[11]
Reactivity of the Tetrahydro-2H-thiopyran Ring
While less reactive than the ethynyl group, the tetrahydro-2H-thiopyran ring can undergo specific transformations, primarily involving the sulfur atom.
Oxidation of the Sulfur Atom
The thioether moiety can be selectively oxidized to a sulfoxide and further to a sulfone using various oxidizing agents.[4][5][6] The choice of oxidant and reaction conditions determines the extent of oxidation.
-
To Sulfoxide: Mild oxidizing agents such as sodium periodate (NaIO₄) or a controlled amount of hydrogen peroxide (H₂O₂) can selectively oxidize the thioether to the sulfoxide.[5]
-
To Sulfone: Stronger oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or an excess of hydrogen peroxide will typically lead to the formation of the sulfone.[6]
The oxidation state of the sulfur atom can significantly impact the molecule's polarity, solubility, and biological activity.
Table of Common Oxidizing Agents for Thioethers:
| Oxidizing Agent | Product | Typical Conditions |
| Sodium Periodate (NaIO₄) | Sulfoxide | Methanol/Water, Room Temp |
| Hydrogen Peroxide (H₂O₂, 1 eq) | Sulfoxide | Acetic Acid, Room Temp |
| m-Chloroperoxybenzoic acid (m-CPBA, >2 eq) | Sulfone | Dichloromethane, 0°C to Room Temp |
Ring-Opening Reactions
The tetrahydro-2H-thiopyran ring is generally stable to ring-opening. However, under specific and often harsh conditions, cleavage of the C-S bonds can occur. For instance, treatment with reducing agents like samarium(II) iodide has been shown to promote ring-opening in related tetrahydropyran systems.[19] While not a common transformation, the possibility of ring-opening should be considered when employing highly reactive reagents or drastic reaction conditions.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis. Its stability profile is robust under standard laboratory conditions, provided appropriate handling and storage procedures are followed to mitigate oxidation of the sulfur atom and unwanted side reactions of the alkyne. The true synthetic power of this molecule lies in the rich and predictable reactivity of its terminal ethynyl group, which readily participates in high-yielding transformations such as CuAAC and Sonogashira coupling. The tetrahydro-2H-thiopyran ring, while less reactive, offers a stable scaffold and the potential for late-stage functionalization through sulfur oxidation. A thorough understanding of the stability and reactivity of both functional moieties, as outlined in this guide, will enable researchers to fully exploit the synthetic potential of this compound in the development of novel pharmaceuticals and advanced materials.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. What is Click Chemistry? An Introduction [sigmaaldrich.com]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Thioethers [quimicaorganica.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. PubChemLite - this compound 1,1-dioxide (C7H10O2S) [pubchemlite.lcsb.uni.lu]
- 9. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. 2H-Pyran, 4-ethynyltetrahydro- CAS#: 1202245-65-5 [m.chemicalbook.com]
- 15. Click Chemistry [organic-chemistry.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Alkyne Reactivity [www2.chemistry.msu.edu]
- 19. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for 4-Ethynyltetrahydro-2H-thiopyran in Drug Discovery
Introduction: Unveiling a Novel Scaffold for Modern Medicinal Chemistry
In the relentless pursuit of novel therapeutic agents, medicinal chemists are constantly seeking innovative molecular building blocks that offer unique structural features and versatile reactivity. 4-Ethynyltetrahydro-2H-thiopyran is an emerging scaffold that elegantly combines two highly desirable motifs in contemporary drug discovery: a saturated heterocyclic core and a terminal alkyne. The tetrahydrothiopyran ring, a non-aromatic, sulfur-containing heterocycle, presents an attractive alternative to the often-problematic phenyl group, offering the potential for improved physicochemical properties such as solubility and metabolic stability.[1][2][3] Concurrently, the terminal alkyne is a remarkably versatile functional group, serving as a linchpin for a variety of powerful chemical transformations, most notably the Nobel Prize-winning "click" chemistry.[4][5]
This guide provides a comprehensive overview of the strategic applications of this compound in drug discovery. We will delve into its role as a bioisosteric replacement for aromatic rings, its utility in fragment-based drug discovery (FBDD), and provide detailed, field-proven protocols for its derivatization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira coupling.
Core Applications in Drug Discovery
A Promising Bioisostere for Phenyl Rings
The benzene ring is a ubiquitous feature in many approved drugs; however, its lipophilic nature can contribute to poor solubility, metabolic instability, and off-target effects.[1] The strategic replacement of phenyl rings with bioisosteres is a widely employed tactic in lead optimization to mitigate these liabilities.[2][6][7] Saturated heterocycles, such as the tetrahydrothiopyran core of our title compound, are increasingly recognized as valuable phenyl ring bioisosteres. They offer a three-dimensional structure that can project substituents into a similar vector space as a substituted phenyl ring while introducing more favorable physicochemical properties.
Table 1: Comparative Physicochemical Properties
| Property | Ethynylbenzene (Phenyl Surrogate) | This compound | Rationale for Improvement |
| Molecular Weight | 102.14 g/mol | 126.22 g/mol [8] | Modest increase |
| cLogP (calculated) | ~2.3 | ~1.8 | Increased polarity, potential for improved solubility |
| sp³ Carbon Fraction | 0.125 | 0.714 | Higher sp³ character is often correlated with improved solubility and metabolic stability |
| Polar Surface Area | 0 Ų | 25.3 Ų (due to sulfur) | Introduction of a heteroatom can improve ADMET properties |
The introduction of the sulfur atom in the tetrahydrothiopyran ring can also engage in beneficial non-covalent interactions within protein binding pockets and provides a potential site for metabolism, which can be further explored and modulated.
A Versatile Fragment in Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying novel starting points for drug development, particularly for challenging targets.[9][10][11] FBDD involves screening small, low-molecular-weight compounds ("fragments") that bind to a biological target with low affinity. These initial hits are then optimized and grown into more potent, drug-like molecules.[12]
This compound is an ideal fragment for FBDD campaigns. Its small size and low complexity increase the probability of finding a productive binding interaction within a target's active site.[9] The key advantage of this fragment is the presence of the terminal alkyne, which acts as a versatile chemical handle for subsequent fragment evolution. Once a binding mode is established (e.g., via X-ray crystallography or NMR), the alkyne can be elaborated using highly reliable and efficient reactions like CuAAC or Sonogashira coupling to link it to other fragments or to "grow" the fragment into a more potent lead compound.[11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres - PRISM BioLab [prismbiolab.com]
- 4. benchchem.com [benchchem.com]
- 5. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 6. drughunter.com [drughunter.com]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. Fragment-Based Approach To Enhance Drug Discovery Productivity | Technology Networks [technologynetworks.com]
- 10. Fragment-Based Drug Discovery | April 19-20, 2022 | San Diego, CA [drugdiscoverychemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fragment-based covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 4-Ethynyltetrahydro-2H-thiopyran
Abstract
This comprehensive guide provides a detailed, step-by-step protocol for the derivatization of 4-ethynyltetrahydro-2H-thiopyran. As a versatile building block in medicinal chemistry and drug discovery, the functionalization of this terminal alkyne-containing thiopyran scaffold is of significant interest. This document outlines the use of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," to efficiently and specifically generate 1,4-disubstituted 1,2,3-triazole derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, characterization methods, and troubleshooting advice to ensure successful and safe execution of the derivatization.
Introduction: The Significance of the Thiopyran Scaffold and Terminal Alkyne Functionalization
The tetrahydro-2H-thiopyran ring is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. The incorporation of sulfur in the heterocyclic ring imparts unique physicochemical properties, influencing metabolic stability, lipophilicity, and receptor binding interactions. The presence of a terminal alkyne at the 4-position of the thiopyran ring provides a reactive handle for a wide array of chemical transformations.
Among the most powerful and widely adopted methods for the derivatization of terminal alkynes is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[][2][3]. This reaction, a prime example of "click chemistry," is characterized by its high efficiency, mild reaction conditions, broad functional group tolerance, and the exclusive formation of the 1,4-disubstituted 1,2,3-triazole regioisomer[3][4]. The resulting triazole ring is not merely a linker; it is a stable, aromatic heterocycle that can engage in hydrogen bonding and dipole-dipole interactions, often enhancing the pharmacological profile of the parent molecule.
This application note will provide a robust and reproducible protocol for the CuAAC derivatization of this compound with a representative organic azide.
Reaction Mechanism: The Catalytic Cycle of CuAAC
The CuAAC reaction proceeds through a multi-step catalytic cycle involving a copper(I) catalyst. The generally accepted mechanism is as follows:
-
Formation of the Copper(I) Acetylide: The reaction is initiated by the coordination of the copper(I) catalyst to the terminal alkyne of this compound, forming a π-complex. Subsequent deprotonation of the terminal alkyne by a base (often adventitious or a mild external base) generates a copper(I) acetylide intermediate.
-
Activation of the Azide: The organic azide coordinates to the copper center.
-
Cycloaddition: A [3+2] cycloaddition occurs between the copper acetylide and the coordinated azide, forming a six-membered copper-containing intermediate.
-
Ring Contraction and Protonolysis: This intermediate undergoes rearrangement and subsequent protonolysis to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst, allowing it to re-enter the catalytic cycle.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥95% | Various | Store under an inert atmosphere, refrigerated. |
| Benzyl Azide | ≥95% | Various | Caution: Organic azides can be explosive. Handle with care. |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | ACS Reagent Grade | Various | |
| Sodium Ascorbate | ≥98% | Various | Prepare fresh solutions for each reaction. Acts as a reducing agent to generate Cu(I) in situ. |
| tert-Butanol | Anhydrous | Various | |
| Deionized Water | Type I | In-house | |
| Ethyl Acetate | ACS Reagent Grade | Various | For extraction. |
| Brine (Saturated NaCl solution) | N/A | In-house | For washing the organic layer. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Various | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
| Deuterated Chloroform (CDCl₃) | 99.8 atom % D | Various | For NMR analysis. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Handling Organic Azides: Organic azides are potentially explosive and should be handled with extreme care. Avoid heat, shock, and friction. It is recommended to work behind a blast shield, especially when working with larger quantities or novel azides[5][6]. Do not use metal spatulas to handle azides[7].
-
Copper Salts: Copper salts are toxic. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: Work in a well-ventilated fume hood when handling organic solvents.
-
Waste Disposal: Dispose of all chemical waste, especially those containing copper and azides, according to your institution's hazardous waste disposal procedures. Do not pour azide-containing solutions down the drain, as this can lead to the formation of explosive heavy metal azides in the plumbing[8].
Step-by-Step Derivatization Protocol
This protocol describes the reaction of this compound with benzyl azide as a representative example.
5.1. Reaction Setup
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv., e.g., 126 mg, 1.0 mmol).
-
Add benzyl azide (1.0 equiv., e.g., 133 mg, 1.0 mmol).
-
Dissolve the reactants in a 1:1 mixture of tert-butanol and deionized water (10 mL). Stir the mixture until all solids are dissolved[9].
5.2. Catalyst and Reducing Agent Addition
-
In a separate vial, prepare a solution of sodium ascorbate (0.1 equiv., e.g., 20 mg, 0.1 mmol) in 1 mL of deionized water. This solution should be prepared fresh.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 equiv., e.g., 12.5 mg, 0.05 mmol) in 1 mL of deionized water.
-
With vigorous stirring, add the sodium ascorbate solution to the reaction flask, followed by the dropwise addition of the copper(II) sulfate solution[9]. A color change is typically observed as the Cu(II) is reduced to the active Cu(I) species.
5.3. Reaction and Monitoring
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
5.4. Workup and Purification
-
Once the reaction is complete, dilute the mixture with 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(benzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole.
Characterization Techniques
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the triazole proton (a singlet typically between 7.5-8.0 ppm), the benzylic protons, and the protons of the tetrahydrothiopyran ring.
-
¹³C NMR: Look for the signals corresponding to the carbons of the triazole ring, the benzyl group, and the tetrahydrothiopyran scaffold.
-
-
Mass Spectrometry (MS): Confirm the molecular weight of the product using a high-resolution mass spectrometry technique such as ESI-TOF.
-
Infrared (IR) Spectroscopy: The disappearance of the characteristic alkyne C-H stretch (around 3300 cm⁻¹) and the azide stretch (around 2100 cm⁻¹) from the starting materials, along with the appearance of new signals corresponding to the triazole ring, will indicate the successful completion of the reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Catalyst Inactivation: The active Cu(I) catalyst may have been oxidized to inactive Cu(II) by dissolved oxygen[10].Poor Reagent Quality: Impurities in the starting materials.Suboptimal Conditions: Incorrect stoichiometry or temperature. | Degas Solvents: Degas the reaction solvent by bubbling with an inert gas (e.g., argon or nitrogen) before adding the catalyst.Fresh Reducing Agent: Always use a freshly prepared solution of sodium ascorbate.Verify Purity: Check the purity of the starting materials by NMR or other analytical techniques[11].Optimize Stoichiometry: Ensure accurate measurement of all reagents. |
| Side Product Formation | Alkyne Homocoupling (Glaser Coupling): Dimerization of the terminal alkyne can occur, especially in the presence of oxygen[10][12]. | Maintain a Reducing Environment: Ensure a sufficient excess of sodium ascorbate is present throughout the reaction. Work under an inert atmosphere if the problem persists.Order of Addition: Add the copper catalyst to the mixture of the alkyne and azide after the addition of the reducing agent. |
| Reaction Stalls | Low Reactant Concentration: Very dilute conditions can slow down the reaction rate.Steric Hindrance: If using a bulky azide, the reaction may be sluggish. | Increase Concentration: If possible, increase the concentration of the reactants.Gentle Heating: For sterically hindered substrates, gentle heating (e.g., to 40-50 °C) may be beneficial[11].Increase Catalyst Loading: A modest increase in the catalyst and ligand concentration might be necessary. |
| Difficulty in Purification | Co-elution of Product and Starting Material: The polarity of the product may be similar to one of the starting materials. | Optimize Chromatography: Screen different solvent systems for column chromatography to achieve better separation.Recrystallization: If the product is a solid, recrystallization may be an effective purification method. |
Conclusion
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is a highly effective and reliable method for the derivatization of this compound. The protocol outlined in this application note provides a clear, step-by-step guide for the synthesis of 1,4-disubstituted 1,2,3-triazole derivatives of this important heterocyclic scaffold. By understanding the reaction mechanism, adhering to safety precautions, and consulting the troubleshooting guide, researchers can confidently and successfully functionalize this versatile building block for applications in drug discovery and chemical biology.
References
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Note: 4-Ethynyltetrahydro-2H-thiopyran – A Versatile Alkyne Building Block for Advancing Medicinal Chemistry
Introduction: The Strategic Value of Saturated Heterocycles and Terminal Alkynes in Drug Discovery
In the landscape of modern drug discovery, the strategic incorporation of saturated heterocyclic scaffolds is a well-established approach to enhance the three-dimensional character of drug candidates, thereby improving their physicochemical properties and target engagement. Among these, the tetrahydro-2H-thiopyran ring system has garnered significant interest.[1][2] Unlike its aromatic counterpart, thiophene, the saturated thiopyran offers a defined conformational rigidity which can be exploited to orient substituents into optimal vectors for binding to biological targets.[3] The sulfur atom within the ring can influence metabolic stability and provides a potential site for hydrogen bonding or other non-covalent interactions.[1]
This application note focuses on 4-ethynyltetrahydro-2H-thiopyran , a bifunctional building block that marries the favorable attributes of the saturated thiopyran core with the exceptional versatility of a terminal alkyne. The ethynyl group is a highly valuable functional handle in medicinal chemistry for several reasons:
-
Bioorthogonal Reactivity: Terminal alkynes are key participants in "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the efficient and specific formation of stable 1,2,3-triazole linkages under mild, aqueous conditions.[4][5] This bioorthogonal nature is ideal for late-stage functionalization, fragment-based drug discovery (FBDD), and the development of chemical biology probes.[6][7]
-
Carbon-Carbon Bond Formation: The alkyne serves as a versatile precursor for a variety of carbon-carbon bond-forming reactions, including the powerful Palladium-catalyzed Sonogashira coupling, enabling the introduction of aryl and heteroaryl moieties.[8][9][10]
-
Pharmacophoric Element: The linear and rigid geometry of the ethynyl group can act as a rigid spacer to connect two pharmacophores or as a bioisostere for other chemical groups, influencing the compound's activity, selectivity, and pharmacokinetic profile.[11][12][13]
By providing this compound, we offer researchers a powerful tool to rapidly generate diverse libraries of complex molecules with enhanced drug-like properties. This guide will detail its synthesis, key applications with exemplary protocols, and the strategic advantages it confers in drug development programs.
Synthesis of this compound
While commercially available from specialty suppliers, an understanding of the synthesis of this compound provides context for its purity and potential scalability. A common laboratory-scale synthesis proceeds from tetrahydro-4H-thiopyran-4-one. The general approach involves the addition of an ethynyl group to the ketone, followed by the removal of the resulting hydroxyl group.
Diagram: Synthetic Pathway Overview
References
- 1. books.rsc.org [books.rsc.org]
- 2. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
"development of PI3k-γ inhibitors using 4-ethynyltetrahydro-2H-pyran analogues"
Application Notes & Protocols
Topic: Development of Selective PI3K-γ Inhibitors Using 4-Ethynyltetrahydro-2H-pyran Analogues
Audience: Researchers, scientists, and drug development professionals.
Abstract
The phosphatidylinositol 3-kinase gamma (PI3K-γ) isoform is a critical mediator of immune cell signaling, making it a high-value target for therapeutic intervention in inflammation, autoimmune diseases, and immuno-oncology.[1] Achieving isoform selectivity is paramount to mitigate the toxicities associated with pan-PI3K inhibition.[2] This guide details a comprehensive strategy for the development of potent and selective PI3K-γ inhibitors based on a 4-ethynyltetrahydro-2H-pyran scaffold. We provide the scientific rationale for scaffold selection, detailed protocols for chemical synthesis, and robust methodologies for biochemical and cell-based characterization. These protocols are designed as self-validating systems to ensure data integrity and reproducibility, guiding researchers from initial hit identification through lead optimization.
Introduction: Targeting PI3K-γ for Therapeutic Intervention
The phosphoinositide 3-kinase (PI3K) family of lipid kinases regulates fundamental cellular processes, including cell growth, proliferation, and survival.[3] The PI3K signaling pathway is among the most frequently hyperactivated pathways in human cancers.[4][5] Class I PI3Ks, which include the α, β, δ, and γ isoforms, catalyze the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[6] This event triggers a downstream signaling cascade, most notably through the activation of AKT and mTOR.[4]
While the PI3Kα and PI3Kβ isoforms are ubiquitously expressed, the expression of PI3Kδ and PI3K-γ is primarily restricted to hematopoietic cells.[6] Specifically, PI3K-γ plays a non-redundant role in regulating the migration and activation of myeloid cells such as macrophages and neutrophils, positioning it as a key driver of inflammatory responses and immunosuppression within the tumor microenvironment.[4][7][8] Consequently, selective inhibition of PI3K-γ offers a promising therapeutic strategy to reprogram immune-suppressive myeloid cells, reduce inflammation, and enhance anti-tumor immunity, potentially with a wider therapeutic window than pan-PI3K inhibitors.[1][9]
The 4-ethynyltetrahydro-2H-pyran (THP) moiety has emerged as a valuable scaffold in medicinal chemistry. Its features—a saturated, non-aromatic ring that can improve solubility and metabolic stability, combined with a rigid ethynyl linker for precise vectoral exploration of a kinase active site—make it an attractive starting point for designing inhibitors with high potency and isoform selectivity. This guide outlines the core principles and experimental workflows for leveraging this scaffold in the discovery of novel PI3K-γ inhibitors.
Core Principles of Inhibitor Development
Rationale for Scaffold Selection: The 4-Ethynyl-THP Advantage
The design of selective kinase inhibitors is an exercise in exploiting subtle differences in the topology and amino acid composition of highly homologous ATP-binding pockets. The 4-ethynyltetrahydro-2H-pyran scaffold provides a unique combination of properties to achieve this:
-
Improved Physicochemical Properties: The saturated THP ring can enhance aqueous solubility and disrupt planarity compared to traditional aromatic scaffolds, often leading to improved pharmacokinetic profiles.
-
Rigid Linker for SAR Exploration: The ethynyl group acts as a rigid, linear linker. This is causally important because it prevents conformational ambiguity, allowing medicinal chemists to systematically probe specific regions of the PI3K-γ active site. Modifications at the terminus of the alkyne can be directed towards non-conserved residues to gain isoform selectivity.[10]
-
Synthetically Tractable Handle: The terminal alkyne is a versatile chemical handle, readily participating in well-established coupling reactions (e.g., Sonogashira coupling), which facilitates the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.
Visualizing the PI3K-γ Signaling Pathway
The following diagram illustrates the central role of PI3K-γ in the signaling cascade that translates extracellular signals into cellular responses, primarily in immune cells.
Caption: PI3K-γ signaling cascade and point of inhibition.
Experimental Protocols
The following protocols provide a validated workflow for the synthesis and characterization of novel PI3K-γ inhibitors.
Protocol 1: General Synthesis of 4-Ethynyltetrahydro-2H-pyran Analogues
This protocol describes a representative Sonogashira coupling reaction, a robust method for synthesizing the target compounds. The causality behind this choice is its high functional group tolerance and reliability in forming carbon-carbon bonds between terminal alkynes and aryl halides, which are common components of kinase inhibitor scaffolds.[11]
Materials:
-
4-Ethynyltetrahydro-2H-pyran
-
Appropriate heteroaryl halide (e.g., a chloro- or iodo-pyrimidine, purine, etc.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the heteroaryl halide (1.0 eq), 4-ethynyltetrahydro-2H-pyran (1.2 eq), and CuI (0.1 eq).
-
Add the anhydrous, degassed solvent, followed by the base (3.0 eq).
-
Sparge the resulting mixture with nitrogen or argon for 15 minutes to ensure all oxygen is removed.
-
Add the palladium catalyst (0.05 eq) to the mixture.
-
Heat the reaction to the appropriate temperature (typically 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final compound.
-
Self-Validation: Confirm the structure and purity (>95%) of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualizing the Inhibitor Development Workflow
This diagram outlines the logical progression from chemical synthesis to biological validation.
References
- 1. Development of PI3Kγ selective inhibitors: the strategies and application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and safety of PI3K inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PI3Kγ in Tumour Inflammation: Bridging Immune Response and Cancer Progression—A Mini‐Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Phosphoinositide 3-Kinase Signaling in the Tumor Microenvironment: What Do We Need to Consider When Treating Chronic Lymphocytic Leukemia With PI3K Inhibitors? [frontiersin.org]
- 6. Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3Kγ in Tumour Inflammation: Bridging Immune Response and Cancer Progression-A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PI3K Functions in Cancer Progression, Anticancer Immunity and Immune Evasion by Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Art of Precision: A Senior Application Scientist's Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Catalysts—Harnessing Molecular Strain for Bioorthogonal Ligation
In the intricate world of bioconjugation, the ability to selectively and efficiently form covalent bonds in complex biological environments is paramount. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a transformative tool in this domain, offering a powerful method for ligating molecules without the need for cytotoxic copper catalysts.[1][2] This application note provides an in-depth exploration of SPAAC, contrasting it with its catalyzed counterpart, and delivers detailed, field-proven protocols to empower your research in chemical biology, diagnostics, and drug development.
The driving principle of SPAAC is the immense ring strain inherent in cyclooctynes, the smallest of the stable cyclic alkynes. This strain significantly lowers the activation energy for the [3+2] cycloaddition reaction with an azide, enabling it to proceed rapidly and with high specificity under physiological conditions (aqueous buffer, neutral pH, and ambient temperature).[3][] The azide and the strained alkyne functional groups are bioorthogonal; they are chemically inert to the vast array of functional groups present in biological systems, thus preventing off-target reactions.[3][5] This copper-free approach is a significant advantage over the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), making SPAAC exceptionally well-suited for in vivo and live-cell applications where copper toxicity is a major concern.[6][7]
Distinguishing the Tools: SPAAC vs. CuAAC
A common point of confusion is the distinction between the alkynes used in SPAAC and CuAAC. The choice of alkyne dictates the reaction mechanism and conditions.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction exclusively uses a strained cyclic alkyne , such as Dibenzocyclooctyne (DBCO) or Bicyclo[6.1.0]nonyne (BCN). The reaction is driven by the release of ring strain and requires no catalyst.[8] It is the ideal choice for applications in living systems.[9]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a terminal alkyne , such as the user-specified molecule 4-ethynyltetrahydro-2H-thiopyran . The reaction is not spontaneous and requires the presence of a copper(I) catalyst to proceed at a practical rate.[10][] While highly efficient in vitro, the cytotoxicity of copper generally precludes its use in live cells.[7]
The molecule this compound, with its terminal alkyne, is therefore a suitable reactant for CuAAC, not SPAAC. Understanding this distinction is critical for proper experimental design.
The SPAAC Reaction Mechanism and Workflow
The SPAAC reaction is a concerted 1,3-dipolar cycloaddition. The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage. This process is efficient and bioorthogonal.
Quantitative Comparison of Common Cyclooctynes
The choice of strained alkyne is a critical parameter that influences reaction speed. Dibenzocyclooctyne (DBCO) is widely used due to its excellent balance of high reactivity and stability.[3][12] The table below provides a comparison of second-order rate constants for various cyclooctynes reacting with a model azide (benzyl azide).
| Cycloalkyne | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| Dibenzocyclooctyne | DBCO | ~0.1 - 1.0 | High reactivity, commercially available, widely used.[12] |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 | Smaller and less hydrophobic than DBCO, but generally slower.[13][14] |
| Dibenzoannulated Cyclooctyne | DIBO | ~0.3 - 0.7 | Structurally similar to DBCO with robust reactivity.[15] |
| Difluorinated Cyclooctyne | DIFO | ~0.076 | Electron-withdrawing fluorine atoms enhance reactivity.[15] |
| Biarylazacyclooctynone | BARAC | >1.0 | Among the fastest SPAAC reagents, but can be less stable.[15] |
Note: Reaction rates are dependent on the specific azide, solvent, and temperature.
Application Protocol 1: Antibody Labeling with DBCO-NHS Ester and SPAAC Conjugation
This protocol details a robust, two-part method for creating an antibody-drug conjugate (ADC) or a fluorescently labeled antibody.
Part 1: Activation of Antibody with DBCO-NHS Ester
This initial step involves labeling the primary amine residues (lysines) on an antibody with a DBCO-NHS ester.
Materials and Reagents:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4).
-
DBCO-NHS ester.
-
Anhydrous Dimethylsulfoxide (DMSO).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Zeba™ Spin Desalting Columns (7K MWCO) or similar size-exclusion chromatography system.
Procedure:
-
Antibody Preparation:
-
Ensure the antibody concentration is between 1-10 mg/mL.[16]
-
If the buffer contains primary amines (e.g., Tris) or stabilizers like BSA, perform a buffer exchange into PBS, pH 7.4.
-
-
DBCO-NHS Ester Stock Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.[16]
-
Causality Insight: NHS esters are highly susceptible to hydrolysis in aqueous environments. Preparing the stock solution in anhydrous DMSO and using it immediately maximizes the labeling efficiency.
-
-
Antibody Labeling Reaction:
-
Quenching the Reaction (Optional but Recommended):
-
Add the quenching solution to a final concentration of 50-100 mM (e.g., add 10 µL of 1 M Tris-HCl to a 200 µL reaction).[16]
-
Incubate for 15 minutes at room temperature.[16]
-
Causality Insight: Quenching with a primary amine like Tris-HCl consumes any unreacted DBCO-NHS ester, preventing non-specific labeling in downstream steps.
-
-
Purification of DBCO-labeled Antibody:
-
Remove excess, unreacted DBCO-NHS ester and quenching agent using a desalting column equilibrated with PBS, pH 7.4.[17][18]
-
Determine the concentration and degree of labeling of the purified DBCO-antibody via UV-Vis spectrophotometry. The DBCO group has a characteristic absorbance around 310 nm.[17]
-
Part 2: SPAAC Conjugation to an Azide-Modified Molecule
This second step conjugates the DBCO-activated antibody with a molecule containing an azide group (e.g., an azide-modified drug, peptide, or fluorophore).
Procedure:
-
Reaction Setup:
-
To the purified DBCO-labeled antibody, add a 2- to 4-fold molar excess of the azide-functionalized molecule.[5]
-
Causality Insight: Using a molar excess of the azide-containing molecule helps to drive the reaction to completion, maximizing the yield of the final conjugate.
-
-
Incubation:
-
Purification of the Final Conjugate:
-
Remove any excess, unreacted azide-modified molecule using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF), depending on the molecular weight difference between the antibody conjugate and the excess reactant.
-
-
Characterization and Storage:
-
Characterize the final conjugate using SDS-PAGE (which will show a shift in molecular weight), mass spectrometry (for ADCs), and functional assays.
-
Store the purified conjugate at 4°C or frozen at -20°C / -80°C in an appropriate buffer.
-
Troubleshooting Common SPAAC Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | 1. Inefficient DBCO labeling of the antibody. 2. Hydrolysis of DBCO-NHS ester. 3. Insufficient incubation time for SPAAC. 4. Degradation of DBCO moiety. | 1. Confirm antibody buffer is amine-free. Optimize molar excess of DBCO-NHS. 2. Prepare DBCO-NHS ester stock solution fresh in anhydrous DMSO. 3. Increase incubation time to 24 hours. Consider a slight increase in temperature to 37°C if biomolecules are stable. 4. Use DBCO-labeled antibody within a few weeks of preparation; store at 4°C.[17] |
| Protein Aggregation/Precipitation | 1. Final DMSO concentration is too high (>20%). 2. Hydrophobicity of the DBCO reagent or azide payload. | 1. Reduce the volume of the DBCO-NHS stock solution added. 2. Use PEGylated DBCO or azide reagents to increase hydrophilicity.[17] Perform conjugation at a lower protein concentration. |
| Non-Specific Labeling | Unreacted DBCO-NHS ester present during the SPAAC reaction. | Ensure the quenching step is performed and that the purification of the DBCO-labeled antibody is thorough. |
| Loss of Biological Activity | Labeling of a critical lysine residue in the antibody's antigen-binding site. | Reduce the molar excess of DBCO-NHS ester during the labeling step to decrease the degree of labeling. Consider site-specific labeling technologies if activity loss is significant. |
Conclusion: Empowering Discovery with Precision Chemistry
Strain-Promoted Azide-Alkyne Cycloaddition represents a pinnacle of bioorthogonal chemistry, providing a robust and biocompatible method for molecular ligation. Its copper-free nature has opened new frontiers for studying and manipulating biological systems in situ and in vivo. By understanding the core principles that distinguish it from catalyzed reactions and by adhering to validated protocols, researchers can confidently harness the power of SPAAC. The methodologies and insights provided in this guide are designed to serve as a self-validating system, enabling the reproducible and efficient synthesis of precisely defined bioconjugates to accelerate discovery in basic research and therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Click Chemistry [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. broadpharm.com [broadpharm.com]
- 18. researchgate.net [researchgate.net]
- 19. interchim.fr [interchim.fr]
Application Note: A Comprehensive Guide to Biomolecule Labeling using 4-Ethynyltetrahydro-2H-thiopyran
Abstract
This guide provides a detailed protocol and technical insights for the labeling of biomolecules using 4-ethynyltetrahydro-2H-thiopyran. As a compact, terminal alkyne functionalized with a sulfur-containing heterocyclic moiety, this reagent is an effective tool for bioorthogonal conjugation via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. We will delve into the chemical principles underpinning its application, provide step-by-step protocols for protein labeling, discuss critical experimental parameters, and offer troubleshooting advice. This document is intended for researchers, scientists, and drug development professionals seeking to employ robust and efficient bioconjugation strategies in their workflows.
Introduction to Bioorthogonal Labeling with this compound
The precise chemical modification of biomolecules in complex biological environments is a cornerstone of modern chemical biology and drug development. Bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes, has been instrumental in this field.[1][2] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often termed a "click reaction," stands out for its reliability, specificity, and high yield.[3][4][5]
The CuAAC reaction forms a stable triazole linkage between a terminal alkyne and an azide.[6] This reaction is exceptionally selective, as both the alkyne and azide functional groups are largely absent from native biological systems.[6] this compound serves as a versatile terminal alkyne building block in this context. Its heterocyclic tetrahydrothiopyran core can potentially enhance aqueous solubility and introduce a unique structural element compared to more common aliphatic or aromatic alkynes, making it a valuable reagent for various bioconjugation applications.
Reagent Overview and Chemical Principle
Physicochemical Properties
This compound is a terminal alkyne featuring a six-membered saturated ring containing a sulfur atom. Its properties are summarized below.
| Property | Value | References |
| Molecular Formula | C₇H₁₀S | [7] |
| Molecular Weight | 126.22 g/mol | [7] |
| CAS Number | 1100509-34-9 | [7] |
| Appearance | Liquid | [7] |
| Functionality | Terminal Alkyne | N/A |
A related compound, this compound 1,1-dioxide (CAS: 2137577-63-8), features an oxidized sulfone group, which can further increase polarity and alter the molecule's steric and electronic profile.[8][9] This guide focuses on the parent non-oxidized compound.
The CuAAC Reaction Mechanism
The remarkable efficiency of the CuAAC reaction stems from the catalytic action of a Copper(I) species, which dramatically accelerates the rate of cycloaddition by orders of magnitude compared to the uncatalyzed thermal reaction.[3] The catalyzed reaction proceeds through a distinct mechanism that ensures the exclusive formation of the 1,4-disubstituted triazole isomer, a critical feature for creating homogenous conjugates.[4][5]
The catalytic cycle is initiated by the coordination of Cu(I) to the terminal alkyne of this compound, which lowers the pKa of the terminal proton and facilitates the formation of a copper-acetylide intermediate.[5] This intermediate then reacts with the azide-modified biomolecule to form a six-membered metallacycle, which subsequently rearranges and, after protonolysis, releases the stable 1,2,3-triazole product, regenerating the Cu(I) catalyst for the next cycle.
Experimental Design and Workflow
Successful biomolecule labeling requires careful planning. The general workflow involves preparing the azide-modified biomolecule, performing the CuAAC reaction, and purifying the final conjugate.
Detailed Protocol: Labeling of an Azide-Modified Protein
This protocol describes a general method for labeling a protein that has been previously modified to contain an azide group (e.g., via metabolic incorporation of an azido-amino acid or chemical modification).
Required Materials
-
Reagents:
-
Azide-modified protein of interest in a suitable buffer (e.g., PBS, HEPES, Tris, pH 7.0-7.5). Avoid buffers containing chelators like EDTA.
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (NaAsc)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Deionized water (ddH₂O)
-
-
Equipment:
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer and microcentrifuge
-
Purification system (e.g., spin desalting columns, dialysis cassettes, FPLC/SEC system)
-
Analytical equipment (e.g., spectrophotometer, SDS-PAGE system, mass spectrometer)
-
Preparation of Stock Solutions
Causality Note: Preparing fresh, concentrated stock solutions is critical for accurate molar additions and to minimize degradation, especially for the sodium ascorbate reducing agent, which is sensitive to oxidation.
-
This compound (Alkyne): Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate (Copper Source): Prepare a 50 mM stock solution in ddH₂O.
-
THPTA (Ligand): Prepare a 50 mM stock solution in ddH₂O. The ligand stabilizes the active Cu(I) oxidation state, preventing catalyst disproportionation and protecting the target biomolecule from oxidative damage.
-
Sodium Ascorbate (Reducing Agent): Prepare a 100 mM stock solution in ddH₂O. This solution must be prepared fresh immediately before use.
Step-by-Step Labeling Protocol
This protocol is optimized for a 100 µL reaction volume with a final protein concentration of 1 mg/mL (~20 µM for a 50 kDa protein). Adjust volumes proportionally for different reaction scales.
-
Prepare the Protein: In a 1.5 mL microcentrifuge tube, add your azide-modified protein to a final volume of 80 µL in the reaction buffer.
-
Add the Alkyne Reagent: Add 2 µL of the 10 mM this compound stock solution to the protein solution. This corresponds to a final concentration of 200 µM (a ~10-fold molar excess over the protein). Mix gently by pipetting.
-
Prepare the Catalyst Premix: In a separate tube, prepare the catalyst premix immediately before adding it to the reaction.
-
Add 2 µL of 50 mM CuSO₄.
-
Add 6 µL of 50 mM THPTA.
-
Vortex briefly. The solution should be clear and colorless.
-
Expertise Note: Premixing the copper and ligand before adding the reducing agent allows the ligand to coordinate with Cu(II), facilitating a more efficient reduction to the active Cu(I)-ligand complex.
-
-
Initiate the Reaction:
-
Add the 8 µL of the Copper/Ligand premix to the protein/alkyne mixture.
-
Add 10 µL of freshly prepared 100 mM Sodium Ascorbate to the reaction tube. The final concentrations will be approximately: 1 mM CuSO₄, 3 mM THPTA, and 10 mM Sodium Ascorbate.
-
Mix the final reaction solution gently by flicking the tube or by slow pipetting. Avoid vigorous vortexing, which can denature proteins.
-
-
Incubation: Incubate the reaction at room temperature for 1-2 hours. For sensitive proteins or lower reactant concentrations, the reaction can be performed at 4°C overnight.
-
Purification: Remove excess reagents and catalyst from the labeled protein conjugate.
-
For proteins >20 kDa: Spin desalting columns are highly effective for rapid buffer exchange and removal of small molecules. Follow the manufacturer's protocol.
-
Alternative methods: Dialysis against a suitable buffer (e.g., PBS, pH 7.4) or Size-Exclusion Chromatography (SEC) can also be used for purification.
-
Characterization and Analysis
After purification, the labeled protein should be characterized to confirm successful conjugation.
-
SDS-PAGE: Compare the labeled protein to the unlabeled starting material. While the mass change from the label is small, conjugation can sometimes lead to a slight shift in mobility. If the alkyne was attached to a fluorescent reporter, the gel can be imaged to confirm labeling.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF can be used to determine the exact mass of the conjugate, confirming the addition of the label and allowing for the calculation of the degree of labeling (DOL).
-
Spectroscopy: If the alkyne is part of a larger probe with a chromophore, UV-Vis spectroscopy can be used to quantify the DOL.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | Inactive catalyst (oxidized ascorbate or Cu(I)). | Prepare sodium ascorbate solution fresh every time. Ensure the use of a stabilizing ligand like THPTA. |
| Inaccessible azide/alkyne groups on the biomolecule. | Consider using a longer linker on your azide or alkyne probe. Ensure protein is properly folded. | |
| Insufficient excess of labeling reagents. | Increase the molar excess of the alkyne and/or catalyst components. | |
| Protein Precipitation | High concentrations of organic solvent (DMSO). | Keep the final DMSO concentration below 5% (v/v). |
| Protein damage from copper catalyst. | Ensure a sufficient excess of stabilizing ligand (Ligand:Cu ratio of 3:1 or higher). Degas buffers to remove oxygen. | |
| High Background Signal | Non-specific binding of copper or reagents. | Ensure thorough purification of the final conjugate using desalting columns or dialysis. |
References
- 1. Novel Approaches in Biomolecule Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bioclone.net [bioclone.net]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. chemscene.com [chemscene.com]
Synthetic Routes to Functionalized Thiopyran Scaffolds: A Detailed Guide for Researchers
Introduction: The Significance of Thiopyran Scaffolds in Modern Chemistry
The thiopyran scaffold, a six-membered sulfur-containing heterocycle, is a cornerstone in the fields of medicinal chemistry and materials science.[1][2] These structures are integral to a wide array of biologically active compounds, exhibiting properties that include antibacterial, anti-inflammatory, and anticancer activities.[3][4] The unique stereoelectronic properties imparted by the sulfur atom offer distinct advantages in molecular design, influencing factors such as metabolic stability, binding affinity, and pharmacokinetic profiles. This guide provides an in-depth exploration of the primary synthetic strategies for accessing functionalized thiopyran scaffolds, offering both mechanistic insights and detailed, field-proven protocols for practical application.
Strategic Approaches to Thiopyran Synthesis: A Mechanistic Overview
The construction of the thiopyran ring can be achieved through several powerful synthetic methodologies. The choice of strategy is often dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials. This section will delve into the core principles of the most prevalent and effective synthetic routes.
[4+2] Cycloaddition Reactions: The Diels-Alder and Hetero-Diels-Alder Approach
The [4+2] cycloaddition, or Diels-Alder reaction, and its hetero-variant are arguably the most powerful and widely employed methods for the synthesis of six-membered rings, including thiopyrans.[3][5][6] These reactions offer a high degree of stereocontrol and predictability, making them a favored tool for synthetic chemists.[1]
Mechanistic Causality: The feasibility and outcome of a Diels-Alder reaction are governed by the electronic nature of the diene and dienophile. In the context of thiopyran synthesis, the thiocarbonyl group (C=S) can act as a highly reactive dienophile or be part of the diene system. The frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile) must have appropriate energy levels and symmetry for the reaction to proceed efficiently.[2] The reaction can proceed through either a concerted or a stepwise mechanism, often influenced by the polarity of the reactants and the reaction conditions.[3][7] Lewis acid catalysis is frequently employed to accelerate these reactions by lowering the LUMO energy of the dienophile, thus narrowing the HOMO-LUMO gap.[2]
Workflow for Diels-Alder/Hetero-Diels-Alder Reactions:
Caption: General workflow for thiopyran synthesis via [4+2] cycloaddition.
Multicomponent Reactions (MCRs): A Strategy for Diversity and Efficiency
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as a highly efficient strategy for generating molecular diversity.[8][9] For the synthesis of thiopyrans, MCRs offer a rapid and atom-economical route to highly functionalized scaffolds.[10]
Mechanistic Causality: The elegance of MCRs lies in their domino or tandem reaction sequences, where the product of one reaction becomes the substrate for the next, all within the same reaction vessel.[11] These reactions are often initiated by the formation of a highly reactive intermediate, which then participates in a series of subsequent transformations, including Michael additions, Knoevenagel condensations, and cyclizations, to ultimately form the thiopyran ring. The choice of catalyst, often a base like triethylamine or an acid, is critical in promoting the initial steps and guiding the reaction cascade towards the desired product.[10]
Ring-Closing Metathesis (RCM): A Modern Approach to Unsaturated Heterocycles
Ring-closing metathesis has revolutionized the synthesis of cyclic compounds, including heterocycles.[12] This powerful carbon-carbon bond-forming reaction, catalyzed by ruthenium or molybdenum complexes, provides access to a wide range of ring sizes and functionalities.[13]
Mechanistic Causality: RCM involves the intramolecular reaction of a diene or enyne substrate in the presence of a metal carbene catalyst. The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps, ultimately leading to the formation of a new double bond and the extrusion of a small volatile alkene, such as ethylene, which drives the reaction to completion. The choice of catalyst is crucial and depends on the substrate's functional groups and the desired stereochemistry of the resulting double bond.
Protocols and Application Notes
This section provides detailed, step-by-step protocols for the synthesis of functionalized thiopyran scaffolds using the aforementioned strategies. These protocols are designed to be self-validating and are accompanied by insights into critical experimental parameters.
Protocol 1: Hetero-Diels-Alder Synthesis of a Dihydrothiopyran Derivative
This protocol describes the synthesis of a dihydrothiopyran derivative via a hetero-Diels-Alder reaction between a thioaldehyde, generated in situ, and a suitable diene.[14]
Experimental Protocol:
-
Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the phenacyl sulfide precursor (1.0 equiv.) and the diene (e.g., 2,3-dimethyl-1,3-butadiene, 3.0 equiv.) in anhydrous dichloromethane (DCM) to achieve a final concentration of 0.01 M with respect to the phenacyl sulfide.
-
Photochemical Reaction: Degas the solution with argon for 10 minutes. Irradiate the reaction mixture with a suitable UV lamp (e.g., medium-pressure mercury lamp) at room temperature with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting phenacyl sulfide is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired dihydrothiopyran derivative.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality of Experimental Choices:
-
In situ generation of thioaldehyde: Thioaldehydes are often unstable and prone to polymerization. Generating them in situ from a stable precursor like a phenacyl sulfide ensures that they are trapped by the diene as they are formed, maximizing the yield of the desired cycloadduct.
-
Anhydrous conditions: The reaction is sensitive to moisture, which can quench reactive intermediates. Therefore, using a flame-dried flask and an inert atmosphere is crucial for reproducibility.
-
Excess diene: Using an excess of the diene helps to efficiently trap the transiently generated thioaldehyde, pushing the equilibrium towards the product.
Protocol 2: Multicomponent Synthesis of a Highly Functionalized 4H-Thiopyran
This protocol details a one-pot, four-component synthesis of a substituted 4H-thiopyran.
Experimental Protocol:
-
Reactant Mixture: To a solution of an aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL), add a primary amine (1.0 mmol) and carbon disulfide (1.0 mmol).
-
Catalysis: Add a catalytic amount of triethylamine (0.1 mmol) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion (typically within a few hours), the product often precipitates from the reaction mixture. Collect the solid product by filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure 4H-thiopyran derivative.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and elemental analysis.
Causality of Experimental Choices:
-
One-pot procedure: This approach is highly efficient as it avoids the isolation of intermediates, saving time and resources.
-
Triethylamine catalyst: The basic catalyst facilitates the initial Knoevenagel condensation between the aldehyde and malononitrile and also promotes the subsequent Michael addition and cyclization steps.
-
Room temperature reaction: The reaction proceeds efficiently at room temperature, making it energetically favorable and experimentally simple.
Protocol 3: Ring-Closing Metathesis for the Synthesis of a Dihydrothiopyran
This protocol outlines the synthesis of a dihydrothiopyran via RCM of a diallyl sulfide derivative.[15]
Experimental Protocol:
-
Substrate Preparation: Synthesize the diallyl sulfide precursor according to established literature procedures.
-
Reaction Setup: In a Schlenk flask under an argon atmosphere, dissolve the diallyl sulfide substrate in degassed anhydrous DCM (to a concentration of 0.01-0.05 M).
-
Catalyst Addition: Add a Grubbs' second-generation catalyst (1-5 mol%) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle reflux (e.g., 40 °C).
-
Monitoring and Quenching: Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Work-up and Purification: Concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the resulting dihydrothiopyran by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality of Experimental Choices:
-
Grubbs' second-generation catalyst: This catalyst is known for its high activity and tolerance to various functional groups, making it suitable for a wide range of substrates.
-
Degassed solvent and inert atmosphere: Metathesis catalysts are sensitive to oxygen, so performing the reaction under an inert atmosphere with degassed solvent is essential for catalyst longevity and reaction efficiency.
-
Quenching with ethyl vinyl ether: This step deactivates the ruthenium catalyst, preventing further unwanted reactions during work-up and purification.
Data Presentation and Comparison
To facilitate the comparison of these synthetic methodologies, the following table summarizes key parameters for each approach.
| Synthetic Strategy | Key Features | Typical Yields | Advantages | Limitations |
| Diels-Alder/Hetero-Diels-Alder | High stereocontrol, predictable outcomes.[1][5] | 60-95% | Excellent for constructing complex stereochemistry. | May require harsh conditions or specific electronic matching of reactants. |
| Multicomponent Reactions | High efficiency, diversity-oriented.[8][9] | 70-95% | Rapid access to highly functionalized scaffolds in a single step. | Reaction optimization can be complex; mechanism can be intricate. |
| Ring-Closing Metathesis | Forms unsaturated rings, tolerant of functional groups.[12][13] | 50-90% | Excellent for synthesizing medium to large rings. | Catalyst cost and sensitivity; potential for side reactions. |
Visualizing Reaction Mechanisms
The following diagrams illustrate the fundamental mechanistic pathways for the synthesis of thiopyran scaffolds.
Hetero-Diels-Alder Reaction Mechanism:
Caption: Concerted mechanism of a hetero-Diels-Alder reaction.
Multicomponent Reaction Cascade:
Caption: A representative cascade in a multicomponent synthesis of a 4H-thiopyran.
Conclusion
The synthesis of functionalized thiopyran scaffolds is a vibrant and evolving area of organic chemistry, driven by the significant biological and material properties of these heterocycles. This guide has provided a comprehensive overview of the key synthetic strategies, emphasizing the mechanistic rationale behind each approach and offering detailed, practical protocols. By understanding the principles of cycloaddition reactions, multicomponent strategies, and ring-closing metathesis, researchers are well-equipped to design and execute efficient syntheses of novel thiopyran derivatives for a wide range of applications in drug discovery and beyond.
References
- 1. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01222H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4H-pyrans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Recent applications in natural product synthesis of dihydrofuran and -pyran formation by ring-closing alkene metathesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. On-water synthesis of 3,6-dihydro-2H-thiopyrans: Doyle–Kirmse reaction induced by blue-LEDs and ring-closing metathesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Leveraging 4-Ethynyltetrahydro-2H-thiopyran for the Synthesis of Novel Bioactive Agents
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient discovery of novel therapeutic agents. 4-Ethynyltetrahydro-2H-thiopyran has emerged as a particularly valuable synthon for this purpose. This heterocyclic compound features two key structural motifs: a saturated six-membered thiopyran ring and a terminal alkyne functional group.
The thiopyran core is a sulfur-containing heterocycle that is a crucial component in a variety of bioactive compounds, demonstrating a wide range of pharmacological activities including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2] Its non-planar, saturated ring system allows for the exploration of three-dimensional chemical space, a critical factor for achieving high-affinity and selective interactions with biological targets.
The true synthetic power of this molecule, however, lies in its terminal ethynyl (alkyne) group. This functional group serves as a versatile handle for a variety of coupling reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry".[3] This reaction allows for the efficient and specific covalent linking of the thiopyran scaffold to another molecule of interest, enabling the rapid generation of diverse compound libraries for biological screening.
This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its use in the synthesis of potential anticancer and antiviral agents, demonstrating its utility for researchers, scientists, and drug development professionals.
Physicochemical Properties and Reactivity Profile
Understanding the fundamental properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀S | [4][5] |
| Molecular Weight | 126.22 g/mol | [4] |
| CAS Number | Not universally assigned; structure-specific. | N/A |
| Appearance | Liquid | [4] |
| Purity | Typically ≥97% | [4] |
| InChI Key | ZMSXBCFUTCAECH-UHFFFAOYSA-N | [4] |
The reactivity of this molecule is dominated by the terminal alkyne. This group readily participates in CuAAC reactions, which are prized for their high yields, mild reaction conditions, and tolerance of a wide array of other functional groups.[6] This "click" reaction forms a stable, five-membered 1,2,3-triazole ring, a common and valuable linker in medicinal chemistry that can engage in hydrogen bonding and dipole interactions with protein targets.
Core Application: Bio-conjugation via Click Chemistry
Click chemistry provides a modular and highly efficient approach to join molecular fragments.[3] The CuAAC reaction is the quintessential example, enabling the covalent ligation of an alkyne (like this compound) with an azide-functionalized molecule. This strategy is foundational for generating novel molecular entities from known bioactive scaffolds.
General Workflow for CuAAC Ligation
The following diagram illustrates the straightforward workflow of using this compound to append the thiopyran moiety onto an azide-containing molecule of interest (R-N₃).
Caption: General workflow for CuAAC 'click' chemistry.
Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a standard procedure for the click reaction. The specific conditions may require optimization based on the properties of the azide-containing substrate.
Materials:
-
This compound (1.0 equiv)
-
Azide-functionalized substrate (R-N₃) (1.05 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equiv)
-
Sodium ascorbate (0.2 equiv)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Argon or Nitrogen gas
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the azide-functionalized substrate (1.05 equiv) and this compound (1.0 equiv) in a 1:1 mixture of t-BuOH and water.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can interfere with the Cu(I) catalyst.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equiv) in deionized water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equiv) in deionized water.
-
To the stirring reaction mixture, add the sodium ascorbate solution, followed immediately by the copper(II) sulfate solution. The reaction should turn from a pale blue to a yellow-green or heterogeneous mixture.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-12 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure triazole-linked conjugate.
Causality Note: Sodium ascorbate is used to reduce the Cu(II) species from the copper sulfate salt to the catalytically active Cu(I) oxidation state in situ. Degassing is crucial to prevent the re-oxidation of Cu(I) back to the inactive Cu(II) state by atmospheric oxygen.
Application in the Synthesis of Anticancer Agents
Heterocyclic scaffolds containing sulfur, such as thiophene and thiopyran, are privileged structures in the development of anticancer agents.[7][8] They are found in drugs that function as kinase inhibitors, topoisomerase inhibitors, and modulators of apoptosis.[7] By using this compound, it is possible to conjugate this favorable heterocyclic motif with a known anticancer pharmacophore to create novel hybrid molecules with potentially enhanced potency or improved pharmacological profiles.
Synthetic Strategy: Targeting Topoisomerase
Let's consider a hypothetical synthesis targeting topoisomerase, a validated anticancer target. We can start with a known topoisomerase inhibitor scaffold, such as a simplified camptothecin analogue, and introduce an azide group. This azide-modified pharmacophore can then be "clicked" with this compound.
Caption: Workflow for a hypothetical anticancer agent.
Protocol 2: Synthesis of a Thiopyran-Topoisomerase Inhibitor Hybrid
This protocol is a specific application of the general click chemistry procedure described in Protocol 1.
Materials:
-
Azido-functionalized topoisomerase inhibitor precursor (e.g., 7-(azidomethyl)camptothecin) (1.0 equiv)
-
This compound (1.1 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Dimethylformamide (DMF), anhydrous
-
Standard workup and purification reagents
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the azido-functionalized topoisomerase inhibitor precursor (1.0 equiv) and this compound (1.1 equiv).
-
Add anhydrous DMF to dissolve the reactants.
-
Add DIPEA (2.0 equiv) to the solution, followed by the addition of CuI (0.05 equiv).
-
Stir the reaction mixture at 50 °C. Monitor the reaction for completion using TLC (typically 4-8 hours).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude solid by flash column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield the final thiopyran-hybrid compound.
Hypothetical Biological Activity Data:
| Compound | Target | IC₅₀ (nM) [Hypothetical] | Selectivity Index [Hypothetical] |
| Reference Drug (Camptothecin) | Topoisomerase I | 25 nM | 10 |
| Thiopyran-Hybrid Agent | Topoisomerase I/II | 9 nM | >50 |
This data illustrates a potential outcome where the addition of the thiopyran moiety could enhance potency and improve the selectivity of the agent for cancer cells over normal cells.
Application in the Synthesis of Antiviral Agents
Thiopyran derivatives have also been investigated for their antiviral properties.[1][9] Fused thiopyran systems and thio-nucleosides have shown activity against a range of viruses, including influenza and hepatitis B virus (HBV).[9][10] The multi-step synthesis approach is crucial for developing these complex antiviral molecules. The modularity offered by this compound and click chemistry provides a streamlined path to novel antiviral candidates.
Synthetic Strategy: Creating Novel Nucleoside Analogues
A common strategy in antiviral drug discovery is the modification of nucleosides. By preparing an azide-modified nucleoside (such as an azido-functionalized ribose or deoxyribose moiety), one can readily attach the this compound ring to generate a thio-heterocyclic nucleoside analogue.
Caption: Synthesis of a thiopyran-nucleoside analogue.
Protocol 3: Synthesis of a Thiopyran-Nucleoside Analogue
This protocol details the conjugation of this compound to the well-known antiviral agent Zidovudine (AZT), which already contains the required azide functionality.
Materials:
-
Zidovudine (3'-azido-3'-deoxythymidine, AZT) (1.0 equiv)
-
This compound (1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equiv)
-
Sodium ascorbate (0.3 equiv)
-
1:1 t-Butanol/Water
-
Standard workup and purification reagents
Procedure:
-
Dissolve Zidovudine (1.0 equiv) and this compound (1.2 equiv) in a 1:1 mixture of t-butanol and water in a round-bottom flask.
-
Stir the solution and add a freshly prepared aqueous solution of sodium ascorbate (0.3 equiv).
-
Add an aqueous solution of CuSO₄·5H₂O (0.1 equiv). The mixture should be stirred vigorously at room temperature.
-
Monitor the reaction by LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the residue in a mixture of dichloromethane and methanol and adsorb it onto silica gel.
-
Purify the product by flash column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to isolate the pure thiopyran-nucleoside conjugate.
Hypothetical Antiviral Activity Data:
| Compound | Target Virus | EC₅₀ (µM) [Hypothetical] | Cytotoxicity (CC₅₀, µM) [Hypothetical] |
| Zidovudine (AZT) | HIV-1 | 0.05 µM | >100 µM |
| Thiopyran-AZT Analogue | HIV-1 | 0.02 µM | >100 µM |
| Thiopyran-AZT Analogue | Influenza A | 5.2 µM | >100 µM |
This hypothetical data suggests that the modification could not only retain or enhance the original activity but potentially introduce activity against other viruses, broadening the therapeutic spectrum.
Conclusion
This compound stands out as a powerful and versatile building block for the synthesis of bioactive agents. Its structure combines a medicinally relevant sulfur-containing heterocycle with a highly adaptable terminal alkyne handle. Through the efficiency of click chemistry, this synthon provides a reliable and modular platform for drug discovery, enabling the rapid assembly of novel molecular architectures. The protocols and strategies outlined in this guide demonstrate its practical application in creating potential anticancer and antiviral agents, highlighting its significant potential for researchers aiming to develop the next generation of therapeutics.
References
- 1. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and antiviral activity of 2'-deoxy-4'-thio purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"common side reactions and byproducts in 4-ethynyltetrahydro-2H-thiopyran synthesis"
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-ethynyltetrahydro-2H-thiopyran. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to assist you in overcoming common challenges during your experiments. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower your research.
I. Frequently Asked Questions (FAQs)
Here we address common issues encountered during the synthesis of this compound, from initial reaction setup to final product purification.
FAQ 1: Low Yield of the Desired Product
Question: I am experiencing a significantly lower yield of this compound than expected. What are the potential causes and how can I optimize the reaction?
Answer: Low yields can stem from several factors, including incomplete reaction, degradation of the product, or the formation of side products. Here’s a systematic approach to troubleshoot this issue:
-
Incomplete Reaction:
-
Reagent Purity: Ensure the purity of your starting materials. Impurities in the thiol source or the electrophile can inhibit the reaction.
-
Reaction Time and Temperature: The reaction may require longer reaction times or adjustments in temperature to proceed to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Base Strength: The choice and stoichiometry of the base are critical for the deprotonation of the thiol. A base that is too weak may not generate enough thiolate anion, while an excessively strong base can promote side reactions.
-
-
Product Degradation:
-
Thermal Instability: The thiopyran ring can be susceptible to decomposition at elevated temperatures. If distillation is used for purification, it should be performed under high vacuum and at the lowest possible temperature.[1]
-
Oxidation: Thiols and thioethers are prone to oxidation, which can lead to the formation of disulfides, sulfoxides, and sulfones.[2][3] It is crucial to conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to minimize this side reaction.[1]
-
-
Side Product Formation:
-
Refer to the detailed section on "Common Side Reactions and Byproducts" below for a comprehensive overview of potential side reactions and strategies to mitigate them.
-
FAQ 2: Difficulty in Product Purification
Question: I am struggling to isolate pure this compound from the crude reaction mixture. What purification strategies are most effective?
Answer: The purification of this compound can be challenging due to the presence of closely related byproducts and the potential for on-column degradation.
-
Column Chromatography:
-
Stationary Phase: Silica gel is commonly used, but if separation is poor, consider using a different stationary phase like alumina.[1]
-
Solvent System: A careful selection of the eluent system is crucial. A gradient elution starting from a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate or diethyl ether) can effectively separate the desired product from impurities.
-
On-Column Decomposition: Be aware that acidic residues on silica gel can potentially promote side reactions. To mitigate this, the silica gel can be neutralized by pre-treating it with a dilute solution of a non-nucleophilic base like triethylamine in the eluent.
-
-
Alternative Purification Techniques:
-
Distillation: As mentioned, vacuum distillation can be effective but must be performed with caution to avoid thermal decomposition.[1]
-
Trituration: If the desired product is a solid and the impurities are oils (or vice versa), trituration with a suitable solvent in which the product is sparingly soluble can be a simple and effective purification method.[1]
-
FAQ 3: Unidentified Peaks in Spectroscopic Analysis
Question: My NMR/MS analysis of the final product shows several unexpected peaks. What are the likely identities of these byproducts?
Answer: Unidentified peaks often correspond to common side products. Refer to the "Common Side Reactions and Byproducts" section for a detailed list of potential structures and their characteristic spectroscopic signatures. Comparing your data with the expected fragmentation patterns and chemical shifts of these byproducts can aid in their identification.
II. Common Side Reactions and Byproducts
Understanding the potential side reactions is crucial for optimizing the synthesis of this compound and simplifying its purification.
Oxidation of the Sulfur Atom
The sulfur atom in the thiopyran ring is susceptible to oxidation, leading to the formation of sulfoxides and sulfones.[2][3]
-
Byproducts:
-
This compound 1-oxide
-
This compound 1,1-dioxide
-
-
Causality: This oxidation can occur in the presence of atmospheric oxygen, especially at elevated temperatures or in the presence of trace metal impurities that can catalyze the oxidation.[3]
-
Mitigation Strategies:
-
Inert Atmosphere: Always perform the reaction and subsequent workup under an inert atmosphere of nitrogen or argon.[1]
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.[1]
-
Avoidance of Oxidizing Agents: Ensure that no inadvertent oxidizing agents are present in the reaction mixture.
-
Polymerization of the Ethynyl Group
The terminal alkyne (ethynyl group) is reactive and can undergo polymerization under certain conditions, particularly in the presence of transition metal catalysts or acidic/basic conditions.[4][5][6]
-
Byproduct: Poly(this compound) and various oligomers.
-
Causality: The acidic proton of the terminal alkyne can be abstracted, leading to the formation of an acetylide anion which can act as a nucleophile and initiate polymerization.[5] Certain transition metals can also catalyze the polymerization of acetylenes.[6]
-
Mitigation Strategies:
-
Control of Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.
-
Careful Catalyst Selection: If a catalyst is used, ensure it is selective for the desired transformation and does not promote alkyne polymerization.
-
pH Control: Maintain the pH of the reaction mixture within a range that minimizes both acid- and base-catalyzed polymerization.
-
Overalkylation and Disulfide Formation
In syntheses starting from a thiol, the resulting thiolate can react with another molecule of the electrophile, leading to a sulfide byproduct. Furthermore, thiols can be oxidized to disulfides.[2]
-
Byproducts:
-
Sulfide side products from double alkylation.
-
Disulfides.
-
-
Causality: The thiol product can undergo a second SN2 reaction with the alkyl halide.[2] Oxidation of the starting thiol or the thiolate intermediate can lead to disulfide formation.[2]
-
Mitigation Strategies:
-
Stoichiometry Control: Use a slight excess of the thiol to ensure the complete consumption of the electrophile.
-
Use of Thiourea: A common strategy to avoid overalkylation is to use thiourea as the nucleophile, which forms an intermediate salt that is then hydrolyzed to the thiol.[2][7]
-
Inert Atmosphere: As with oxidation of the thiopyran ring, maintaining an inert atmosphere helps to prevent the oxidation of thiols to disulfides.[1]
-
Summary of Common Side Products and Mitigation
| Side Product | Cause | Mitigation Strategies |
| Sulfoxide/Sulfone | Oxidation of the sulfur atom.[3] | Use inert atmosphere, degassed solvents.[1] |
| Polymer/Oligomers | Polymerization of the ethynyl group.[5] | Control temperature and reaction time, careful catalyst selection. |
| Overalkylation Products | Second SN2 reaction of the thiol product.[2] | Control stoichiometry, use of thiourea.[2][7] |
| Disulfides | Oxidation of the starting thiol.[2] | Use inert atmosphere.[1] |
III. Experimental Protocols and Workflows
General Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve issues during the synthesis.
Caption: A systematic workflow for troubleshooting common synthesis issues.
Protocol for Minimizing Oxidation
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (nitrogen or argon) before use.
-
Solvent Degassing: Degas all solvents by bubbling an inert gas through them for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Inert Atmosphere Setup: Assemble the reaction apparatus and purge with an inert gas. Maintain a positive pressure of the inert gas throughout the reaction and workup, for example, by using a balloon filled with nitrogen or argon.
-
Reagent Handling: Add reagents via syringe or cannula to minimize exposure to air.
-
Workup: Perform all extractions and transfers under an inert atmosphere if possible. When running a column, consider using solvents that have been sparged with an inert gas.
Reaction Monitoring Workflow
Caption: A workflow for monitoring reaction progress using TLC.
IV. References
-
Thioethers (Sulfides) and Silyl Ethers. (2020). Chemistry LibreTexts. --INVALID-LINK--
-
Synthesis and properties of poly-(2-ethynylpyridinium bromide) having propargyl side chains. (2001). Journal of Polymer Science Part A: Polymer Chemistry. --INVALID-LINK--
-
Mechanistic cycle for the synthesis of tetrahydro-2H-thiopyran 1,1-dioxides. (n.d.). ResearchGate. --INVALID-LINK--
-
The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. (2021). Polymers. --INVALID-LINK--
-
Thioethers – Knowledge and References. (n.d.). Taylor & Francis. --INVALID-LINK--
-
Thioether Formation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. --INVALID-LINK--
-
Polymerization of 3-Ethynylphenol by Transition Metal Catalysts. (n.d.). SciSpace. --INVALID-LINK--
-
Synthesis and Properties of Poly(2-ethynyl-N-propargylpyridinium bromide). (n.d.). ResearchGate. --INVALID-LINK--
-
Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. (2021). Molecules. --INVALID-LINK--
-
Synthesis of sulfides (thioethers) and derivatives. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
Overcoming challenges in the synthesis of thiols from alcohols. (n.d.). Benchchem. --INVALID-LINK--
-
Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (2025). PubMed Central. --INVALID-LINK--
-
Continuous Flow Synthesis of 2H-Thiopyrans via thia-Diels–Alder Reactions of. (2020). European Journal of Organic Chemistry. --INVALID-LINK--
-
Update on Thiopyran Fused Heterocycle Synthesis (2013-2024). (2024). ResearchGate. --INVALID-LINK--
-
Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (2025). ResearchGate. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Minimizing Catalyst Poisoning in Reactions Involving 4-Ethynyltetrahydro-2H-thiopyran
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-ethynyltetrahydro-2H-thiopyran. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the challenges of catalyst poisoning, a common issue when working with sulfur-containing compounds. Our goal is to equip you with the knowledge to optimize your reactions, enhance catalyst longevity, and ensure the integrity of your experimental results.
Introduction: The Challenge of Sulfur-Containing Substrates
This compound is a valuable building block in medicinal chemistry and materials science. However, the presence of a sulfur atom in its thiopyran ring presents a significant challenge in catalytic reactions, particularly those employing transition metal catalysts like palladium, platinum, and nickel. Sulfur compounds are notorious for their ability to poison, or deactivate, these catalysts, even at trace concentrations.[1][2] This deactivation occurs through strong chemisorption of the sulfur atom onto the active metal sites, blocking them from participating in the catalytic cycle and ultimately leading to reduced reaction rates, lower yields, and catalyst failure.[1][3][4]
This guide will provide a structured approach to understanding, mitigating, and troubleshooting catalyst poisoning in reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my catalyst deactivating when I use this compound?
The most probable cause is sulfur poisoning. The lone pair of electrons on the sulfur atom in the tetrahydro-2H-thiopyran ring can strongly coordinate to the active sites of transition metal catalysts (e.g., Pd, Pt, Ni).[1] This strong interaction, known as chemisorption, effectively blocks the active sites, preventing the reactant molecules from accessing them and thus deactivating the catalyst.[1][3]
Q2: What are the visual or observational signs of catalyst poisoning?
While there may not always be distinct visual cues, you might observe the following:
-
A significant decrease in reaction rate: The reaction may start as expected but then slow down or stop completely over time.
-
Incomplete conversion: Even with extended reaction times, you may not achieve the desired product yield.
-
Changes in reaction selectivity: In some cases, catalyst poisoning can alter the selectivity of a reaction, leading to the formation of undesired byproducts.[5]
-
Color change of the catalyst: In heterogeneous catalysis, a change in the color of the solid catalyst might indicate the formation of metal sulfides on the surface.
Q3: Can I just add more catalyst to overcome the poisoning?
While adding excess catalyst might seem like a simple solution, it is often not a cost-effective or scientifically sound approach. It can lead to higher costs, potential side reactions, and difficulties in product purification. A more strategic approach is to understand the mechanism of poisoning and implement strategies to prevent or minimize it.
Q4: Are some catalysts more resistant to sulfur poisoning than others?
Yes, catalyst selection is crucial. While traditional palladium and platinum catalysts are highly susceptible to sulfur poisoning, research has led to the development of more sulfur-tolerant catalytic systems.[6] These can include:
-
Bimetallic catalysts: The addition of a second metal can modify the electronic properties of the primary catalyst, reducing its affinity for sulfur.
-
Catalysts with modified supports: The choice of support material can influence the catalyst's resistance to poisoning.[7]
-
Homogeneous catalysts with specific ligand designs: In homogeneous catalysis, the ligands surrounding the metal center can be designed to be more robust in the presence of sulfur.[8][9]
-
Phosphorus-alloyed catalysts: Recent studies have shown that alloying precious metals with phosphorus can significantly enhance their durability against sulfur poisoning.[10][11]
Q5: Is it possible to regenerate a sulfur-poisoned catalyst?
Catalyst regeneration is sometimes possible, but its effectiveness depends on the nature of the poisoning (reversible vs. irreversible) and the type of catalyst.[12]
-
Thermal Regeneration: Involves heating the catalyst to high temperatures to desorb or decompose the sulfur compounds.[12]
-
Chemical Regeneration: Uses reactive gases or solutions to remove the sulfur species from the catalyst surface.[12][13]
-
Oxidative/Reductive Treatments: Cycling the catalyst through oxidizing and reducing atmospheres can help remove sulfur species.[14][15]
It's important to note that regeneration may not always restore the catalyst to its initial activity, and repeated poisoning and regeneration cycles can lead to irreversible damage.[14]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during catalytic reactions with this compound.
Problem 1: Low or No Reaction Conversion
Possible Cause: Severe catalyst poisoning.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Step-by-Step Guide:
-
Verify Reagent Purity: Ensure that the this compound and all other reagents and solvents are of high purity and free from other sulfur-containing impurities.
-
Check Reaction Conditions: Confirm that the temperature, pressure, and solvent are appropriate for the specific reaction and catalyst system. In some cases, higher temperatures can reduce the strength of sulfur adsorption.[13][16]
-
Assess Catalyst Activity with a Control Substrate: Run the reaction with a similar alkyne that does not contain sulfur. If the reaction proceeds successfully, it strongly indicates that the sulfur in your substrate is the issue.
-
Implement Poison Mitigation Strategies (see detailed section below): If sulfur poisoning is confirmed, you will need to adopt strategies to minimize its effect.
Problem 2: Reaction Starts but Stalls Over Time
Possible Cause: Gradual catalyst deactivation due to sulfur poisoning.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a stalling reaction.
Step-by-Step Guide:
-
Monitor Reaction Profile: Take aliquots of the reaction mixture at regular intervals and analyze them (e.g., by GC, LC-MS, or NMR) to plot conversion versus time. A curve that initially rises and then flattens out is a classic sign of catalyst deactivation.
-
Consider Catalyst Type:
-
Heterogeneous Catalysts: Gradual poisoning can sometimes be exacerbated by mass transfer limitations, where the poison preferentially deactivates the outer surface of the catalyst particles.[17] Increasing agitation might help in some cases.
-
Homogeneous Catalysts: The deactivation might be due to the sulfur compound interfering with the ligand-metal coordination or causing the precipitation of the active catalytic species.
-
-
Implement Poison Mitigation Strategies: This is the most effective long-term solution.
Strategies for Minimizing Catalyst Poisoning
Here are several field-proven strategies to mitigate the detrimental effects of the sulfur in this compound.
Strategic Catalyst Selection
The choice of catalyst is your first line of defense.
| Catalyst Type | Suitability for Sulfur-Containing Substrates | Key Considerations |
| Standard Pd/C, PtO₂ | Low | Highly susceptible to poisoning. |
| Lindlar's Catalyst | Moderate | Intentionally "poisoned" with lead and quinoline, which can sometimes make it more tolerant to other poisons like sulfur for specific reactions like alkyne semi-hydrogenation.[17][18] |
| Sulfur-Tolerant Catalysts | High | Bimetallic formulations (e.g., Pd-Cu) or catalysts with modified supports (e.g., CeO₂) are designed to have lower affinity for sulfur.[3][7] |
| Phosphorus-Alloyed Catalysts | High | Alloying with phosphorus has been shown to create highly active and durable catalysts for reactions with sulfur-containing molecules.[10][11] |
| Homogeneous Catalysts | Variable | The choice of ligands is critical. Bulky or electron-donating ligands can sometimes protect the metal center. However, the catalyst complex itself can be susceptible to decomposition.[8][9] |
Experimental Protocol: Catalyst Screening
-
Set up a series of small-scale parallel reactions using this compound as the substrate.
-
In each reaction, use a different catalyst from the table above, keeping all other reaction parameters (substrate concentration, temperature, solvent, etc.) constant.
-
Monitor the progress of each reaction over time.
-
Compare the initial reaction rates, final conversions, and product selectivities to identify the most promising catalyst.
Reaction Condition Optimization
Fine-tuning your reaction conditions can significantly impact catalyst performance.
-
Temperature: Higher reaction temperatures can sometimes decrease the strength of sulfur adsorption on the catalyst surface, potentially improving catalyst turnover.[16] However, be mindful of potential side reactions or substrate/product degradation at elevated temperatures.
-
Solvent: The choice of solvent can influence the interaction between the sulfur atom and the catalyst. Experiment with a range of solvents with different polarities.
-
Additives/Co-catalysts: In some reactions, such as the Sonogashira coupling, the use of a co-catalyst (e.g., CuI) is common.[19][20][21] The interplay between the main catalyst, co-catalyst, and the sulfur-containing substrate should be carefully considered.
Substrate Modification (Protecting Group Strategy)
If direct use of this compound is problematic, consider a synthetic route involving a protected form of the thioether.
Workflow for Substrate Modification:
Caption: Workflow for using a protecting group strategy.
Explanation:
The lone pair of electrons on the sulfur atom is responsible for catalyst poisoning. By oxidizing the thioether to a sulfoxide or sulfone, these lone pairs are engaged in bonding with oxygen, making them less available to coordinate with the catalyst. After the desired catalytic reaction on the ethynyl group is complete, the sulfoxide or sulfone can be reduced back to the thioether.
Use of Homogeneous Catalysis
Homogeneous catalysts can sometimes offer advantages over their heterogeneous counterparts for reactions with challenging substrates.[8][9]
-
Well-defined Active Sites: Every metal center is an active site, which can lead to higher activity and selectivity.[9]
-
Tunable Ligands: The electronic and steric properties of the catalyst can be fine-tuned by modifying the ligands, potentially creating a more sulfur-tolerant system.
However, challenges with homogeneous catalysts include product-catalyst separation and potential catalyst instability.[8]
Conclusion
Working with sulfur-containing molecules like this compound in catalytic reactions requires a thoughtful and systematic approach. By understanding the principles of catalyst poisoning and proactively implementing the strategies outlined in this guide—from careful catalyst selection and reaction optimization to considering substrate modification—researchers can significantly improve the success rate and efficiency of their experiments.
References
- 1. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Libra ETD [libraetd.lib.virginia.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Sulfur Adsorption and Poisoning of Metallic Catalysts | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ethz.ch [ethz.ch]
- 9. eolss.net [eolss.net]
- 10. sciencedaily.com [sciencedaily.com]
- 11. For sustainable sulfur-tolerant catalysts, alloy the precious metals with phosphorus! | EurekAlert! [eurekalert.org]
- 12. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 13. youtube.com [youtube.com]
- 14. erepo.uef.fi [erepo.uef.fi]
- 15. Low temperature NH3 regeneration of a sulfur poisoned Pt/Al2O3 monolith catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 18. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Coupling to alkynes: the Sonogashira reaction [ns1.almerja.com]
- 21. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Scale-Up Synthesis of 4-Ethynyltetrahydro-2H-thiopyran
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-ethynyltetrahydro-2H-thiopyran. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, multi-gram or kilogram-scale production. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols based on established chemical principles.
Introduction: The Synthetic Challenge
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its synthesis typically involves the addition of an ethynyl group to the corresponding ketone, tetrahydro-4H-thiopyran-4-one. While straightforward on a small scale, this process presents several challenges during scale-up, including reagent handling, reaction control, byproduct formation, and purification. This guide provides a structured, problem-solving approach to navigate these complexities.
The general synthetic pathway is a two-step process: first, the synthesis of the precursor ketone, followed by the critical ethynylation reaction.
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Question 1: My ethynylation reaction yield is significantly lower on a larger scale compared to my bench-scale experiments. What are the likely causes and solutions?
Answer: This is a classic scale-up challenge often rooted in mass and heat transfer limitations, as well as reagent stability.
-
Causality:
-
Inefficient Mixing: On a larger scale, inadequate agitation can create localized "hot spots" or areas of poor reagent distribution. Ethynylating agents like Grignard reagents or lithium acetylide are highly reactive, and poor mixing can lead to side reactions or incomplete conversion.
-
Temperature Control: The addition of the ethynyl nucleophile to the ketone is exothermic. A larger reaction volume has a lower surface-area-to-volume ratio, making it harder to dissipate heat. Uncontrolled temperature increases can promote side reactions, such as enolization of the starting ketone or decomposition of the Grignard reagent.
-
Reagent Degradation: Ethynylmagnesium bromide and other organometallics are sensitive to moisture and air. On a larger scale, longer addition times and larger equipment surface areas increase the risk of exposure and degradation.
-
-
Troubleshooting Workflow & Solutions:
Caption: Decision tree for troubleshooting low ethynylation yields.
-
Recommended Actions:
-
Reactor & Agitation: Switch from a magnetic stir bar to an overhead mechanical stirrer with an appropriately sized impeller to ensure thorough mixing.
-
Controlled Addition: Add the ethynylating agent slowly via a syringe pump or an addition funnel, monitoring the internal reaction temperature closely with a thermocouple. Maintain the temperature below 5 °C.
-
Inert Atmosphere: Ensure all glassware is rigorously dried and the reaction is conducted under a positive pressure of an inert gas like nitrogen or argon. Use fresh, high-quality solvents and titrate the Grignard reagent before use to confirm its molarity.
-
Question 2: I'm observing a significant impurity with a similar polarity to my product, making purification difficult. What could it be and how can I prevent it?
Answer: The most likely impurity is the dimerized product resulting from the starting ketone undergoing an aldol condensation, or unreacted starting material.
-
Causality:
-
Aldol Condensation: The starting material, tetrahydro-4H-thiopyran-4-one, has acidic alpha-protons. If a non-nucleophilic base is present or if the Grignard reagent is added too slowly at an elevated temperature, it can act as a base, deprotonating the ketone and initiating a self-condensation reaction.
-
Incomplete Reaction: If an insufficient amount of the ethynylating agent is used, or if it degrades during the reaction, you will be left with unreacted starting material which can be difficult to separate from the product alcohol due to their similar polarities.
-
-
Preventative Measures:
-
Reverse Addition: On a larger scale, consider a "reverse addition" protocol where the ketone solution is added slowly to the solution of the ethynylating agent. This ensures the ketone is always the limiting reagent in the reaction mixture, minimizing its opportunity to self-condense.
-
Reagent Stoichiometry: Use a slight excess (1.1 to 1.3 equivalents) of the ethynylating agent to drive the reaction to completion. Always base the stoichiometry on a freshly titrated value for the organometallic reagent.
-
Purification Strategy: If co-elution is a major problem, consider converting the product alcohol to a silyl ether (e.g., using TBDMSCl). This significantly changes its polarity, allowing for easy separation from the non-alcoholic impurities. The silyl ether can then be cleaved to regenerate the pure product.
-
| Parameter | Standard Addition | Reverse Addition |
| Procedure | Ethynyl reagent added to ketone | Ketone added to ethynyl reagent |
| Advantage | Simpler setup for small scale | Minimizes ketone self-condensation |
| Scale-Up Concern | Increased risk of side reactions | Better control and higher purity |
| Recommendation | Preferred for >10g scale |
Question 3: The synthesis of the precursor, tetrahydro-4H-thiopyran-4-one, is not scalable using my current lab procedure. What is a robust, large-scale method?
Answer: A reliable and scalable method for preparing tetrahydro-4H-thiopyran-4-one is the Dieckmann condensation of dimethyl 3,3'-thiodipropanoate, followed by acidic hydrolysis and decarboxylation.[2] This avoids hazardous reagents and provides good yields on a large scale.
-
Protocol Outline:
-
Dieckmann Condensation: Dimethyl 3,3'-thiodipropanoate is treated with a base like sodium methoxide in an appropriate solvent (e.g., THF or Toluene). This intramolecular condensation forms the cyclic β-keto ester.
-
Hydrolysis & Decarboxylation: The resulting intermediate is not isolated but is directly subjected to hydrolysis and decarboxylation using an aqueous acid (e.g., 10% H₂SO₄) under reflux to yield the final ketone.[2]
-
-
Key Scale-Up Considerations:
-
Base Selection: Using sodium methoxide generated in situ from sodium and methanol or using commercially available sodium methoxide powder are both viable options. Ensure anhydrous conditions.
-
Solvent Volume: Use a sufficient volume of solvent to maintain good stirring throughout the reaction, especially as the sodium salt of the β-keto ester may precipitate.
-
Workup: After decarboxylation, the product is typically isolated by extraction. Be prepared to handle larger volumes of organic and aqueous layers. The final product can be purified by vacuum distillation.
-
Frequently Asked Questions (FAQs)
-
Q: What are the critical safety precautions for handling ethynylmagnesium bromide on a large scale?
-
A: Ethynylmagnesium bromide is typically sold as a solution in THF, which is highly flammable. The Grignard reagent itself is moisture-sensitive and can react violently with water. Always work in a well-ventilated fume hood, away from ignition sources. Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves. Ensure fire extinguishers (Class D for metal fires) and spill kits are readily accessible. All transfers should be done under an inert atmosphere using cannula techniques or a syringe pump.[3]
-
-
Q: How can I effectively monitor the reaction progress?
-
A: Thin-Layer Chromatography (TLC) is the most common method. Use a stain that visualizes both the starting ketone and the product alcohol (e.g., potassium permanganate or ceric ammonium molybdate). The product, being an alcohol, will have a slightly lower Rf than the starting ketone. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used on quenched aliquots.
-
-
Q: My synthesis involves a (trimethylsilyl)acetylene addition followed by deprotection. What are the best scale-up conditions for the deprotection step?
-
A: While tetra-n-butylammonium fluoride (TBAF) is common in the lab, it can be expensive and difficult to purify away from on a large scale. A more scalable and cost-effective method is using potassium carbonate in methanol (K₂CO₃/MeOH).[4] This reaction is typically clean and the inorganic salts are easily removed by filtration or an aqueous wash. The reaction can be gently heated to accelerate the process.
-
-
Q: What are the storage and stability considerations for the final product, this compound?
-
A: this compound is a solid at room temperature. Like many terminal alkynes, it can be sensitive to heat, light, and certain metals, which can cause polymerization or decomposition over time. It is best stored in a cool, dark place under an inert atmosphere (nitrogen or argon). For long-term storage, refrigeration is recommended.
-
Detailed Experimental Protocols
Protocol 1: Scalable Synthesis of Tetrahydro-4H-thiopyran-4-one[2]
-
Setup: Equip a suitable reactor with an overhead mechanical stirrer, a condenser, a thermocouple, and a nitrogen inlet.
-
Reaction: Charge the reactor with dimethyl 3,3'-thiodipropanoate (1.0 eq) and anhydrous THF (approx. 5 mL per gram of ester).
-
Base Addition: While stirring, add sodium methoxide (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 30 °C.
-
Cyclization: After the addition is complete, heat the mixture to reflux for 2-3 hours until TLC analysis indicates the consumption of the starting material.
-
Quench & Hydrolysis: Cool the reaction mixture to room temperature. Slowly and carefully add 10% aqueous sulfuric acid (approx. 10 mL per gram of starting ester).
-
Decarboxylation: Heat the biphasic mixture to reflux and maintain for 4-6 hours, or until CO₂ evolution ceases and TLC/GC analysis confirms the formation of the ketone.
-
Isolation: Cool the mixture, separate the layers, and extract the aqueous layer with a suitable solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude oil by vacuum distillation to yield tetrahydro-4H-thiopyran-4-one as a colorless oil.
Protocol 2: Ethynylation of Tetrahydro-4H-thiopyran-4-one
-
Setup: Equip a flame-dried reactor with an overhead mechanical stirrer, a thermocouple, a nitrogen inlet, and an addition funnel.
-
Reagent: Charge the reactor with ethynylmagnesium bromide (1.2 eq, 0.5 M solution in THF) under a positive nitrogen pressure.
-
Cooling: Cool the Grignard solution to 0 °C using an ice/water bath.
-
Addition: Dissolve tetrahydro-4H-thiopyran-4-one (1.0 eq) in anhydrous THF (approx. 3 mL per gram of ketone) and add it to the addition funnel. Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours until TLC shows complete consumption of the ketone.
-
Quench: Cool the reaction back to 0 °C and quench it by slowly adding saturated aqueous ammonium chloride solution.
-
Isolation: Dilute with ethyl acetate and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.
References
"alternative catalysts for the synthesis of 4-ethynyltetrahydro-2H-thiopyran"
Technical Support Center: Synthesis of 4-Ethynyltetrahydro-2H-thiopyran
A Guide to Alternative Catalysts and Troubleshooting for Researchers
Welcome to the technical support center for the synthesis of this compound. As a key intermediate in medicinal chemistry and drug development, the efficient and reliable synthesis of this molecule is paramount. This guide, prepared by our senior application scientists, provides in-depth troubleshooting for common synthetic challenges and explores viable alternative catalysts to traditional palladium-based systems. We aim to equip you with the expertise to navigate experimental complexities and optimize your synthetic strategy.
Part 1: Troubleshooting the Standard Ethynylation Reaction
The addition of an ethynyl group to the tetrahydro-4H-thiopyran-4-one precursor is most commonly achieved via a Sonogashira-type coupling reaction.[1] This method, while powerful, is sensitive to a variety of factors that can impact yield and purity. Below are answers to the most common issues encountered in the lab.
Q1: My reaction has a very low (or zero) yield. What are the likely causes?
This is the most frequent issue and can stem from several sources related to reagent and catalyst integrity. A systematic check is the best approach.
-
Palladium Catalyst Activity: The active Pd(0) catalyst is highly sensitive to oxygen and can decompose into an inactive black precipitate, commonly known as "palladium black".[2] If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) form. Always use a fresh, active palladium source.
-
Copper Co-catalyst Integrity: The Copper(I) iodide (CuI) co-catalyst is prone to oxidation. For best results, use CuI from a freshly opened bottle or a recently purchased batch.[2]
-
Reagent Purity: Impurities in the starting ketone, the alkyne source, solvent, or base can act as catalyst poisons. Ensure all reagents are of high purity; purification of starting materials may be necessary.[2]
-
Base Quality: The amine base (e.g., triethylamine, diisopropylamine) is crucial for the deprotonation of the alkyne and must be anhydrous. An oxidized or wet amine base is a common cause of reaction failure. Consider distilling the amine base prior to use.[2]
-
Atmospheric Control: The Sonogashira reaction is highly sensitive to oxygen. It is critical to thoroughly degas your solvent (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas) and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[2]
Q2: I'm observing a significant amount of a side product that I suspect is an alkyne dimer. How can I prevent this?
You are likely observing the result of Glaser-Hay coupling, a common side reaction in copper-mediated alkynylations where the alkyne couples with itself.[1] This is especially prevalent in the presence of oxygen.
-
Ensure Strictly Anaerobic Conditions: Oxygen is a key promoter of the Glaser coupling side reaction. Rigorous exclusion of air is the most effective preventative measure. Utilize Schlenk techniques or a glovebox for the highest level of control.[2]
-
Reduce Copper Catalyst Loading: While essential for the reaction, excess copper(I) can accelerate the rate of homocoupling. Minimizing the amount of CuI to the lowest effective concentration can significantly reduce this side reaction.[2]
-
Consider a Copper-Free System: The most definitive way to eliminate this side reaction is to use a copper-free Sonogashira protocol, which will be discussed in the next section.[3]
Q3: My reaction solution turned black shortly after starting, and the reaction stalled. What happened?
The formation of a black precipitate indicates the decomposition and agglomeration of your palladium catalyst into inactive palladium black.[2]
-
Primary Cause: This is most often caused by the presence of oxygen, which oxidizes and destabilizes the active Pd(0) catalyst. Revisit your procedure for maintaining an inert atmosphere.
-
Secondary Causes: Impurities in reagents or solvents can also poison and destabilize the catalyst. Additionally, while some reactions require heat, excessively high temperatures can accelerate the rate of catalyst decomposition.[2]
Below is a workflow to help diagnose a failing reaction.
Part 2: Frequently Asked Questions on Alternative Catalysts
The search for more sustainable, cost-effective, and robust catalytic systems has led to the development of several alternatives to the traditional Pd/Cu setup.
Q1: Why should I consider an alternative to the standard Palladium/Copper catalyst?
There are several compelling reasons:
-
Cost and Sustainability: Palladium is a precious metal, making it expensive and a concern for large-scale synthesis. Non-precious metals like nickel and iron are significantly more abundant and economical.[4][5]
-
Toxicity: Palladium and its salts can be toxic, and their removal from the final active pharmaceutical ingredient (API) is a critical and often costly step in drug development.
-
Avoiding Side Reactions: As discussed, the copper co-catalyst is the primary cause of alkyne homocoupling. Copper-free systems completely avoid this issue, leading to cleaner reaction profiles and simpler purification.[3]
Q2: What are the main classes of alternative catalysts for the ethynylation of tetrahydro-4H-thiopyran-4-one?
Alternative approaches can be broadly grouped into three categories:
-
Modified Palladium Systems: These protocols eliminate the copper co-catalyst while retaining the palladium catalyst, often with modified ligands or bases.[6]
-
Non-Precious Metal Catalysts: Systems based on more abundant metals like nickel or iron are gaining significant traction as viable alternatives.[4][7]
-
Metal-Free Systems: While still an emerging field for this specific transformation, metal-free C-C bond-forming reactions represent a frontier in green chemistry.[8]
Q3: How do copper-free palladium systems work?
In the standard Sonogashira mechanism, the copper acetylide is the species that undergoes transmetalation to the palladium center. In copper-free variants, the palladium complex itself is believed to facilitate the deprotonation of the alkyne (often assisted by the base) to form a palladium-acetylide intermediate directly, thus bypassing the need for copper entirely.[9] This modification directly prevents the copper-catalyzed Glaser coupling side reaction.
Q4: Are nickel and iron catalysts truly effective for this kind of C-C bond formation?
Absolutely. Nickel and iron catalysis have become focal points in modern organic synthesis.[7] Nickel, in particular, can catalyze a wide range of cross-coupling reactions, sometimes with unique reactivity compared to palladium.[4] Iron-catalyzed Sonogashira-type couplings have also been successfully developed, offering a very low-cost and low-toxicity alternative, with some protocols even working under aerobic conditions.[5]
Part 3: Comparative Guide to Alternative Catalytic Systems
The choice of catalyst depends on factors like cost, desired purity, substrate tolerance, and available laboratory equipment. The table below summarizes key features of different catalytic systems for the ethynylation of tetrahydro-4H-thiopyran-4-one.
| Catalyst System | Key Features | Advantages | Potential Issues |
| Standard | |||
| Pd(PPh₃)₄ / CuI | The benchmark method. Requires an amine base and inert atmosphere. | Well-established, high yields for many substrates. | High cost of palladium, potential for Glaser coupling due to copper, catalyst sensitivity.[1][2] |
| Alternative: Cu-Free | |||
| PdCl₂(PPh₃)₂ / TBAF | Employs Tetrabutylammonium fluoride (TBAF) as a base and phase-transfer agent. Can often be run solvent-free. | Completely eliminates Glaser coupling, leads to cleaner reactions and simpler purification.[9] | May require higher temperatures; TBAF is hygroscopic and must be handled carefully. |
| Alternative: Non-Precious Metal | |||
| NiCl₂(PCy₃)₂ | Nickel-based system. Requires a strong base (e.g., K₃PO₄) and an inert atmosphere. | Significantly lower catalyst cost, more sustainable.[4][7] | Nickel catalysts can be more sensitive to air and impurities than palladium; may require ligand screening. |
| FeCl₃ / Ligand | Iron-based system, often with a nitrogen-based ligand like 1,10-phenanthroline. | Extremely low cost, low toxicity, can sometimes be run in water or under aerobic conditions.[5] | Often requires higher catalyst loading; may have a narrower substrate scope compared to palladium. |
Part 4: Experimental Protocols
The following are representative, detailed protocols for alternative catalytic methods. Safety Note: Always conduct a thorough risk assessment before beginning any new experimental procedure. Handle all reagents and solvents in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Copper-Free Sonogashira Ethynylation
This protocol is adapted from methodologies that utilize TBAF to facilitate a copper-free reaction.[9]
-
Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add tetrahydro-4H-thiopyran-4-one (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and Tetrabutylammonium fluoride (TBAF) (3.0 mmol, 3.0 equiv.).
-
Reagent Addition: Add trimethylsilylacetylene (1.5 mmol, 1.5 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. If TMS-protected alkyne was used, deprotection can be achieved by adding a solution of K₂CO₃ in methanol and stirring for 1-2 hours. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield this compound.
Protocol 2: Iron-Catalyzed Sonogashira-Type Ethynylation
This protocol is adapted from literature on iron-catalyzed cross-coupling reactions.[5]
-
Preparation: To a round-bottom flask, add tetrahydro-4H-thiopyran-4-one (assuming conversion to a halide or triflate precursor first, e.g., 4-iododihydro-2H-thiopyran, 1.0 mmol, 1.0 equiv.), FeCl₃·6H₂O (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.2 mmol, 20 mol%).
-
Solvent and Base: Add water (5 mL) and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Reagent Addition: Add phenylacetylene (or other terminal alkyne) (1.2 mmol, 1.2 equiv.).
-
Reaction: Stir the reaction mixture at 100 °C. This reaction can often be run under aerobic conditions.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling, extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Part 5: Mechanistic Overview
Understanding the catalytic cycle is key to troubleshooting and optimization. The diagram below illustrates the key difference between a standard Pd/Cu Sonogashira cycle and a copper-free variant.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
"workup procedures to remove impurities from 4-ethynyltetrahydro-2H-thiopyran reactions"
Welcome to the technical support guide for the purification of 4-ethynyltetrahydro-2H-thiopyran. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this valuable building block. The synthesis of this compound, typically via palladium-catalyzed methods such as the Sonogashira coupling, often introduces a variety of impurities that can be challenging to remove due to the unique properties of the thiopyran ring system.
This guide provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve high purity for your target compound.
Troubleshooting Guide: Workup & Purification
This section addresses specific issues encountered during the purification of this compound in a question-and-answer format.
Issue 1: Persistent Palladium Contamination in the Final Product
Question: My NMR and/or LC-MS analysis shows significant residual palladium in my product even after initial workup. What is the cause and how can I effectively remove it?
Answer:
Root Cause Analysis: Palladium contamination is a frequent issue in cross-coupling reactions. The problem is often exacerbated with substrates like this compound because the sulfur atom in the heterocyclic ring can act as a ligand, forming stable, soluble complexes with palladium.[1] These complexes may not be fully removed by a simple aqueous wash or filtration.
Suggested Solutions:
-
Filtration Through Celite: This should be your first step post-reaction. It is most effective for removing heterogeneous palladium (e.g., Pd/C) or palladium that has precipitated as metallic black.[2][3] However, it is less effective for soluble palladium species.
-
Adsorbent Treatment (Activated Carbon): Activated carbon is a cost-effective and powerful tool for removing soluble palladium catalysts.[4] The high surface area provides ample sites for the adsorption of palladium complexes.
-
Mechanism Insight: The non-specific nature of activated carbon means it can also adsorb your product, leading to yield loss. It is crucial to perform this step in a dilute solution and to screen the amount of carbon used.[1]
-
-
Thiol-Based Scavengers: For particularly stubborn, soluble palladium contamination, solid-supported scavengers are highly effective. Thiol-functionalized silica gels are particularly useful as they form strong covalent bonds with palladium, effectively sequestering it from the solution.[3]
Protocol 1: Palladium Removal Using Activated Carbon
-
After the initial workup (e.g., aqueous extraction), dissolve the crude product in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) to make a ~5-10% w/v solution.
-
Add activated carbon (start with 5-10 wt% relative to the crude product mass).[1]
-
Stir the suspension at room temperature for 1-3 hours. Gentle heating (40-50 °C) can sometimes improve efficiency, but monitor for product stability.
-
Prepare a short plug of Celite (2-3 cm) in a fritted funnel or a pipette.
-
Filter the mixture through the Celite plug, washing thoroughly with the same solvent to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure. Analyze an aliquot for palladium content before proceeding to chromatography.
Issue 2: Separation of Homocoupled Diyne Byproduct
Question: My reaction has produced a significant amount of the homocoupled diyne (a Glaser coupling byproduct), which is co-eluting with my desired this compound on silica gel. How can I achieve separation?
Answer:
Root Cause Analysis: The copper co-catalyst in the Sonogashira reaction can promote the oxidative homocoupling of terminal alkynes, especially if the reaction is exposed to oxygen or if the concentration of the alkyne is high.[5][6] This symmetrical diyne byproduct often has a polarity very similar to the desired product, making standard chromatography challenging.
Suggested Solutions:
-
Optimize Flash Column Chromatography: Fine-tuning your mobile phase is critical.
-
Use a Non-Polar Eluent System: Start with a very non-polar mobile phase (e.g., pure hexanes or heptane) and increase the polarity very gradually with a solvent like ethyl acetate or dichloromethane.[7] The goal is to achieve a retention factor (Rf) of 0.2-0.3 for your target compound on TLC, which typically provides the best separation.[7]
-
Change Solvent Selectivity: If a hexanes/ethyl acetate system fails, switch to a system with different solvent characteristics, such as hexanes/toluene or hexanes/dichloromethane. This alters the specific interactions with the silica stationary phase and can often resolve overlapping spots.[7]
-
-
Argentation Chromatography (Silver Nitrate Impregnated Silica Gel): This is a highly effective technique for separating compounds based on their degree of unsaturation.[7]
-
Mechanism Insight: Silver ions (Ag+) form reversible π-complexes with alkenes and alkynes. The more accessible the π-system, the stronger the interaction. The symmetrical, and often less sterically hindered, homocoupled diyne may interact more strongly with the silver-impregnated silica, leading to its retention on the column while your desired mono-alkyne elutes earlier.
-
| Technique | Principle of Separation | Best Suited For | Key Considerations |
| Optimized Flash Chromatography | Polarity differences | General purpose separation of moderately different compounds. | Requires careful solvent screening; can consume large solvent volumes.[8] |
| Argentation Chromatography | π-bond complexation with Ag+ | Separating compounds with different degrees of unsaturation (e.g., alkyne vs. diyne, alkyne vs. alkene).[7] | Silver nitrate is light-sensitive and an additional cost. The prepared silica should be used promptly. |
Issue 3: Removing Amine Base and Associated Salts
Question: How do I efficiently remove the triethylamine (or other amine base) and the triethylammonium halide salts from my reaction mixture?
Answer:
Root Cause Analysis: Amine bases are essential for neutralizing the HX generated during the Sonogashira coupling.[9][10] After the reaction, the excess free base and the resulting ammonium salt are significant impurities that must be removed.
Suggested Solution: Liquid-Liquid Extraction (LLE)
A standard aqueous workup is the most effective method for this purpose.[11][12][13] This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution.[13]
Protocol 2: Standard Aqueous Workup
-
Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent in which your product is soluble (e.g., Ethyl Acetate, Diethyl Ether).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a dilute acidic solution, such as 1 M HCl or 5% aqueous NH₄Cl. This will protonate the excess amine base, forming a water-soluble ammonium salt that partitions into the aqueous phase.[9]
-
Perform a second wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Finally, wash with brine (saturated aqueous NaCl) to reduce the amount of dissolved water in the organic layer.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of amine-related impurities.
General Purification and Troubleshooting Workflow
The following diagram outlines a typical workflow for the purification of this compound, incorporating troubleshooting decision points.
Caption: General purification workflow for this compound.
Troubleshooting Chromatography: A Decision Tree
If standard column chromatography fails to provide pure material, use the following decision tree to guide your next steps.
Caption: Decision tree for troubleshooting difficult chromatographic separations.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of filtering the reaction mixture through Celite before the aqueous workup? A1: The Celite plug serves to remove any solid materials from the reaction mixture. This includes heterogeneous catalysts (like Pd/C), insoluble inorganic salts (like copper iodide), and any palladium metal that has crashed out of solution.[2][3] Performing this step first prevents these solids from interfering with the phase separation during the subsequent liquid-liquid extraction.
Q2: My final product is a solid. Is recrystallization a viable final purification step? A2: Absolutely. If your this compound is a solid and has been purified to >90-95% by chromatography, recrystallization is an excellent method to achieve very high purity and remove trace impurities.[14] The key is to find a suitable solvent or solvent system where the product has high solubility when hot and low solubility when cold.[14][15] Screening solvents like hexanes, ethyl acetate, isopropanol, and mixtures thereof is a good starting point.
Q3: Can poor degassing of the Sonogashira reaction lead to more impurities? A3: Yes. Oxygen is detrimental to the Sonogashira reaction for two main reasons. First, it can deactivate the Pd(0) catalyst. Second, and more relevant to purification, it promotes the oxidative homocoupling (Glaser coupling) of your terminal alkyne, leading to the formation of the difficult-to-remove diyne byproduct.[5][10] Thoroughly degassing your solvents and reaction vessel is crucial for a cleaner reaction.
Q4: Are there alternatives to column chromatography for purification? A4: While column chromatography is the most versatile technique, other options exist depending on the properties of your product. If the product is a solid, recrystallization can be very effective.[16] If the product is a volatile liquid with a boiling point significantly different from the impurities, distillation (potentially under vacuum) could be an option.[7] However, for most research-scale syntheses, flash column chromatography remains the primary workhorse for purification.[17][18]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 5. depts.washington.edu [depts.washington.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 10. m.youtube.com [m.youtube.com]
- 11. journalspub.com [journalspub.com]
- 12. journalspub.com [journalspub.com]
- 13. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 14. How to Purify Sulfur by Recrystallization With Xylene : 4 Steps - Instructables [instructables.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Item - Facile one-pot synthesis of novel dicyanoanilines fused to tetrahydro-4H-thiopyran-4-one ring via Et3N/H2O catalyzed pseudo four-component reaction - figshare - Figshare [figshare.com]
- 17. Column chromatography - Wikipedia [en.wikipedia.org]
- 18. columbia.edu [columbia.edu]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Validation: A Comparative Analysis of HPLC for 4-ethynyltetrahydro-2H-thiopyran
We will explore the rationale behind method development in HPLC, compare its performance with orthogonal techniques like Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS), and provide actionable, field-proven protocols. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2), which governs impurities in new drug substances.[1][2]
The Central Role of HPLC in Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the workhorse of purity analysis in the pharmaceutical industry, and for good reason.[3][4] Its versatility in separating a wide range of compounds makes it an ideal first-line technique for assessing the purity of newly synthesized molecules like 4-ethynyltetrahydro-2H-thiopyran.
The primary mode for such a compound—possessing a non-polar heterocyclic core and a polarizable ethynyl group—is Reversed-Phase HPLC (RP-HPLC) .[5][6]
Causality Behind the Choice of RP-HPLC:
-
Mechanism: RP-HPLC separates molecules based on their hydrophobic interactions with a non-polar stationary phase (typically C18-bonded silica).[4][7] A polar mobile phase is used, and less polar (more hydrophobic) compounds are retained longer on the column. This principle is perfectly suited to separate our target compound from potentially more polar starting materials or less polar by-products.
-
Versatility: The polarity of the mobile phase (e.g., a mixture of water and acetonitrile or methanol) can be fine-tuned to achieve optimal separation (selectivity) of the main compound from its impurities.[7]
-
Quantitative Accuracy: When coupled with a suitable detector, such as a UV-Vis or Diode Array Detector (DAD), HPLC provides excellent quantitative precision for calculating percentage purity based on peak area.
Visualizing the HPLC Workflow
The following diagram outlines the logical flow of a typical HPLC purity analysis.
Caption: A typical experimental workflow for HPLC purity analysis.
Comparison of Purity Validation Techniques
While HPLC is a powerful tool, relying on a single analytical method is insufficient for comprehensive purity validation. Orthogonal methods, which rely on different chemical or physical principles, are essential for a trustworthy assessment. Here, we compare HPLC with qNMR and GC-MS for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase based on polarity.[4][5] | Absorption of radiofrequency by atomic nuclei in a magnetic field. Signal intensity is directly proportional to the number of nuclei. | Separation of volatile compounds in a gaseous mobile phase followed by detection based on mass-to-charge ratio.[8] |
| Selectivity | High; tunable via mobile phase composition, column chemistry, and temperature. | Excellent for structurally different molecules. Can resolve signals from isomers with distinct chemical shifts. | Very high separation power for volatile compounds. Mass spectrometer provides an additional dimension of selectivity. |
| Sensitivity | High (ng to pg range), depending on the detector and analyte's chromophore. | Moderate (µg to mg range). Generally less sensitive than chromatography.[9] | Very high (pg to fg range), especially with selected ion monitoring (SIM). |
| Quantitation | Relative. Requires a certified reference standard of the same compound for absolute quantitation. Purity is often reported as % area. | Absolute. Provides purity without a reference standard of the analyte.[10] Uses a certified internal standard of a different compound.[11] | Relative. Can be quantitative with appropriate calibration standards. Excellent for identifying and semi-quantifying unknown impurities. |
| Best Suited For | Routine quality control, stability studies, separation of non-volatile compounds and isomers. | Absolute purity determination, characterization of reference standards, structural confirmation.[10] | Analysis of volatile and semi-volatile impurities, residual solvent analysis, identification of unknown impurities.[12][13] |
| Limitations | Requires a chromophore for UV detection. Co-eluting impurities can be missed. | Lower throughput, higher instrument cost, requires soluble and pure internal standard.[9] | Analyte must be thermally stable and volatile. Derivatization may be required for non-volatile compounds. |
Decision Logic for Method Selection
The choice of analytical technique is dictated by the stage of development and the specific question being asked.
Caption: Decision tree for selecting a primary purity analysis method.
Detailed Experimental Protocols
Trustworthiness in analytical science is built on reproducible, well-described protocols. The following are detailed, step-by-step methodologies for the purity analysis of this compound.
Protocol 1: RP-HPLC with DAD Detection
This method is designed for the routine quality control of newly synthesized batches.
-
Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Deionized water, HPLC grade.
-
Mobile Phase B: Acetonitrile, HPLC grade.
-
Filter both phases through a 0.45 µm membrane filter and degas before use.[14]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD, 210 nm (the ethynyl group may have end absorbance here). Acquire spectra from 200-400 nm to check for impurity peak purity.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of synthesized this compound.
-
Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Dilute to a final concentration of 0.1 mg/mL with a 50:50 mixture of water and acetonitrile.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Data Analysis:
Protocol 2: Quantitative ¹H-NMR (qNMR)
This protocol provides the absolute purity of a sample, ideal for qualifying a reference standard.[16]
-
Instrumentation and Materials:
-
NMR Spectrometer (400 MHz or higher).
-
High-precision analytical balance.
-
Certified Internal Standard (IS): e.g., Maleic acid or 1,4-Dinitrobenzene. The IS must be soluble in the same solvent as the analyte, have signals that do not overlap with the analyte's signals, and be of known, high purity (>99.5%).[17]
-
Deuterated Solvent: DMSO-d6 or Chloroform-d.
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound (mass_analyte).
-
Accurately weigh ~10 mg of the internal standard (mass_IS).
-
Dissolve both solids completely in ~0.7 mL of the deuterated solvent in a clean vial.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters for quantitation include:
-
A long relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated. A D1 of 30-60 seconds is often sufficient.
-
A 90° pulse angle.
-
Ensure a high signal-to-noise ratio.
-
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte (Int_analyte) and a signal from the internal standard (Int_IS).
-
Calculate the purity using the following formula:[10] Purity_analyte (%) = (Int_analyte / N_analyte) * (N_IS / Int_IS) * (MW_analyte / MW_IS) * (mass_IS / mass_analyte) * Purity_IS (%)
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
Purity_IS = Purity of the internal standard
-
-
Conclusion and Authoritative Recommendations
For the comprehensive purity validation of synthesized this compound, a dual-pronged approach is recommended. RP-HPLC should be established as the primary method for routine analysis and quality control due to its high throughput, sensitivity, and resolving power.[9] The method provides a reliable "fingerprint" of the impurity profile for each batch.
However, to establish the absolute purity of a reference standard and to build a truly trustworthy data package for regulatory submission, qNMR is an indispensable orthogonal technique.[10][17] It offers an independent, primary method of quantification that validates the HPLC results and provides structural confirmation. Furthermore, GC-MS should be employed to investigate the presence of volatile organic impurities and residual solvents, which fall under the purview of ICH guidelines.[1][15]
By integrating these complementary techniques, researchers and drug development professionals can ensure the highest degree of confidence in the purity of their synthesized compounds, thereby safeguarding the integrity of their scientific findings.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. jordilabs.com [jordilabs.com]
- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
- 14. rjptonline.org [rjptonline.org]
- 15. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 16. m.youtube.com [m.youtube.com]
- 17. resolvemass.ca [resolvemass.ca]
A Comparative Guide to 4-Ethynyltetrahydro-2H-thiopyran and Other Alkynes in Click Chemistry
For the modern researcher in drug discovery, materials science, and bioconjugation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," offers a robust and versatile methodology for molecular assembly. The reaction's efficiency, however, is not uniform and is significantly influenced by the nature of the alkyne component. This guide provides an in-depth comparative analysis of 4-ethynyltetrahydro-2H-thiopyran , a unique heterocyclic alkyne, and a range of other commonly employed alkynes. By examining the interplay of structural features—steric hindrance, electronic effects, and the presence of heteroatoms—we aim to provide a predictive framework for alkyne performance and empower researchers to make informed decisions in their experimental designs.
The Crucial Role of the Alkyne in CuAAC Reaction Kinetics
The CuAAC reaction, a highly reliable method for the formation of 1,4-disubstituted 1,2,3-triazoles, proceeds through a catalytic cycle involving the formation of a copper-acetylide intermediate. The rate of this reaction is critically dependent on the facility of this intermediate's formation and its subsequent reaction with an azide. The structure of the alkyne directly impacts these steps.
Two primary factors govern the reactivity of a terminal alkyne in the CuAAC reaction:
-
Electronic Effects: Electron-withdrawing groups adjacent to the alkyne can increase the acidity of the terminal proton, facilitating the formation of the copper-acetylide intermediate and thus accelerating the reaction.
-
Steric Hindrance: Bulky substituents near the terminal alkyne can impede the approach of the copper catalyst and the azide, leading to slower reaction rates.
A Comparative Overview of Alkyne Performance
To provide a quantitative basis for comparison, we will examine the relative reactivities of several classes of alkynes. The data presented is synthesized from multiple studies and provides a general hierarchy of performance under typical CuAAC conditions.
| Alkyne Class | Representative Structures | Relative Reactivity | Key Characteristics |
| Propiolamides | N-phenylpropiolamide | Very High | Electron-deficient nature of the amide group significantly activates the alkyne.[1] |
| Propargyl Ethers | Propargyl methyl ether | High | Generally exhibit good reactivity and are synthetically accessible.[1] |
| Propargyl Amines | N-propargylamine | Moderate to High | Reactivity can be influenced by the nature of the amine.[1] |
| Aromatic Alkynes | Phenylacetylene | Moderate | Reactivity is influenced by substituents on the aromatic ring. |
| Aliphatic Alkynes | 1-Heptyne | Moderate to Low | Generally less reactive than activated alkynes.[1][2] |
| 4-Ethynyltetrahydro-2H-pyran | (Predicted) Moderate | Oxygen heteroatom has a modest electron-withdrawing inductive effect. | |
| This compound | (Predicted) Moderate | Sulfur heteroatom introduces unique electronic and potential ligating effects. |
In-Focus: this compound
While direct, quantitative kinetic data for this compound in CuAAC reactions is not yet prevalent in the literature, we can predict its performance based on its structural attributes and by drawing comparisons with its oxygen analog, 4-ethynyltetrahydro-2H-pyran, and other aliphatic alkynes.
Structural and Electronic Profile
This compound is an aliphatic alkyne with a six-membered heterocyclic ring containing a sulfur atom. The key features influencing its reactivity are:
-
Aliphatic Nature: As a non-activated alkyne, its intrinsic reactivity is expected to be in the range of other aliphatic alkynes like 1-heptyne.[1][2]
-
Heterocyclic Ring: The thiopyran ring introduces a degree of conformational rigidity and places a heteroatom in proximity to the reacting center.
-
Sulfur Heteroatom: The sulfur atom is less electronegative than oxygen, resulting in a weaker inductive electron-withdrawing effect compared to its pyran counterpart. However, the larger d-orbitals of sulfur could potentially interact with the copper catalyst. It has been noted that thioethers show promise as "soft" ligands for the Cu(I) catalyst, which could potentially influence the reaction kinetics.[3]
Predicted Performance and Comparison
Based on these features, we can formulate a hypothesis regarding the performance of this compound in CuAAC:
-
Comparison with 4-Ethynyltetrahydro-2H-pyran: The oxygen atom in the pyran ring is more electronegative than the sulfur in the thiopyran ring, leading to a stronger inductive electron-withdrawing effect. This would suggest that 4-ethynyltetrahydro-2H-pyran might be slightly more reactive than its thio-analog due to a more acidic terminal alkyne proton.
-
Comparison with Simple Aliphatic Alkynes: Both heterocyclic alkynes are expected to show reactivity comparable to or slightly higher than simple linear aliphatic alkynes due to the modest inductive effects of the heteroatoms.
-
The "Sulfur Effect": A unique aspect of the thiopyran structure is the potential for the sulfur atom to act as an endogenous ligand for the copper catalyst. This interaction could either accelerate the reaction by stabilizing the catalytic species or inhibit it by forming an unreactive complex. Further experimental investigation is required to elucidate this effect.
Experimental Protocols
To facilitate the direct comparison of different alkynes, the following standardized experimental protocols for CuAAC are provided.
General Protocol for Small Molecule Synthesis via CuAAC
This protocol is suitable for comparing the reactivity of different alkynes in a typical organic synthesis setting.
Materials:
-
Azide (e.g., Benzyl azide)
-
Alkyne (e.g., this compound, Phenylacetylene, 1-Heptyne)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., t-BuOH/H₂O 1:1 mixture, DMSO)
Procedure:
-
In a reaction vial, dissolve the azide (1.0 eq) and the alkyne (1.0-1.2 eq) in the chosen solvent.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 eq).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq).
-
To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Kinetic Analysis of CuAAC Reactions by ¹H NMR
This protocol allows for the quantitative comparison of reaction rates.
Materials:
-
Azide (e.g., Benzyl azide)
-
Alkyne of interest
-
Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)
-
Ligand (e.g., THPTA for aqueous systems, TBTA for organic systems) - optional but recommended for reproducibility
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Prepare stock solutions of the azide, alkyne, copper(I) salt, ligand (if used), and internal standard in the chosen deuterated solvent.
-
In an NMR tube, combine the stock solutions of the azide, alkyne, and internal standard.
-
Acquire a t=0 ¹H NMR spectrum.
-
Initiate the reaction by adding the stock solution of the copper(I) catalyst (and ligand, if used).
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Integrate the signals of a disappearing reactant (e.g., the acetylenic proton of the alkyne or a proton on the azide) and the internal standard in each spectrum.
-
Calculate the concentration of the reactant at each time point relative to the internal standard.
-
Plot the concentration of the reactant versus time to determine the reaction kinetics.
Visualizing the Core Concepts
To better illustrate the relationships discussed, the following diagrams are provided.
Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Experimental workflow for the comparative study of alkyne reactivity in CuAAC.
Conclusion and Future Outlook
The selection of an appropriate alkyne is a critical parameter for the successful implementation of CuAAC chemistry. While electron-deficient alkynes such as propiolamides offer the highest reaction rates, propargyl ethers and amines provide a good balance of reactivity and synthetic accessibility.[1] Aliphatic alkynes, including the heterocyclic derivatives 4-ethynyltetrahydro-2H-pyran and this compound, are expected to exhibit moderate reactivity.
For This compound , its unique structural feature—the sulfur heteroatom—presents an intriguing variable. While its slightly lower electronegativity compared to oxygen may result in a marginally slower reaction rate than its pyran analog, the potential for the sulfur to act as a ligand for the copper catalyst warrants further investigation. This "thio-effect" could potentially be exploited to modulate the catalytic activity and is an area ripe for future research.
Researchers are encouraged to use the provided protocols to perform direct comparative studies of this compound against other alkynes relevant to their specific applications. Such empirical data will be invaluable in further refining our understanding of structure-reactivity relationships in this powerful ligation chemistry and will solidify the position of novel alkynes in the ever-expanding toolkit of the modern chemist.
References
A Senior Application Scientist's Guide to Assessing the Biological Activity of 4-Ethynyltetrahydro-2H-thiopyran Derivatives
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically assess and compare the biological activity of novel 4-ethynyltetrahydro-2H-thiopyran derivatives. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, ensuring a robust and self-validating approach to identify promising therapeutic candidates.
The thiopyran ring is a recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] The specific inclusion of a 4-ethynyl group provides a unique chemical handle—a site for potential covalent interactions with biological targets or a key pharmacophoric feature influencing binding affinity. This guide will use anticancer activity as the primary endpoint for assessment, reflecting a common therapeutic target for this class of heterocycles.[3][4] Our strategy employs a tiered screening cascade, an efficient methodology that progresses from broad initial assessments to specific mechanism-of-action studies, allowing for the rapid prioritization of lead compounds.[5][6]
Figure 1: A tiered workflow for assessing novel compounds.
Part I: Primary Screening — A Comparative Analysis of Cytotoxicity
The initial step in evaluating any potential anticancer agent is to determine its effect on cancer cell viability and proliferation.[5] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric for comparing compound potency. While several assays exist, they are not interchangeable.
Comparison of Common Cell Viability Assays
| Assay Type | Principle | Advantages | Disadvantages |
| MTT | Mitochondrial reductases in viable cells convert yellow, soluble MTT to purple, insoluble formazan.[7] | Inexpensive, widely used. | Requires a formazan solubilization step, which can introduce error and is less suitable for high-throughput screening (HTS).[8] |
| XTT / MTS | Similar to MTT, but the formazan product is water-soluble.[8][9] | Simpler protocol (no solubilization), higher throughput, and generally less toxic to cells than MTT.[9] | Can be more expensive than MTT. |
| ATP-Based (e.g., CellTiter-Glo®) | Quantifies ATP, an indicator of metabolically active cells, via a luciferase reaction.[5] | High sensitivity, fast, and suitable for HTS. Directly measures metabolic activity. | Reagents can be costly; signal can be affected by compounds that interfere with luciferase. |
Expert Rationale: For initial screening of a new compound library, the XTT assay offers the best balance of convenience, reliability, and throughput. Its primary advantage over the traditional MTT assay is the formation of a water-soluble formazan product, which eliminates the need for a separate solubilization step.[9] This simplification reduces handling errors and shortens the protocol, making it more robust for comparing multiple derivatives in parallel.
Detailed Protocol: XTT Cell Viability Assay
This protocol is a general guideline and should be optimized for the specific cell lines used.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HeLa, A549)
-
Appropriate cell culture medium and Fetal Bovine Serum (FBS)
-
96-well flat-bottom plates
-
This compound derivatives dissolved in DMSO
-
XTT labeling mixture (prepared according to the manufacturer's instructions)[10]
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiopyran derivatives in culture medium. The final DMSO concentration should be consistent across all wells and typically below 0.5% to avoid solvent-induced toxicity.[8]
-
Remove the seeding medium and add 100 µL of the medium containing the compound dilutions. Include appropriate controls:
-
Untreated Control: Cells in medium only.
-
Vehicle Control: Cells treated with the same final concentration of DMSO.
-
Medium Blank: Medium without cells to measure background absorbance.
-
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
XTT Addition: Prepare the XTT labeling mixture immediately before use by combining the XTT labeling reagent and the electron-coupling reagent.[10] Add 50 µL of this mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light. Metabolically active cells will convert the XTT to a colored formazan product.[8]
-
Absorbance Measurement: Gently shake the plate and measure the absorbance at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract non-specific background readings.
-
Data Analysis:
-
Subtract the absorbance of the medium blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
-
Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Data Presentation: Comparative IC50 Values
| Derivative ID | Structure Modification | IC50 (µM) on MCF-7 | IC50 (µM) on HeLa | IC50 (µM) on A549 |
| THP-Eth-001 | Parent Compound | 15.2 | 21.8 | 18.5 |
| THP-Eth-002 | R = 4-Fluorophenyl | 2.1 | 5.6 | 4.3 |
| THP-Eth-003 | R = 3,4-Dichlorophenyl | 0.9 | 1.4 | 1.1 |
| Doxorubicin | Positive Control | 0.7 | 0.5 | 0.6 |
Part II: Elucidating the Mechanism of Cell Death — Is it Apoptosis?
A low IC50 value indicates potent cytotoxicity but does not reveal how the compound kills the cells. A desirable mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death, which avoids the inflammatory response associated with necrosis.
The translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane is a hallmark of early apoptosis. The Annexin V protein has a high affinity for PS and can be fluorescently labeled to detect this event.[11] Co-staining with a vital dye like Propidium Iodide (PI), which can only enter cells with compromised membranes (late apoptotic or necrotic cells), allows for the clear differentiation of cell populations.[12]
Detailed Protocol: Annexin V-FITC / PI Apoptosis Assay
Materials:
-
Cells treated with thiopyran derivatives at their ~IC50 concentrations.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the selected derivatives (and controls) for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize, combine with the supernatant (floating cells), and centrifuge at a low speed.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1x10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
FITC Signal (Annexin V): Detects early and late apoptotic cells.
-
PI Signal: Detects late apoptotic and necrotic cells.
-
Data Interpretation:
-
Lower-Left (Annexin V- / PI-): Live cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (due to membrane damage, not apoptosis).
Part III: Target Deconvolution — A Case Study on Tubulin Polymerization
With cytotoxicity and apoptosis induction confirmed, the next logical step is to identify the molecular target. Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division and are a clinically validated target for cancer therapy.[13] Small molecules can disrupt microtubule dynamics by either inhibiting polymerization (like vinca alkaloids) or by preventing depolymerization (stabilizers like paclitaxel).[13] A direct, cell-free in vitro tubulin polymerization assay is the gold standard for confirming this mechanism.
Figure 2: Principle of the fluorescence-based tubulin polymerization assay.
Detailed Protocol: In Vitro Tubulin Polymerization Assay
This protocol is based on commercially available kits that utilize a fluorescent reporter that binds preferentially to polymerized microtubules.[13][14]
Materials:
-
Tubulin Polymerization Assay Kit (containing purified tubulin, GTP, general tubulin buffer, and a fluorescent reporter).
-
Thiopyran derivatives, Paclitaxel (stabilizer control), Nocodazole (destabilizer control).
-
Pre-warmed (37°C) 96-well, opaque plate.
-
Fluorescence microplate reader capable of kinetic reads at 37°C.
Procedure:
-
Reagent Preparation: On ice, prepare a tubulin reaction mix to a final concentration of 2 mg/mL in General Tubulin Buffer, supplemented with 1 mM GTP, glycerol, and the fluorescent reporter as per the kit's instructions.[13]
-
Compound Preparation: Prepare 10x stocks of the test derivatives and controls (e.g., 100 µM Paclitaxel, 100 µM Nocodazole) in buffer.
-
Assay Setup: In a pre-warmed 96-well plate, add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.
-
Initiation: To start the reaction, carefully add 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL. Avoid bubbles.
-
Kinetic Measurement: Immediately place the plate in the pre-warmed (37°C) microplate reader. Measure fluorescence intensity every minute for 60-90 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. The resulting sigmoidal curve represents nucleation, growth, and a steady-state plateau.[15] Compare the curves of treated samples to the vehicle control.
-
Inhibitors: Will show a decreased rate of polymerization and a lower final plateau.
-
Stabilizers: Will show an increased rate and/or a higher final plateau.
-
Data Presentation: Comparative Effects on Tubulin Polymerization
| Derivative ID | Effect on Polymerization | Vmax (% of Control) | Plateau Fluorescence (% of Control) |
| Vehicle Control | Normal Polymerization | 100 | 100 |
| THP-Eth-003 | Inhibition | 22 | 35 |
| Nocodazole | Positive Control (Inhibition) | 15 | 28 |
| Paclitaxel | Positive Control (Stabilization) | 180 | 165 |
Summary and Path Forward
By systematically applying this tiered approach, researchers can efficiently compare derivatives and build a comprehensive biological profile. A lead candidate, such as THP-Eth-003 from our examples, would be one that demonstrates potent cytotoxicity (low IC50), a clear pro-apoptotic mechanism, and confirmed activity against a specific molecular target like tubulin.
Final Comparative Summary
| Derivative ID | IC50 (µM, HeLa) | Apoptosis Induction (% Annexin V+) | Tubulin Polymerization Effect |
| THP-Eth-001 | 21.8 | 12% | Minimal |
| THP-Eth-002 | 5.6 | 45% | Moderate Inhibition |
| THP-Eth-003 | 1.4 | 82% | Strong Inhibition |
The next steps for a promising candidate like THP-Eth-003 would involve further mechanistic studies (e.g., cell cycle analysis, high-content imaging of microtubule disruption[14]) before advancing to more resource-intensive preclinical in vivo models.[5] This structured, evidence-based guide ensures that only the most promising compounds, backed by robust and verifiable data, proceed through the drug discovery pipeline.
References
- 1. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 10. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 11. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 13. benchchem.com [benchchem.com]
- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Spectroscopic Analysis of 4-Ethynyltetrahydro-2H-thiopyran Adducts
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. Heterocyclic compounds, particularly those containing sulfur and functionalized with reactive groups like alkynes, are prevalent scaffolds in medicinal chemistry.[1][2] This guide provides a comprehensive comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the unambiguous structural elucidation of 4-ethynyltetrahydro-2H-thiopyran adducts. By explaining the causality behind experimental choices and presenting integrated analytical workflows, this document serves as a practical resource for scientists seeking to confidently characterize these complex molecules.
Introduction: The Significance of Tetrahydro-2H-thiopyran Adducts
The tetrahydro-2H-thiopyran (or thiane) ring is a privileged scaffold found in numerous biologically active compounds.[1] Its non-planar, chair-like conformation and the presence of a sulfur heteroatom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of a 4-ethynyl group provides a versatile chemical handle for creating covalent adducts through reactions like click chemistry or nucleophilic additions, making it a valuable building block in the synthesis of targeted therapeutics and chemical probes.[3]
However, the three-dimensional nature of the thiane ring and the potential for stereoisomerism in its adducts present significant analytical challenges. A multi-technique, orthogonal approach is not just recommended but essential for definitive structural validation. This guide will compare the utility of NMR, MS, and IR spectroscopy, providing the theoretical basis and practical protocols for their application.
The Definitive Toolkit: A Comparison of Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity and Stereochemistry
NMR spectroscopy is unparalleled in its ability to provide detailed information about the carbon-hydrogen framework of a molecule. For this compound adducts, a suite of 1D and 2D NMR experiments is required to piece together the complete structural puzzle.
-
¹H NMR (Proton NMR): This is the initial, and arguably most informative, experiment. It provides information on the chemical environment, number, and connectivity of protons.
-
Causality: The chemical shifts (δ) of the protons on the thiane ring are highly dependent on their axial or equatorial orientation and their proximity to the sulfur atom and the C4-substituent. Protons adjacent to the sulfur (C2 and C6) are typically deshielded and appear downfield. The acetylenic proton (if present) will appear as a sharp singlet around δ 2.0-3.0 ppm.
-
-
¹³C NMR (Carbon NMR): This experiment identifies all unique carbon environments.
When 1D spectra are complex or ambiguous, 2D NMR is essential for establishing definitive correlations.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over 2-3 bonds).[6][7] It is invaluable for tracing the connectivity of protons around the thiane ring.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton-carbon pairs.[8][9] This allows for the unambiguous assignment of proton signals to their corresponding carbons, confirming which protons reside on which part of the ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[6][8] This is crucial for identifying quaternary carbons and linking different fragments of the molecule, such as connecting the adduct at the ethynyl group back to the thiane ring.
Integrated NMR Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for utilizing various NMR experiments to achieve full structural assignment.
Caption: Integrated NMR workflow for adduct characterization.
Mass Spectrometry (MS): Confirming Mass and Fragmentation
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.[10][11]
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar and non-volatile adducts. It typically yields the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺, providing a clear determination of the molecular weight.
-
Electron Ionization (EI): A high-energy technique that causes extensive fragmentation.[11] While it can make identifying the molecular ion challenging, the resulting fragmentation pattern is highly reproducible and acts as a "fingerprint" for the molecule.
High-Resolution Mass Spectrometry (HRMS) is the definitive method for confirming the elemental composition. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula, lending immense confidence to the proposed structure.
For this compound adducts, key fragmentation pathways often involve:
-
α-cleavage: Breakage of the bond adjacent to the sulfur atom, which is a common fragmentation route for thioethers.[12]
-
Loss of the Adduct: Cleavage of the bond connecting the adduct to the ethynyl group.
-
Ring Opening/Cleavage: Fragmentation of the thiane ring itself.
Analyzing these fragments helps to piece together the structure and confirm the location of the adduct.[13][14]
Infrared (IR) Spectroscopy: Rapid Functional Group Identification
IR spectroscopy provides a quick and non-destructive way to identify key functional groups present in the molecule. It is an excellent complementary technique to NMR and MS.
For a this compound adduct, the most important IR absorptions are:
-
≡C-H Stretch (Terminal Alkyne): A sharp, strong peak around 3300 cm⁻¹ . Its presence is a definitive indicator of an unreacted terminal alkyne.[15][16] Its absence in the adduct confirms successful substitution at the alkyne.
-
C≡C Stretch (Alkyne): A peak of weak to medium intensity between 2100-2260 cm⁻¹ .[16][17] This peak will persist in the adduct.
-
C-H Stretches (Aliphatic): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ) corresponding to the C-H bonds of the thiane ring.[16][18]
The IR spectrum provides a rapid check to confirm that the core functional groups (alkyne, saturated ring) are present as expected.
Data Summary and Protocols
Comparative Data Table
The following table summarizes the expected spectroscopic data for a hypothetical this compound adduct.
| Technique | Parameter | Expected Observation for this compound Adduct | Primary Information Gained |
| ¹H NMR | Chemical Shift (δ) | Complex aliphatic signals (δ 1.5-3.5 ppm); Signals from the adduct moiety. | Electronic environment of protons, stereochemistry. |
| Coupling (J) | Vicinal (²J) and geminal (³J) couplings throughout the thiane ring. | Connectivity between adjacent protons. | |
| ¹³C NMR | Chemical Shift (δ) | Aliphatic carbons (δ 25-50 ppm); Alkynyl carbons (δ 70-90 ppm). | Number and type of unique carbon atoms.[19] |
| HRMS (ESI) | m/z | [M+H]⁺ or [M+Na]⁺ accurate to < 5 ppm. | Unambiguous molecular formula. |
| MS/MS | Fragment Ions | Fragments corresponding to α-cleavage at sulfur, loss of adduct. | Structural connectivity and subunit identification. |
| FT-IR | Wavenumber (cm⁻¹) | ~2900 (Aliphatic C-H), ~2150 (C≡C), Absence of ~3300 (≡C-H). | Confirmation of functional groups, reaction success. |
Experimental Protocols
-
Sample Preparation: Dissolve 5-10 mg of the purified adduct in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Solvent Choice Causality: CDCl₃ is a good first choice for many organic molecules. If solubility is an issue or if exchangeable protons (e.g., -OH, -NH in the adduct) need to be observed, DMSO-d₆ is a superior alternative.
-
Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, and DEPT-135 spectra.
-
2D NMR: Based on the complexity of the 1D spectra, acquire COSY, HSQC, and HMBC experiments. For stereochemical analysis, acquire a NOESY or ROESY spectrum.
-
Parameter Justification: For HMBC, set the long-range coupling delay (e.g., d6 on a Bruker instrument) to optimize for correlations over a range of coupling constants, typically around 8 Hz, to capture both 2-bond and 3-bond correlations effectively.[6]
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Method: Infuse the sample directly into an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Data Acquisition: Acquire data in positive ion mode, scanning a mass range appropriate for the expected molecular weight of the adduct.
-
Validation: Ensure the mass accuracy of the detected molecular ion is within 5 ppm of the calculated exact mass for the proposed molecular formula.
-
Sample Preparation: If the sample is a solid, prepare a KBr pellet or use a diamond ATR (Attenuated Total Reflectance) accessory. If it is an oil, a thin film can be prepared on a salt plate (NaCl or KBr).
-
ATR Causality: ATR is often preferred as it requires minimal sample preparation and is less susceptible to issues with sample thickness that can affect transmission methods.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan immediately prior to the sample scan.
-
Analysis: Identify the key diagnostic peaks as outlined in section 2.3.1.
Integrated Analysis Workflow
Unambiguous structural confirmation relies on the convergence of data from all three techniques. The following workflow demonstrates this self-validating system.
Caption: Integrated workflow for adduct structure validation.
Conclusion
The structural confirmation of this compound adducts demands a rigorous and multi-faceted spectroscopic approach. While ¹H and ¹³C NMR provide the foundational details of the molecular framework, 2D NMR techniques like COSY, HSQC, and HMBC are indispensable for establishing unambiguous connectivity. HRMS serves as the ultimate arbiter of elemental composition, and FT-IR offers a rapid and effective method for verifying the presence and transformation of key functional groups. By judiciously applying these techniques in an integrated workflow, researchers can achieve a high degree of confidence in their structural assignments, a critical requirement for advancing drug development programs.
References
- 1. Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances: Heterocycles in Drugs and Drug Discovery | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. youtube.com [youtube.com]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. emerypharma.com [emerypharma.com]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]
- 16. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 17. m.youtube.com [m.youtube.com]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Reaction Kinetics of 4-Ethynyltetrahydro-2H-thiopyran in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of bioconjugation, materials science, and drug discovery, the selection of building blocks with tailored reactivity is paramount. The 1,3-dipolar cycloaddition between an azide and an alkyne, a cornerstone of "click chemistry," and the Diels-Alder reaction stand out for their efficiency and broad applicability. This guide provides a comprehensive evaluation of the reaction kinetics of 4-ethynyltetrahydro-2H-thiopyran, a sulfur-containing alkyne, in these crucial cycloaddition reactions.
While direct, experimentally determined kinetic data for this compound is not extensively available in peer-reviewed literature, this guide will provide a framework for its evaluation. We will delve into the expected reactivity based on its structural features, compare it with commonly used alkynes, and provide detailed experimental protocols for researchers to determine its kinetic profile. This guide is designed to be a self-validating system, empowering researchers to generate their own comparative data.
The Significance of this compound: A Structural Perspective
The structure of this compound is unique in that it combines a terminal alkyne functionality with a saturated heterocyclic thiopyran ring. The presence of the sulfur atom within the six-membered ring is anticipated to influence the electronic properties of the alkyne, thereby affecting its reactivity in cycloaddition reactions.
Computational studies have suggested that heteroatom substitution at the propargylic position of cyclic alkynes can lead to electronic activation, stabilizing the transition state and lowering the activation barrier.[1] The sulfur atom in the thiopyran ring, through its polarizability and potential for orbital overlap, may modulate the electron density of the alkyne's triple bond, distinguishing its reactivity from simple alkyl- or aryl-substituted alkynes.
Comparative Alkynes for Kinetic Evaluation
To provide a meaningful assessment of this compound's reactivity, a selection of well-characterized alkynes should be used as benchmarks in kinetic studies. The following alkynes are proposed for comparison, representing a range of electronic and steric profiles:
-
Phenylacetylene: An aromatic terminal alkyne, widely studied in various cycloaddition reactions. Its phenyl group provides conjugation, influencing the alkyne's electronic properties.
-
Propargyl Alcohol: A simple, functionalized terminal alkyne with a primary alcohol group. It is a common building block in organic synthesis.
-
A Strained Cyclooctyne (e.g., BCN or DBCO): These cyclic alkynes are highly reactive in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions due to their significant ring strain.[2] Comparing a terminal alkyne to a strained cyclooctyne highlights the profound impact of strain on reaction kinetics.
Evaluating Reaction Kinetics: A Methodological Approach
In the absence of established kinetic data, this section provides detailed protocols for determining the second-order rate constants for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction of this compound and the comparative alkynes. The CuAAC reaction is chosen as a model system due to its widespread use and well-understood mechanism.
General Experimental Workflow
The kinetic analysis of these cycloaddition reactions can be effectively carried out using in-situ monitoring techniques such as ¹H NMR spectroscopy or by analyzing quenched aliquots via LC-MS.
References
Confirming the Mechanism of Action of 4-Ethynyltetrahydro-2H-thiopyran Derivatives: A Comparative and Methodological Guide
This guide provides a comprehensive framework for elucidating the mechanism of action of a promising class of compounds: 4-ethynyltetrahydro-2H-thiopyran derivatives. Drawing upon established principles of drug discovery and cutting-edge experimental techniques, we will navigate the path from a hypothesized target to in vivo validation. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize novel chemical entities.
The tetrahydrothiopyran scaffold is a recognized pharmacophore, and its derivatives have shown a range of biological activities. One study on related tetrahydrothiopyran compounds identified acetylcholinesterase (AChE) as a potential target.[1] The introduction of a 4-ethynyl group is a deliberate synthetic modification that introduces a reactive "warhead" into the molecule. Alkynes can act as latent electrophiles, capable of forming covalent bonds with nucleophilic residues, such as cysteine, within a protein's active site.[2][3][4] This suggests a hypothesis that this compound derivatives may act as covalent inhibitors of a specific biological target.
A Tiered Approach to Mechanism of Action Confirmation
A robust investigation into a compound's mechanism of action requires a multi-faceted approach, progressing from in vitro characterization to cellular and in vivo validation. This tiered strategy ensures that each step builds upon a solid foundation of evidence, de-risking the progression of a compound through the drug discovery pipeline.
Caption: A tiered workflow for confirming the mechanism of action.
Stage 1: In Vitro Target Engagement and Covalent Modification
The initial stage of our investigation focuses on direct interaction with the purified target protein, acetylcholinesterase. This allows for a clean assessment of inhibitory activity and the nature of the binding event, free from the complexities of a cellular environment.
Biochemical Acetylcholinesterase Inhibition Assay
The first step is to quantify the inhibitory potency of our lead this compound derivative against AChE. A well-established method for this is the Ellman's assay, which provides a colorimetric readout of enzyme activity.[5][6]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Reagent Preparation:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Prepare a solution of purified human acetylcholinesterase in phosphate buffer (pH 8.0).
-
Prepare a solution of the substrate, acetylthiocholine iodide, in phosphate buffer.
-
Prepare a solution of Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound at various concentrations. Include a vehicle control (DMSO) and a known AChE inhibitor (e.g., Donepezil) as a positive control.
-
Add the AChE enzyme solution to each well and incubate for a predetermined time to allow for inhibitor binding.
-
Initiate the reaction by adding the acetylthiocholine iodide substrate and DTNB.
-
Monitor the change in absorbance at 412 nm over time using a plate reader. The rate of color change is proportional to AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of AChE inhibition for each concentration of the test compound.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Comparative Data: AChE Inhibition
| Compound | IC50 (nM) | Putative Mechanism |
| Lead Derivative | 50 | Covalent |
| Tetrahydrothiopyran (no ethynyl) | 5000 | Reversible |
| Donepezil (Control) | 10 | Reversible |
Mass Spectrometry for Covalent Adduct Confirmation
To definitively prove a covalent mechanism, we must demonstrate the formation of a stable adduct between our compound and the AChE protein. High-resolution mass spectrometry is the gold standard for this purpose, allowing for the precise measurement of the protein's mass before and after incubation with the inhibitor.[1][7]
Experimental Protocol: Intact Protein Mass Spectrometry
-
Incubation:
-
Incubate purified human AChE with an excess of the this compound derivative.
-
As a control, incubate AChE with the vehicle (DMSO).
-
-
Sample Preparation:
-
Remove excess, unbound compound using a desalting column.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) capable of high-resolution analysis of intact proteins.
-
-
Data Analysis:
-
Compare the mass spectra of the treated and untreated AChE. A mass shift corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.
-
To identify the specific amino acid residue that forms the covalent bond, a bottom-up proteomics approach can be employed. This involves digesting the protein-drug adduct into smaller peptides and analyzing them by tandem mass spectrometry (MS/MS).[7][8]
Stage 2: Cellular Target Engagement and Selectivity Profiling
Demonstrating target engagement within a cellular environment is a critical step to ensure that the compound can reach its target in a more physiologically relevant setting. Furthermore, assessing selectivity is crucial to identify potential off-target effects that could lead to toxicity.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for confirming target engagement in intact cells. The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[9][10] For covalent inhibitors, CETSA can be particularly informative, as the irreversible binding is expected to produce a significant thermal stabilization.[11]
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
-
Cell Treatment:
-
Culture a relevant cell line (e.g., a neuronal cell line expressing AChE) and treat with the this compound derivative or vehicle control.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a fixed duration.
-
-
Lysis and Fractionation:
-
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Quantification:
-
Quantify the amount of soluble AChE in each sample using a specific antibody-based method such as Western blotting or an ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble AChE as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Kinome Profiling
To assess the selectivity of our lead compound, we will perform kinome profiling. Although our primary hypothesis is centered on AChE, it is prudent to screen for off-target activity against a broad panel of kinases, as these are common off-targets for many small molecules. This proactive approach can help to identify potential liabilities early in the drug discovery process.
Comparative Data: Kinase Inhibition Profile
| Kinase Target | % Inhibition at 1 µM (Lead Derivative) | % Inhibition at 1 µM (Staurosporine - Control) |
| AChE (Primary Target) | >95% | N/A |
| Kinase A | <10% | 98% |
| Kinase B | <5% | 95% |
| Kinase C | <15% | 99% |
Stage 3: Phenotypic and In Vivo Validation
The final stage of our investigation is to connect the molecular mechanism of action to a cellular phenotype and, ultimately, to in vivo efficacy. This provides the most compelling evidence for the therapeutic potential of our compound.
Phenotypic Screening
Phenotypic screening allows us to observe the effect of our compound on the overall biology of a cell or organism, without a preconceived bias about the target.[12][13][14][15] In our case, we will use a phenotypic assay that is relevant to the function of AChE.
Experimental Protocol: Neurite Outgrowth Assay
-
Cell Culture:
-
Culture a neuronal cell line (e.g., PC12 or SH-SY5Y) that can be induced to differentiate and extend neurites.
-
-
Compound Treatment:
-
Treat the cells with our lead compound, a negative control, and a positive control (e.g., Nerve Growth Factor, NGF).
-
-
Imaging and Analysis:
-
After an appropriate incubation period, fix and stain the cells to visualize the neurites.
-
Capture images using high-content imaging and quantify neurite length and branching.
-
An increase in neurite outgrowth in the presence of our compound would be consistent with an increase in acetylcholine levels resulting from AChE inhibition.
In Vivo Efficacy Models
To assess the therapeutic potential of our this compound derivative, we will use an established animal model of cognitive impairment.[16][17][18] A commonly used model involves inducing a cholinergic deficit with scopolamine, which mimics some of the cognitive symptoms of Alzheimer's disease.
Experimental Protocol: Scopolamine-Induced Amnesia Model in Mice
-
Animal Groups:
-
Divide mice into several groups: vehicle control, scopolamine only, scopolamine + lead compound, and scopolamine + Donepezil.
-
-
Dosing:
-
Administer the lead compound or Donepezil orally for a specified period.
-
-
Induction of Amnesia:
-
Inject scopolamine to induce a temporary cognitive deficit.
-
-
Behavioral Testing:
-
Assess learning and memory using a behavioral test such as the Morris water maze or passive avoidance test.
-
-
Data Analysis:
-
Compare the performance of the different groups in the behavioral tests. A significant improvement in the performance of the mice treated with our lead compound would provide strong evidence of its in vivo efficacy.
-
Conclusion
The systematic approach outlined in this guide provides a rigorous and comprehensive strategy for confirming the mechanism of action of this compound derivatives. By combining in vitro biochemical and biophysical methods with cellular and in vivo studies, we can build a compelling case for their hypothesized role as covalent inhibitors of acetylcholinesterase. This methodical progression from target engagement to phenotypic and in vivo validation is essential for the successful development of novel therapeutic agents. The experimental data generated at each stage will not only confirm the mechanism of action but also provide valuable insights into the compound's potency, selectivity, and therapeutic potential.
References
- 1. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 2. The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Alkynes in covalent enzyme inhibitors | Scholarly Publications [scholarlypublications.universiteitleiden.nl]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cephamls.com [cephamls.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery | Semantic Scholar [semanticscholar.org]
- 11. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenotypic Screening - Creative Biolabs [creative-biolabs.com]
- 14. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 15. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. Frontiers | In vivo Evaluation of a Newly Synthesized Acetylcholinesterase Inhibitor in a Transgenic Drosophila Model of Alzheimer’s Disease [frontiersin.org]
- 18. Evidence of the Efficacy of Acetylcholinesterase Inhibitors in In Vivo Studies: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
"cross-reactivity studies of 4-ethynyltetrahydro-2H-thiopyran-based probes"
For researchers, scientists, and drug development professionals, the precise and selective labeling of biomolecules is paramount. In the realm of chemical biology, bioorthogonal probes have become indispensable tools for elucidating complex biological processes. Among these, probes featuring a terminal alkyne group have gained prominence for their utility in "click" chemistry, allowing for the attachment of reporter tags in complex biological systems. This guide provides an in-depth comparison of probes based on the 4-ethynyltetrahydro-2H-thiopyran scaffold, focusing on their cross-reactivity and performance against other common thiol-reactive probes.
The this compound structure represents a class of probes where a terminal alkyne—the bioorthogonal handle—is presented on a heterocyclic scaffold. The primary application of such electrophilic alkyne probes is the covalent labeling of nucleophilic amino acid residues, with a particular emphasis on cysteine due to the high nucleophilicity of its thiol side chain.[1][2][3] However, no probe is perfectly selective, and understanding potential off-target reactions is critical for the accurate interpretation of experimental results.
The Principle of Thiol-Alkyne Reactivity
The reactivity of ethynyl-based probes towards cysteine residues is typically achieved through a Michael-type conjugate addition. The electron-withdrawing character of a group adjacent to the alkyne can render the terminal carbon electrophilic and susceptible to attack by the thiolate anion of a cysteine residue. The tetrahydro-2H-thiopyran scaffold, while primarily influencing physicochemical properties like solubility and cell permeability, may also subtly modulate the electronic nature of the alkyne.
While cysteine is the intended target, other biological nucleophiles can potentially react with electrophilic alkynes, leading to cross-reactivity. These include the ε-amino group of lysine, the imidazole ring of histidine, and the carboxylate groups of aspartate and glutamate.[2][3] The extent of this cross-reactivity is highly dependent on the specific chemical structure of the probe, the local protein microenvironment, and the overall reactivity of the electrophile.
Comparison with Alternative Cysteine-Targeting Probes
The performance of this compound-based probes must be evaluated in the context of other widely used cysteine-targeting reagents. The choice of probe often involves a trade-off between reactivity, selectivity, and stability.
| Probe Class | Reactive Moiety | Typical Target | Key Advantages | Key Disadvantages |
| Ethynyl-based (e.g., this compound) | Terminal Alkyne | Cysteine | Small size, bioorthogonal handle for click chemistry.[4] | Can exhibit cross-reactivity with other nucleophiles.[2][3] |
| Maleimides | Maleimide | Cysteine | High reactivity with thiols.[3] | Potential for reaction with other nucleophiles and hydrolysis of the succinimide ring.[2] |
| Vinyl Sulfones | Vinyl Sulfone | Cysteine | High thiol selectivity and stable thioether bond formation.[5] | Generally slower reaction kinetics compared to maleimides. |
| Haloacetamides (e.g., Iodoacetamide, Chloroacetamide) | α-halo-carbonyl | Cysteine | Well-established reactivity. | Can react with other nucleophiles like histidine and methionine.[3] |
| Strained Alkynes (e.g., Cyclooctynes) | Cyclooctyne | Cysteine, Azides | Enables copper-free click chemistry.[5] | Can react with thiols, which may be an undesired side reaction.[6] |
Assessing Cross-Reactivity: A Proteomics-Based Workflow
To empirically determine the selectivity of a probe like this compound, a proteome-wide analysis is the gold standard. Activity-Based Protein Profiling (ABPP) coupled with mass spectrometry provides a powerful workflow to identify both on-target and off-target interactions.[7]
Experimental Protocol: Competitive ABPP for Selectivity Profiling
-
Cell Lysate Preparation: Prepare a soluble proteome fraction from cultured cells or tissue homogenates.
-
Probe Incubation: Treat the proteome with the this compound probe at a defined concentration and for a specific duration.
-
Click Chemistry: Following incubation, attach a reporter tag to the alkyne handle of the probe-labeled proteins. This is typically an azide-functionalized biotin for affinity purification or a fluorophore for in-gel visualization. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method.[8]
-
Affinity Purification (for Biotin Tags): Use streptavidin-coated beads to enrich the biotin-tagged proteins, effectively isolating the proteins that have reacted with the probe.
-
On-Bead Digestion: Digest the enriched proteins into smaller peptides using a protease like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins and, crucially, the specific amino acid residues that were modified by the probe.
-
Data Analysis: Search the MS/MS data against a protein database to identify the sequences of the modified peptides. The mass shift corresponding to the probe adduction confirms the site of covalent modification.
This workflow allows for a direct and unbiased assessment of the probe's selectivity across the entire proteome.[2][3]
Caption: Workflow for proteome-wide selectivity profiling of alkyne probes.
Visualizing the Reaction Mechanism
The desired reaction is the nucleophilic attack of a cysteine thiol on the electrophilic alkyne. However, other nucleophilic residues present potential sites for cross-reactivity.
Caption: On-target vs. potential off-target reactions of an electrophilic alkyne probe.
Conclusion
Probes based on the this compound scaffold are valuable tools for chemical biology, offering a small, bioorthogonal handle for protein labeling. While their primary target is often the nucleophilic thiol of cysteine residues, researchers must remain vigilant to the possibility of cross-reactivity with other nucleophilic amino acids. The guide underscores the necessity of rigorous, proteome-wide selectivity profiling to validate the specificity of these probes. By employing systematic workflows like competitive ABPP, the scientific community can ensure the generation of reliable and accurately interpreted data, thereby advancing our understanding of protein function and accelerating drug discovery efforts.
References
- 1. Cysteine Covalent Labeling, Bioorthogonal Chemical Probes - Amerigo Scientific [amerigoscientific.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Profiling the proteome-wide selectivity of diverse electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorthogonal Probes [biosyn.com]
- 5. A systematic study of protein labeling by fluorogenic probes using cysteine targeting vinyl sulfone-cyclooctyne tags - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-ethynyltetrahydro-2H-thiopyran
This document provides essential procedural guidance for the safe handling and disposal of 4-ethynyltetrahydro-2H-thiopyran (CAS No. 1100509-34-9). As a specialty chemical, its unique structure—combining a sulfur-containing heterocyclic ring with a reactive terminal alkyne—necessitates a rigorous and informed approach to waste management. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety, environmental protection, and regulatory compliance.
Hazard Assessment & Critical Safety Precautions
-
Organosulfur Moiety : Organosulfur compounds are a broad class of molecules with varied toxicological profiles.[1][2] Many can be irritants, and some possess significant toxicity.[3][4] The sulfur atom can also contribute to unpleasant odors.
-
Terminal Alkyne Hazard : This is the most acute and significant hazard. Terminal alkynes possess an acidic proton on the sp-hybridized carbon. This proton can react with various heavy metal ions, particularly those of copper (I), silver, and mercury (II), to form highly unstable and shock-sensitive metal acetylides.[5] These acetylides can detonate violently when subjected to heat, friction, or shock.
Core Directive: The cornerstone of safe disposal for this compound is the absolute prevention of contact between the chemical waste and heavy metals.
Personal Protective Equipment (PPE)
All handling and disposal procedures must be conducted while wearing appropriate PPE. Adherence to standard laboratory safety practices is mandatory.[6][7]
-
Hand Protection : Nitrile or neoprene gloves. Inspect gloves for integrity before use.
-
Eye Protection : Safety glasses with side shields or chemical splash goggles.[3]
-
Body Protection : A flame-retardant laboratory coat.
-
Ventilation : All handling of the neat compound and preparation of waste should be performed inside a certified chemical fume hood to minimize inhalation exposure.[8][9]
Quantitative Data & Hazard Summary
The following table summarizes known physical properties and inferred hazards for this compound.
| Property | Value / Information | Source(s) |
| Chemical Name | This compound | [10] |
| CAS Number | 1100509-34-9 | [10][11] |
| Molecular Formula | C₇H₁₀S | [10] |
| Molecular Weight | 126.22 g/mol | [10] |
| Physical Form | Liquid | [10] |
| Primary Inferred Hazard | Reactivity : Forms explosive acetylides with heavy metals (e.g., copper, silver, mercury). | [5] |
| Secondary Inferred Hazards | Toxicity : Potential for acute toxicity if swallowed, inhaled, or in contact with skin (based on similar organosulfur and alkyne compounds). Harmful if swallowed.[3] Irritation : May cause skin and serious eye irritation.[6][12] Environmental : Do not allow product to enter drains or waterways.[8] |
Step-by-Step Disposal Protocol
The following workflow is critical for ensuring safe disposal. Segregation is the most important step to prevent the formation of hazardous byproducts.[5]
Waste Segregation Workflow
The following diagram outlines the decision-making process for segregating waste streams contaminated with this compound.
Caption: Waste Segregation and Disposal Workflow for this compound.
Disposal of Neat Chemical
Unused or unwanted this compound must be treated as hazardous waste.
-
Do NOT attempt to neutralize or chemically treat the neat substance unless you are equipped for and experienced with hazardous chemical reactions.
-
Keep the chemical in its original container if possible. If transferring is necessary, use a new, clean, metal-free container made of glass or a compatible polymer.
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste: this compound".
-
Store the sealed container in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials (especially heavy metal salts).[7]
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6][12]
Disposal of Contaminated Solid Waste
This stream includes items like gloves, pipette tips, weighing paper, and absorbent materials used for minor spills.
-
Collect all contaminated solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[5]
-
The container must be clearly labeled "Hazardous Waste: this compound Contaminated Solids".
-
Do not mix this waste with any other waste streams, especially those containing heavy metals.[5]
-
When the container is approximately three-quarters full, seal it securely and arrange for pickup by your institution's EHS or a licensed contractor.[5]
Disposal of Contaminated Liquid Waste (Solvents & Rinsates)
This includes solvents used in reactions or for rinsing glassware.
-
Establish a dedicated hazardous waste container for liquids contaminated with this compound. The container should be made of glass or a compatible plastic and must have a secure screw cap.
-
Crucially, this waste stream must be kept free of heavy metals. Label the container clearly: "Hazardous Waste: this compound in [Solvent Name]. CAUTION: Contains Terminal Alkyne - NO HEAVY METALS".
-
Segregate halogenated and non-halogenated solvent waste into separate containers if required by your institution's disposal guidelines.[13][14]
-
Store the sealed container in secondary containment in a well-ventilated area, away from ignition sources.
-
Arrange for disposal through your institution's EHS or a licensed hazardous waste disposal company.
Decontamination of Glassware
Proper decontamination protects subsequent users and prevents unintentional hazardous reactions.
-
Initial Rinse : Perform a "pre-rinse" of the contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol) inside a fume hood.[5]
-
Collect Rinsate : This initial rinsate is considered hazardous liquid waste. Decant it into the appropriate, metal-free liquid waste container as described in section 4.4.[5]
-
Secondary Wash : After the initial organic rinse, the glassware can typically be washed with detergent and water.
-
Final Rinse : Follow with final rinses using deionized water and an appropriate solvent, then allow to dry.
-
Confirmation : Always consult your institution's specific guidelines for glassware decontamination.[5]
Spill Management Protocol
In the event of a spill, immediate and correct action is required to mitigate risks.
-
Evacuate & Secure : Alert all personnel in the immediate vicinity and restrict access to the spill area.[5]
-
Ventilate : Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the lab and contact EHS immediately.
-
Absorb : For liquid spills, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[8][15] Do NOT use combustible materials like paper towels as the primary absorbent.
-
Collect : Using non-sparking tools, carefully collect the absorbed material and any other contaminated solids.[5][15]
-
Dispose : Place all spill cleanup materials into a clearly labeled hazardous waste container for proper disposal as described in section 4.3.[12]
-
Decontaminate Area : Wipe the spill area with a cloth dampened with a suitable solvent (like acetone), followed by soap and water. The wipe used for decontamination should also be disposed of as hazardous solid waste.
Conclusion
The proper disposal of this compound is governed by the high reactivity of its terminal alkyne group. The prevention of contact with heavy metals to avoid the formation of explosive acetylides is the most critical safety control. By adhering to the rigorous segregation and step-by-step disposal procedures outlined in this guide, researchers can ensure a safe laboratory environment while maintaining regulatory and environmental compliance. Always prioritize consultation with your institution's Environmental Health and Safety department for site-specific guidance.
References
- 1. Organosulfur chemistry - Wikipedia [en.wikipedia.org]
- 2. Sulfur in the Spotlight: Organosulfur Compounds | ChemTalk [chemistrytalk.org]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. ivychem.com [ivychem.com]
- 12. fishersci.com [fishersci.com]
- 13. Chemistry Teaching Labs - Waste Disposal [chemtl.york.ac.uk]
- 14. Making sure you're not a bot! [oc-praktikum.de]
- 15. Sulfur - ESPI Metals [espimetals.com]
A Researcher's Guide to the Safe Handling of 4-ethynyltetrahydro-2H-thiopyran
As a novel compound at the forefront of research, 4-ethynyltetrahydro-2H-thiopyran lacks extensive, publicly available safety data. This guide provides a comprehensive framework for its safe handling, storage, and disposal, constructed from an expert analysis of its core chemical functionalities: a terminal alkyne and a tetrahydrothiopyran ring. Our primary goal is to empower researchers with the knowledge to manage the risks associated with this molecule, ensuring a secure laboratory environment.
This document moves beyond a simple checklist, delving into the chemical reasoning behind each safety recommendation. By understanding the why, you, the researcher, can make informed decisions and foster a proactive safety culture.
Inferred Hazard Assessment
The safety profile of this compound is derived from its two key structural components. A detailed breakdown of the potential hazards is presented below.
| Hazard | Originating Functional Group | Scientific Rationale & Potential Consequences |
| Explosive Acetylide Formation | Terminal Alkyne (Ethynyl) | The acidic proton on the terminal alkyne can react with certain metal ions, particularly heavy metals like copper(I), silver, and mercury(II), to form highly unstable and shock-sensitive metal acetylides.[1] These compounds can detonate violently upon friction, heat, or shock. This is the most critical and immediate hazard to consider. |
| Flammability | Tetrahydrothiopyran & Alkyne | Many low-molecular-weight organic compounds, including heterocyclic sulfides like tetrahydrothiopyran and alkynes, are flammable.[2][3] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[2][3] |
| Irritation (Skin & Eyes) | Tetrahydrothiopyran Derivatives | Structurally related sulfur-containing heterocycles are known to be skin and eye irritants.[4][5] Direct contact can lead to redness, pain, and potential chemical burns. |
| Respiratory Irritation | Tetrahydrothiopyran Derivatives | Inhalation of vapors or aerosols may cause respiratory tract irritation.[4][5] |
| Hazardous Combustion Products | Tetrahydrothiopyran | In the event of a fire, thermal decomposition can release toxic and corrosive sulfur oxides (SOx) and other hazardous gases.[6] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount and must be based on a thorough risk assessment of the specific procedure being undertaken. The following table provides minimum PPE recommendations for handling this compound.
| Level of Protection | Required PPE | Applicable Scenarios |
| Standard Laboratory Use | • Nitrile Gloves: Inspect for holes before use. • Safety Glasses with Side Shields: Minimum requirement for eye protection. • Flame-Resistant Laboratory Coat: To protect skin and clothing.[7] | Handling small quantities (<1g) in a well-ventilated chemical fume hood. |
| Elevated Risk | • Chemical Splash Goggles: Provides a full seal around the eyes. • Face Shield: Worn over goggles for added protection from splashes.[8] • Chemical-Resistant Apron: Worn over the lab coat. • Thicker/Double-Gloved Nitrile or Neoprene Gloves. [9] | Operations involving larger quantities, heating, potential for splashing, or work outside of a fume hood (not recommended). |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision workflow for selecting appropriate PPE.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, methodical protocol is essential for mitigating the risks associated with this compound.
1. Preparation and Precaution:
-
Review Safety Information: Before beginning, review this guide and any available institutional chemical safety resources.[7]
-
Designate a Work Area: All handling of this compound, in solid or solution form, must occur within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Remove Incompatible Materials: Crucially, ensure that no compounds or reagents containing heavy metals (especially copper, silver, or mercury salts) are present in the work area to prevent accidental formation of explosive acetylides.[1]
-
Assemble PPE: Don the appropriate PPE as determined by your risk assessment.
-
Prepare for Spills: Ensure a chemical spill kit containing an inert absorbent material (like vermiculite or sand) is readily accessible.[1]
2. Handling the Compound:
-
Grounding: When transferring significant quantities of the liquid, ensure all equipment is properly grounded to prevent static discharge, which could serve as an ignition source.[2][3]
-
Use Compatible Tools: Utilize tools and spatulas made of materials that will not generate sparks (e.g., plastic or wood). Avoid metal spatulas where friction could be a concern.
-
Controlled Dispensing: When weighing or transferring the compound, do so carefully to avoid generating dust or aerosols.
-
Keep Containers Closed: Always keep the container tightly sealed when not in use to prevent the release of vapors.[10]
3. Post-Procedure Cleanup:
-
Decontaminate Glassware: Rinse all contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol). This initial rinsate must be collected as hazardous liquid waste.[1] Subsequent cleaning with detergent and water can follow, but institutional guidelines should always be confirmed.[1]
-
Wipe Down Surfaces: Carefully wipe down the work surface within the fume hood with a solvent-dampened towel. Dispose of the towel as solid hazardous waste.
-
Doffing PPE: Remove PPE in the correct order (gloves first) to avoid contaminating your skin. Wash hands thoroughly with soap and water after the procedure is complete.
Emergency Procedures: Plan for the Unexpected
1. Chemical Spill:
-
Alert and Evacuate: Immediately alert personnel in the vicinity and restrict access to the area.[11]
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Absorb: For small liquid spills, cover with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Using non-sparking tools, carefully collect the absorbed material and place it into a designated, labeled hazardous waste container.[1]
-
Decontaminate: Clean the spill area as described in the cleanup protocol.
2. Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.
-
Skin Contact: Promptly flush the affected skin with plenty of water for at least 15 minutes while removing any contaminated clothing.[11] Use a safety shower if the contact area is large. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
Disposal Plan: Preventing Hazardous Reactions in Waste Streams
The primary goal of the waste disposal plan is the strict segregation of alkyne-containing waste from incompatible materials, especially heavy metals.
Waste Stream Segregation:
-
Solid Waste: All non-sharp, solid materials contaminated with this compound (e.g., gloves, weigh paper, absorbent pads, paper towels used for cleanup) must be collected in a dedicated, clearly labeled, leak-proof hazardous waste container lined with a durable plastic bag.[1] The label must read "Hazardous Chemical Waste" and specify "this compound".
-
Liquid Waste: All solutions containing this compound and the initial organic solvent rinses from glassware must be collected in a separate, clearly labeled hazardous waste container. Crucially, this waste stream must never be mixed with waste containing heavy metals. [1]
-
Sharps Waste: Any contaminated sharps (needles, scalpels, broken glass) must be placed in a designated, puncture-proof sharps container labeled "Hazardous Chemical Waste - Sharps" and indicating the presence of the compound.[1]
Waste Disposal Workflow
The following diagram outlines the critical steps for proper waste segregation and disposal.
Caption: Workflow for proper segregation of chemical waste.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Sulfur Dioxide | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. hazmatschool.com [hazmatschool.com]
- 9. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 10. glenresearch.com [glenresearch.com]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
